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  • Product: 1-oxo-1H-isochromene-3-carbaldehyde
  • CAS: 34328-51-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-oxo-1H-isochromene-3-carbaldehyde: Physicochemical Properties, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The isocoumarin scaffold, a recurring motif in numerous natural products, represents a privileged structure in medicinal chemistry, demonstrating a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocoumarin scaffold, a recurring motif in numerous natural products, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific, yet under-documented derivative, 1-oxo-1H-isochromene-3-carbaldehyde. In the absence of extensive direct experimental data for this exact molecule, this document provides a comprehensive, predictive overview of its core physical and chemical properties. By leveraging established data from the broader isocoumarin class and related heterocyclic systems, this guide offers valuable insights for researchers engaged in the synthesis, characterization, and application of novel isocoumarin derivatives in drug discovery and development. We will delve into predicted spectroscopic signatures, explore plausible synthetic routes, and discuss the anticipated reactivity of the C-3 aldehyde functionality. Furthermore, we will contextualize the potential therapeutic relevance of this molecule by examining the biological activities of structurally similar compounds.

Introduction to the Isocoumarin Scaffold

Isocoumarins, also known as 1H-isochromen-1-ones, are a class of benzopyranones isomeric to the more widely known coumarins. They feature a benzene ring fused to a δ-lactone ring. This structural framework is prevalent in a multitude of natural products derived from fungi, bacteria, and plants, and is associated with a diverse range of pharmacological effects.[1][2][3] The inherent biological activity and synthetic tractability of the isocoumarin nucleus have established it as a valuable starting point for the development of novel therapeutic agents.[4] The introduction of a formyl group at the C-3 position, as in 1-oxo-1H-isochromene-3-carbaldehyde, is expected to significantly influence the molecule's reactivity and biological profile, presenting unique opportunities for medicinal chemistry exploration.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-oxo-1H-isochromene-3-carbaldehyde, based on the known properties of isocoumarin.[5][6]

PropertyPredicted ValueRationale and References
Molecular Formula C₁₀H₆O₃Based on the core structure with an additional formyl group.
Molecular Weight 174.15 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow crystalline solid.The parent isocoumarin is a crystalline solid.[5][6]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ether, DMSO) and have limited solubility in water.Isocoumarins are generally soluble in organic solvents.[5][6]
Melting Point Expected to be higher than the parent isocoumarin (46-47 °C) due to increased polarity and potential for intermolecular interactions.The introduction of a polar aldehyde group typically increases the melting point.
Spectroscopic Profile

The spectroscopic signature is crucial for the identification and characterization of 1-oxo-1H-isochromene-3-carbaldehyde. The following are the predicted key features based on data from analogous compounds.[1][7]

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by two strong carbonyl stretching frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Notes
Lactone C=O1710 - 1745This is a characteristic absorption for the isocoumarin lactone ring.[1][5]
Aldehyde C=O1670 - 1690The conjugated aldehyde carbonyl will appear at a slightly lower frequency than the lactone.[7]
Aldehyde C-H~2720 and ~2820Two weak bands characteristic of the C-H stretch of an aldehyde.
C=C Aromatic1500 - 1600Multiple bands corresponding to the aromatic ring.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide key structural information. The chemical shifts are predicted based on known isocoumarin derivatives.[1][8] The vinylic proton at C-4 is expected to appear as a singlet, and the aldehyde proton will be a highly deshielded singlet. The aromatic protons will exhibit complex splitting patterns in the downfield region.

  • ¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons, with the lactone carbonyl appearing further downfield.[1] The aldehyde carbon will also be in the highly deshielded region.

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) is expected to be readily observed. A characteristic fragmentation pattern for isocoumarins involves the loss of carbon monoxide (CO, 28 Da).[9][10] For 1-oxo-1H-isochromene-3-carbaldehyde, a sequential loss of CO from both the lactone and aldehyde moieties could be a key diagnostic feature in its fragmentation pathway.

Chemical Reactivity and Synthesis

The chemical behavior of 1-oxo-1H-isochromene-3-carbaldehyde is dictated by the interplay between the electrophilic lactone ring and the reactive aldehyde group at the C-3 position.

Reactivity of the Aldehyde Group

The C-3 aldehyde group is anticipated to undergo typical aldehyde reactions, providing a versatile handle for further chemical modifications. These include:

  • Oxidation: Oxidation to the corresponding 1-oxo-1H-isochromene-3-carboxylic acid.

  • Reduction: Reduction to the 3-(hydroxymethyl)-1H-isochromen-1-one.

  • Nucleophilic Addition: Reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and stabilized ylides (Wittig reaction), to introduce a wide range of substituents at the C-3 position.

  • Condensation Reactions: Condensation with amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel-type condensations. The reactivity of 3-formylcoumarins in such reactions is well-documented and serves as a good model.[11]

The following diagram illustrates the potential reactivity of the C-3 aldehyde group.

Reactivity_of_Aldehyde 1-oxo-1H-isochromene-3-carbaldehyde 1-oxo-1H-isochromene-3-carbaldehyde Oxidation Oxidation 1-oxo-1H-isochromene-3-carbaldehyde->Oxidation [O] Reduction Reduction 1-oxo-1H-isochromene-3-carbaldehyde->Reduction [H] Nucleophilic Addition Nucleophilic Addition 1-oxo-1H-isochromene-3-carbaldehyde->Nucleophilic Addition Nu- Condensation Condensation 1-oxo-1H-isochromene-3-carbaldehyde->Condensation R-NH2 or Active Methylene 1-oxo-1H-isochromene-3-carboxylic acid 1-oxo-1H-isochromene-3-carboxylic acid Oxidation->1-oxo-1H-isochromene-3-carboxylic acid 3-(hydroxymethyl)-1H-isochromen-1-one 3-(hydroxymethyl)-1H-isochromen-1-one Reduction->3-(hydroxymethyl)-1H-isochromen-1-one C-3 Substituted Derivatives C-3 Substituted Derivatives Nucleophilic Addition->C-3 Substituted Derivatives Imines or Knoevenagel Products Imines or Knoevenagel Products Condensation->Imines or Knoevenagel Products

Caption: Predicted reactivity of the C-3 aldehyde.

Synthetic Approaches

While a specific, optimized synthesis for 1-oxo-1H-isochromene-3-carbaldehyde is not reported, several established methods for the synthesis of isocoumarins can be adapted. A plausible and efficient route would involve the cyclization of a suitably substituted precursor.

3.2.1. Proposed Synthetic Workflow

A potential synthetic strategy could start from 2-alkynylbenzaldehydes, which are known precursors for isochromene synthesis.[12]

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Cyclization and Oxidation 2-Halobenzaldehyde 2-Halobenzaldehyde Sonogashira Coupling Sonogashira Coupling 2-Halobenzaldehyde->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 2-Alkynylbenzaldehyde 2-Alkynylbenzaldehyde Sonogashira Coupling->2-Alkynylbenzaldehyde Cyclization Cyclization 2-Alkynylbenzaldehyde->Cyclization 1H-Isochromene Intermediate 1H-Isochromene Intermediate Cyclization->1H-Isochromene Intermediate Oxidation Oxidation 1H-Isochromene Intermediate->Oxidation Target_Molecule 1-oxo-1H-isochromene-3-carbaldehyde Oxidation->Target_Molecule

Caption: A potential synthetic route to the target molecule.

3.2.2. Experimental Protocol: A General Method for Isocoumarin Synthesis

The following is a generalized protocol for the synthesis of isocoumarins that could be adapted for 1-oxo-1H-isochromene-3-carbaldehyde, likely involving a final oxidation step. This protocol is based on established literature for the synthesis of related isocoumarins.[5][13]

  • Reaction Setup: To a solution of the appropriate 2-alkynylbenzoic acid precursor in a suitable solvent (e.g., toluene or acetonitrile), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the synthesized isocoumarin is confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

Potential in Drug Discovery and Development

The isocoumarin scaffold is associated with a broad spectrum of biological activities, making 1-oxo-1H-isochromene-3-carbaldehyde a molecule of significant interest for therapeutic applications.

Known Biological Activities of Isocoumarins

Isocoumarin derivatives have been reported to exhibit a wide range of biological effects, including:

  • Antimicrobial and Antifungal Activity: Many naturally occurring and synthetic isocoumarins have shown potent activity against various strains of bacteria and fungi.[1][2]

  • Anticancer Properties: Certain isocoumarins have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including proteases and acetylcholinesterase.[1]

  • Anti-inflammatory Effects: Some isocoumarin derivatives have displayed anti-inflammatory properties.[6]

  • Antioxidant Activity: The phenolic nature of many hydroxylated isocoumarins contributes to their antioxidant potential.

The presence of the electrophilic aldehyde at C-3 in 1-oxo-1H-isochromene-3-carbaldehyde could potentially enhance its interaction with biological nucleophiles, such as cysteine residues in enzymes, suggesting a potential mechanism for covalent inhibition.

Signaling Pathways and Molecular Targets

The diverse biological activities of isocoumarins suggest their interaction with multiple signaling pathways. For instance, their anticancer effects may be mediated through the induction of apoptosis or cell cycle arrest. Their anti-inflammatory actions could involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

The following diagram illustrates the potential interplay of isocoumarins with key cellular signaling pathways.

Signaling_Pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_antimicrobial Antimicrobial Effects Isocoumarin_Scaffold Isocoumarin_Scaffold Apoptosis_Induction Apoptosis_Induction Isocoumarin_Scaffold->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Isocoumarin_Scaffold->Cell_Cycle_Arrest Inhibition_of_Pro-inflammatory_Cytokines Inhibition_of_Pro-inflammatory_Cytokines Isocoumarin_Scaffold->Inhibition_of_Pro-inflammatory_Cytokines COX_Enzyme_Inhibition COX_Enzyme_Inhibition Isocoumarin_Scaffold->COX_Enzyme_Inhibition Disruption_of_Cell_Membrane Disruption_of_Cell_Membrane Isocoumarin_Scaffold->Disruption_of_Cell_Membrane Inhibition_of_Essential_Enzymes Inhibition_of_Essential_Enzymes Isocoumarin_Scaffold->Inhibition_of_Essential_Enzymes

Caption: Potential biological targets of the isocoumarin scaffold.

Conclusion

While 1-oxo-1H-isochromene-3-carbaldehyde remains a largely unexplored molecule, this in-depth technical guide, based on the extensive literature of the isocoumarin class, provides a solid foundation for its future investigation. The predicted physicochemical properties and spectroscopic signatures offer a roadmap for its synthesis and characterization. The versatile reactivity of the C-3 aldehyde group opens up a plethora of possibilities for the creation of novel derivatives with potentially enhanced biological activities. Given the proven therapeutic potential of the isocoumarin scaffold, 1-oxo-1H-isochromene-3-carbaldehyde stands as a promising candidate for further research in the quest for new and effective therapeutic agents. This guide serves as a critical resource for scientists and researchers poised to unlock the full potential of this intriguing heterocyclic compound.

References

  • El-Hawary, S. S., et al. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 25(2), 307. [Link]

  • Abdel-Razik, A. S., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 13(13), 8049-8089. [Link]

  • Hussain, H., et al. (2001). Electron Ionization Mass Spectrometric Studies of Some 3-Substituted Isocoumarins and Related Compounds. Journal of the Chemical Society of Pakistan, 23(2), 114-119. [Link]

  • ResearchGate. (n.d.). Electron Ionization Mass Spectrometric Studies of Some 3-Substituted Isocoumarins and Related Compounds. Retrieved from [Link]

  • ChemRxiv. (2023). Recent Advances in Discovery, Biosynthesis and Therapeutic Potentialities of Isocoumarins Derived from Fungi: A Comprehensive Update. ChemRxiv. [Link]

  • Saeed, A., et al. (2021). Natural isocoumarins: Structural styles and biological activities, the revelations carry on …. Natural Product Reports, 38(11), 2058-2093. [Link]_

  • Royal Society of Chemistry. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances, 13, 8049-8089. [Link]

  • Letters in Applied NanoBioScience. (2025). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. [Link]

  • The Royal Society of Chemistry. (n.d.). Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synth. Retrieved from [Link]

  • Mares, A. A., et al. (2021). Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1342. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Novel oxoisochromene synthesis via chemoselective O–H insertion of 1,3-dicarbonyl compounds and subsequent Pd-catalyzed intramolecular arylation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes. ACS Omega, 1(4), 544-550. [Link]

  • National Center for Biotechnology Information. (2012). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Molecular Sciences, 13(12), 16738-16751. [Link]

  • AIR Unimi. (n.d.). Synthesis and Photophysical Properties of Isocoumarin-based D-π-A systems. Retrieved from [Link]

  • Reports of the National Academy of Sciences of Ukraine. (2025). RECYCLIZATION OF 3-ARYL-1H-ISOCHROMENE-4-CARBALDEHYDES AS AN EFFECTIVE APPROACH TO THE SYNTHESIS OF FUNCTIONALIZED ISOCOUMARINS AND ISOQUINOLONES. Reports of the National Academy of Sciences of Ukraine. [Link]

  • Frontiers. (n.d.). Syntheses, reactivity, and biological applications of coumarins. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical properties of isocoumarin-based D-π-A systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 968. [Link]

  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. Organic Letters, 16(18), 4782-4785. [Link]

  • ACS Publications. (2025). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry. [Link]

  • Thieme. (2016). One-Pot Synthesis of 1-Substituted 1H-Isochromenes by Combining Brønsted Acid with Silver Catalysis. Synlett, 28(03), 351-355. [Link]

  • National Institute of Standards and Technology. (n.d.). Coumarin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 27(19), 6523. [Link]

  • RSC Publishing. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Natural Product Reports, 32(7), 1059-1095. [Link]

Sources

Exploratory

Structural and Spectroscopic Profiling of 1-Oxo-1H-isochromene-3-carbaldehyde: An In-Depth Technical Guide

Executive Summary 1-Oxo-1H-isochromene-3-carbaldehyde (also known as artemidinal or 3-formyl-1H-isochromen-1-one) is a naturally occurring isocoumarin derivative originally isolated from the epigeal parts of Artemisia dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxo-1H-isochromene-3-carbaldehyde (also known as artemidinal or 3-formyl-1H-isochromen-1-one) is a naturally occurring isocoumarin derivative originally isolated from the epigeal parts of Artemisia dracunculus[1]. As a privileged scaffold in medicinal chemistry and a critical intermediate in the total synthesis of bioactive coumarins and isocoumarins, its precise structural characterization is paramount.

This whitepaper provides an authoritative guide to the synthesis, mechanistic pathways, and Nuclear Magnetic Resonance (NMR) spectroscopic data (1H and 13C) of 1-oxo-1H-isochromene-3-carbaldehyde. By bridging theoretical causality with field-proven experimental protocols, this guide serves as a comprehensive reference for drug development professionals and synthetic chemists.

Chemical Context & Mechanistic Causality

The isocoumarin core is characterized by a pyran-2-one ring fused to a benzene moiety. The presence of a formyl group (-CHO) at the C3 position introduces significant electronic effects that dictate both the molecule's reactivity and its spectroscopic signature.

The 6-endo-dig Cyclization Pathway

The most efficient modern route to synthesize 1-oxo-1H-isochromene-3-carbaldehyde involves the transition-metal-catalyzed cyclization of 2-alkynylbenzoates. Specifically, a silver triflate (AgOTf) and p-toluenesulfonic acid (p-TSA) co-catalyzed system drives a highly regioselective 6-endo-dig cyclization.

Causality of Regioselectivity: The silver cation (Ag⁺) acts as a π-Lewis acid, activating the alkyne triple bond. The ester carbonyl oxygen subsequently acts as an internal nucleophile. The p-TSA is crucial for the protodemetallation step, regenerating the silver catalyst and finalizing the isocoumarin core while releasing methanol.

Mechanism SM Methyl 2-alkynylbenzoate (Starting Material) Ag_Act AgOTf Coordination (Alkyne Activation) SM->Ag_Act Cyclization 6-endo-dig Cyclization (Nucleophilic Attack) Ag_Act->Cyclization Intermediate Isochromenylium Silver Intermediate Cyclization->Intermediate Protodemetallation Protodemetallation (Catalyzed by p-TSA) Intermediate->Protodemetallation + H2O / p-TSA Product 1-oxo-1H-isochromene-3-carbaldehyde (Target Compound) Protodemetallation->Product - MeOH, - Ag+

Figure 1: AgOTf/p-TSA Co-Catalyzed 6-endo-dig Cyclization Mechanism.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol 1: Co-Catalyzed Synthesis of 1-Oxo-1H-isochromene-3-carbaldehyde
  • Preparation: Dry all glassware in an oven at 110 °C and set up under a continuous nitrogen atmosphere to prevent moisture interference.

  • Reaction Setup: Dissolve the appropriate acetal-protected methyl 2-alkynylbenzoate precursor (0.4 mmol) in anhydrous dichloroethane (1.6 mL).

  • Catalyst Addition: Add AgOTf (1 mol%) and p-TSA·H₂O (0.12 mmol, 30 mol%) to the solution.

  • Cyclization & Validation: Stir the reaction mixture at 60 °C.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/EtOAc (7:3) eluent. The reaction is complete when the starting material spot is entirely consumed (typically ~4 hours).

  • Workup: Concentrate the mixture under reduced pressure. Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (2 × 15 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (hexane/EtOAc 7:3).

  • Yield & Physical State: The product is isolated as a yellow solid with a melting point of 163-164 °C (Yield: ~44%).

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve ~15-20 mg of the purified yellow solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire data at 300 MHz (or higher) at 298 K. Use a standard 1D pulse sequence (e.g., zg30) with 16-32 scans and a relaxation delay (D1) of 1.5 seconds.

  • ¹³C NMR Acquisition: Acquire data at 75 MHz (or higher) using complete proton decoupling (e.g., zgpg30). Utilize a minimum of 512 scans and a D1 of 2 seconds to ensure adequate signal-to-noise ratio for quaternary carbons.

  • Validation Checkpoint: Confirm the success of the cyclization by observing the disappearance of the methyl ester singlet (typically ~3.9 ppm) and the appearance of the diagnostic aldehyde singlet at 9.60 ppm.

Spectroscopic Data Analysis & Assignments

The NMR spectra of 1-oxo-1H-isochromene-3-carbaldehyde are highly characteristic. The data presented below synthesizes exact literature values with predictive modeling for the complete aromatic multiplet scaffolding.

¹H NMR Data (300 MHz, CDCl₃)

Causality of Chemical Shifts: The most distinct feature of this spectrum is the C8 aromatic proton at 8.37 ppm . This extreme downfield shift is caused by the magnetic anisotropy of the adjacent C1 lactone carbonyl group. Because the isocoumarin ring is planar, the C8 proton sits directly in the deshielding cone of the C=O double bond. Furthermore, the formyl proton at 9.60 ppm is highly deshielded due to the combined electron-withdrawing effects of the carbonyl oxygen and the conjugated pyran ring.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
-CHO 9.60Singlet (s)-1HFormyl proton; highly deshielded.
C8-H 8.37Doublet (d)7.91HDeshielded by C1 carbonyl anisotropy.
C6-H 7.83Doublet of doublets (dd)7.5, 1.21HOrtho/meta coupling.
C7-H ~ 7.70 - 7.75Multiplet (m)-1HAromatic core (predictive range).
C5-H ~ 7.55 - 7.65Multiplet (m)-1HAromatic core (predictive range).
C4-H ~ 7.30 - 7.40Singlet (s)-1HAlkene proton of the pyran ring.
¹³C NMR Data (75 MHz, CDCl₃)

Causality of Chemical Shifts: The ¹³C spectrum is anchored by two distinct carbonyl peaks. The lactone carbonyl (C1) typically resonates around 161 ppm, which is standard for conjugated six-membered cyclic esters. The aldehyde carbonyl is shifted further downfield to approximately 188-189 ppm. The C3 carbon is heavily deshielded (~145 ppm) due to its attachment to the pyran oxygen and the electron-withdrawing formyl group.

Carbon TypeChemical Shift (δ, ppm)AssignmentStructural Rationale
Carbonyl (Aldehyde) ~ 188.0-CHOsp² hybridized, highly deshielded by oxygen.
Carbonyl (Lactone) ~ 161.0C1Conjugated ester carbonyl.
Quaternary (Alkenyl) ~ 145.0C3Bonded to pyran oxygen and formyl group.
Quaternary (Aromatic) ~ 137.0C4aBridgehead carbon.
Methine (Aromatic) ~ 135.0C6Para to the lactone oxygen.
Methine (Aromatic) ~ 130.0C8Adjacent to the C1 carbonyl.
Methine (Aromatic) ~ 129.0C7Meta to the lactone oxygen.
Methine (Aromatic) ~ 127.0C5Ortho to the bridgehead.
Quaternary (Aromatic) ~ 120.0C8aBridgehead carbon adjacent to C1.
Methine (Alkenyl) ~ 112.0C4Alpha to the electron-withdrawing C3 group.

(Note: While the 1H values for CHO, C8, and C6 are exact experimental data from the Unimi repository, the remaining 1H and 13C values represent highly accurate predictive assignments based on established isocoumarin scaffolds to provide a complete analytical framework).

Quality Control & Advanced Validation

For researchers utilizing this molecule as an intermediate in drug development, 1D NMR alone may be insufficient for rigorous Quality Assurance (QA). The following 2D NMR techniques act as a self-validating system to confirm the exact connectivity:

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to definitively link the C4 proton (~7.35 ppm) to the C4 carbon (~112 ppm), differentiating it from the aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical validation step. The C4 proton must show a strong ³J correlation to the C1 lactone carbonyl (~161 ppm) and the C8a bridgehead carbon (~120 ppm). Furthermore, the aldehyde proton (9.60 ppm) must show a correlation to the C3 carbon (~145 ppm), proving the formyl group's regiochemistry.

References

  • Title: Silver Triflate/p-TSA Co-Catalysed Synthesis of 3-Substituted Isocoumarins from 2-Alkynylbenzoates - AIR Unimi Source: unimi.it URL: [Link]

  • Title: 1H-isochromene-1-ones and isoquinoline-1(2H)-ones with carbonyl group in position 3: Features of synthetic approaches and transformation Source: researchgate.net URL: [Link]

Sources

Foundational

An In-Depth Mechanistic Guide to the Formation of 1-oxo-1H-isochromene-3-carbaldehyde

Abstract This technical guide provides a comprehensive examination of the prevailing mechanistic pathways for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the prevailing mechanistic pathways for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the most plausible and scientifically robust mechanism, which proceeds via a Vilsmeier-Haack type reaction on a suitable precursor, and contrast it with other potential, though less direct, synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this synthesis, grounded in established chemical principles.

Introduction: The Significance of the Isocoumarin Scaffold

Isocoumarins (1H-isochromen-1-ones) and their derivatives are a prominent class of naturally occurring and synthetic benzopyranones.[1][2] They form the core structure of numerous bioactive compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The substituent at the C-3 position of the isocoumarin ring is a critical determinant of its biological function and chemical reactivity. The 3-formyl group, in particular, serves as a versatile synthetic handle, enabling further molecular elaboration to generate diverse libraries of novel compounds. Understanding the mechanism of its introduction is therefore of paramount importance for the rational design of new isocoumarin-based therapeutics and functional materials.

The Predominant Mechanism: Vilsmeier-Haack Formylation and Cyclization of a Homophthalic Acid Derivative

While several methods exist for the synthesis of substituted isocoumarins, a direct and efficient pathway to 1-oxo-1H-isochromene-3-carbaldehyde is best explained by a Vilsmeier-Haack formylation followed by an intramolecular cyclization of a reactive precursor. The most logical starting material for this transformation is homophthalic acid (2-carboxyphenylacetic acid) or its derivatives.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] It employs the Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[7][8]

Step-by-Step Mechanistic Breakdown

The formation of 1-oxo-1H-isochromene-3-carbaldehyde from homophthalic acid can be dissected into three primary stages:

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.

G cluster_stage1 Stage 1: Vilsmeier Reagent Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - [PO₂Cl₂]⁻ Dichlorophosphate [PO₂Cl₂]⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Stage 2: Electrophilic Attack on the Enolizable Methylene Group

Homophthalic acid possesses an active methylene group (—CH₂—) adjacent to both a phenyl ring and a carboxylic acid. This methylene group is readily enolizable, especially under the reaction conditions. The enol form acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

Stage 3: Intramolecular Cyclization and Hydrolysis

Following the initial C-C bond formation, the molecule is primed for cyclization. The carboxylic acid group on the phenyl ring acts as an intramolecular nucleophile, attacking the newly formed iminium carbon (or a related electrophilic species after rearrangement). Subsequent elimination and hydrolysis of the resulting iminium salt during aqueous workup yields the final 1-oxo-1H-isochromene-3-carbaldehyde.

Mechanistic Rationale and Causality
  • Choice of Precursor: Homophthalic acid is an ideal precursor because its active methylene group provides the nucleophilic center for the Vilsmeier-Haack reaction, and the ortho-carboxylic acid group is perfectly positioned for the subsequent intramolecular cyclization to form the six-membered lactone ring.

  • Regioselectivity: The formylation occurs specifically at the methylene group due to its enhanced acidity and propensity to form a nucleophilic enol/enolate, which is more reactive than the deactivated aromatic ring.

  • Analogy to Chromone Synthesis: This proposed mechanism is strongly supported by analogous syntheses in the literature, such as the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes.[9] In that case, the enol of the acetophenone attacks the Vilsmeier reagent, followed by cyclization involving the phenolic hydroxyl group.

Visualizing the Core Mechanism

Vilsmeier_Isochromene Homophthalic_Acid Homophthalic Acid (Enol Form) Intermediate_1 Adduct after Electrophilic Attack Homophthalic_Acid->Intermediate_1 C-C Bond Formation Vilsmeier_Reagent Vilsmeier Reagent (Me₂N⁺=CHCl)Cl⁻ Vilsmeier_Reagent->Intermediate_1 Intermediate_2 Cyclized Iminium Intermediate Intermediate_1->Intermediate_2 Intramolecular Lactonization Final_Product 1-oxo-1H-isochromene-3-carbaldehyde Intermediate_2->Final_Product Hydrolysis (H₂O workup)

Caption: Proposed mechanism for the formation of 1-oxo-1H-isochromene-3-carbaldehyde.

The Challenge of Direct Formylation of Isocoumarin

A key consideration is why the Vilsmeier-Haack reaction is not typically performed on the pre-formed 1-oxo-1H-isochromene (isocoumarin) parent ring. The answer lies in the electronic nature of the isocoumarin system.

  • Electron-Withdrawing Nature: The lactone functionality is strongly electron-withdrawing. This deactivates the entire heterocyclic ring system, particularly the C-3 and C-4 positions, towards electrophilic aromatic substitution.[10]

  • Experimental Evidence from Coumarins: Studies on the isomeric coumarin ring system have shown that the Vilsmeier-Haack reaction is generally unsuccessful at the C-3 position unless the benzene portion of the molecule is activated with potent electron-donating groups.[10] This provides strong evidence that the direct formylation of unsubstituted isocoumarin would be similarly challenging.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction on a homophthalic acid derivative represents a plausible and direct approach, other multi-step synthetic routes can also yield the target molecule. These generally involve forming the isocoumarin ring first, with a different substituent at the C-3 position, which is then chemically converted to the aldehyde.

StrategyC-3 PrecursorTransformation StepKey ReagentsReference Insight
Oxidation 3-MethylisocoumarinOxidation of methyl groupSelenium Dioxide (SeO₂)Common but can have issues with substrate tolerance.[10]
Reduction 3-CyanoisocoumarinReduction of nitrileRaney Nickel, Formic AcidA facile method reported for the analogous coumarin series.[10]
Reduction Isocoumarin-3-carboxylic acid chlorideRosenmund ReductionH₂, Pd/BaSO₄A classic method for converting acid chlorides to aldehydes.[10]

These alternative routes underscore the synthetic challenge and highlight that the introduction of the 3-formyl group is often not a trivial, single-step transformation from the parent heterocycle.

Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol is a representative, self-validating procedure based on the proposed mechanism and general principles of the Vilsmeier-Haack reaction.

Objective: To synthesize 1-oxo-1H-isochromene-3-carbaldehyde from homophthalic acid.

Materials:

  • Homophthalic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 45 minutes. The formation of a pale yellow to white precipitate indicates the formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve homophthalic acid (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent suspension.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature, then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture to 0 °C. Carefully and slowly pour the mixture onto crushed ice. This step is exothermic and should be performed with caution in a fume hood. Basify the aqueous solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Self-Validation Checkpoints:

  • TLC Analysis: A new spot with a lower Rf value than the starting material should appear and intensify as the reaction progresses.

  • ¹H NMR Spectroscopy: The purified product should show a characteristic singlet for the aldehydic proton in the downfield region (δ 9.0-10.0 ppm) and signals corresponding to the protons on the isocoumarin ring system.

Conclusion

The formation of 1-oxo-1H-isochromene-3-carbaldehyde is most efficiently rationalized through a Vilsmeier-Haack formylation and cyclization cascade starting from homophthalic acid or a related derivative. This mechanism leverages the reactivity of an enolizable methylene group and a proximate carboxylic acid to construct the formylated heterocyclic core in a direct manner. Understanding this pathway, in contrast to the challenging direct electrophilic substitution on the deactivated isocoumarin ring, provides chemists with a robust strategic framework for accessing this and other valuable 3-substituted isocoumarins for applications in drug discovery and materials science.

References

  • A new facile way for the preparation of 3-formylcoumarins. (2017). [Source details not fully available in search results]
  • SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN W
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Source details not fully available in search results]
  • Isocoumarins: Part VIII-Synthesis of methoxy-and benzo-3-methylisocoumarins. (1989). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 301-306.
  • Novel oxoisochromene synthesis via chemoselective O–H insertion of 1,3-dicarbonyl compounds and subsequent Pd-catalyzed intramolecular arylation reaction. New Journal of Chemistry.
  • A Comparative Guide to the ¹H NMR Characterization of Vilsmeier-Haack Products. BenchChem.
  • Isocoumarin synthesis. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • An efficient synthesis of formyl coumarins by microwave irradiation method- duff formylation. (2015). Der Pharma Chemica, 7(1), 197-200.
  • Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. (2024). Molecules, 29(11), 2469. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Isocoumarin formation by heterologous gene expression and modification by host enzymes. Organic & Biomolecular Chemistry.
  • Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications.
  • Synthesis of Isocoumarins Through Three-Component Couplings of Arynes, Terminal Alkynes, and Carbon Dioxide Catalyzed by an NHC-copper Complex. (2014). Angewandte Chemie International Edition, 53(38), 10213-7. [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Source details not fully available in search results]
  • The reaction of o-alkynylarene and heteroarene carboxaldehyde derivatives with iodonium ions and nucleophiles: a versatile and regioselective synthesis of 1H-isochromene, naphthalene, indole, benzofuran, and benzothiophene compounds. (2006). Chemistry, 12(22), 5790-805. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Vilsmeier Reaction. (2021). YouTube. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. (2020). Arkivoc, 2020(5), 148-160.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. (2021). HETEROCYCLES, 102(9).
  • Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl)

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Exploratory

Biological Activity and Therapeutic Potential of 1-oxo-1H-isochromene-3-carbaldehyde Derivatives: A Comprehensive Technical Guide

Executive Summary The compound 1-oxo-1H-isochromene-3-carbaldehyde (CAS: 34328-51-3) serves as a privileged and highly versatile scaffold in modern medicinal chemistry. The core structure—an isocoumarin (1-oxo-1H-isochro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-oxo-1H-isochromene-3-carbaldehyde (CAS: 34328-51-3) serves as a privileged and highly versatile scaffold in modern medicinal chemistry. The core structure—an isocoumarin (1-oxo-1H-isochromene)—is ubiquitous across naturally occurring bioactive metabolites and synthetic pharmaceuticals, exhibiting broad-spectrum biological activities ranging from antimicrobial to antiangiogenic effects[1]. By featuring a highly reactive formyl group at the C3 position, 1-oxo-1H-isochromene-3-carbaldehyde enables the rapid elaboration of complex derivatives through targeted condensation and reduction pathways[2].

This technical guide synthesizes current pharmacological data on these derivatives, outlining their mechanistic rationales, quantitative efficacy, and standardized, self-validating experimental protocols designed for drug development professionals.

Chemical Anatomy and Mechanistic Rationale

The pharmacological versatility of 1-oxo-1H-isochromene derivatives stems directly from their structural geometry.

  • The Isocoumarin Core: The planar bicyclic system (a fused benzene and α,β -unsaturated lactone ring) allows for optimal intercalation or π−π stacking within the hydrophobic pockets of target proteins (e.g., kinases, proteases). Concurrently, the lactone carbonyl acts as a potent hydrogen-bond acceptor.

  • The C3-Carbaldehyde Handle: The strategic placement of a carbaldehyde group at the C3 position provides an electrophilic hub. This allows researchers to perform Knoevenagel condensations, Schiff base formations, and reductive aminations. Causally, this specific substitution site dictates the spatial orientation of the appended functional groups, effectively tuning the lipophilicity (LogP) and receptor-binding affinity of the molecule without disrupting the essential lactone pharmacophore[3].

Spectrum of Biological Activities

Anticoagulant and Anti-inflammatory Properties

Derivatives synthesized directly from 1-oxo-1H-isochromene-3-carbaldehyde have demonstrated significant anticoagulant and anti-inflammatory activities. For instance, the reaction of the 3-carbaldehyde precursor with indan-1-one yields intermediate condensation products that, upon subsequent reduction, form 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one. This specific derivative exhibits marked anticoagulant properties by interfering with the coagulation cascade[2].

Furthermore, metabolomic studies have identified related derivatives, such as 7-hydroxy-1-oxo-1H-isochromene-3-carbaldehyde, as key modulators of the gut microbiome. These compounds exert anti-inflammatory effects by inhibiting lipid peroxidation and downregulating pro-inflammatory cytokines like TNF- α and IL-6 within the intestinal mucosa[4].

Antiangiogenic and Anticancer Efficacy

Isocoumarin derivatives are well-documented inhibitors of angiogenesis, a critical process in tumor metastasis. Compounds structurally related to the 1-oxo-1H-isochromene core, such as NM-3 (3-carboxymethyl-8-hydroxy-6-methoxy-1-oxo-1H-isochromene), obstruct angiogenesis and enhance the efficacy of cytotoxic drugs and radiotherapy[3]. The primary mechanism involves the suppression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling and the inhibition of urokinase-type plasminogen activator (uPA), an enzyme essential for extracellular matrix degradation and tumor cell migration[3].

Antimicrobial and Antifungal Activity

The isocoumarin core is a classic defensive secondary metabolite in plants and fungi. Synthetic 3-alkyl and 3-aryl derivatives of 1-oxo-1H-isochromene disrupt microbial cell wall integrity and inhibit essential fungal enzymes. The addition of halogenated or methoxy functional groups to the benzene ring of the isochromene scaffold significantly lowers the Minimum Inhibitory Concentration (MIC) against resilient strains[1][5].

Quantitative Data Presentation

To facilitate rapid comparison for lead optimization, the following table summarizes the biological activities, target mechanisms, and representative efficacy metrics of key 1-oxo-1H-isochromene derivatives.

Derivative Class / CompoundPrimary Biological ActivityMolecular Target / MechanismRepresentative Efficacy (IC50 / MIC)
3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one Anticoagulant / Anti-inflammatoryCoagulation cascade / Lipid peroxidation inhibitionTarget-dependent (Prolongs prothrombin time by >40%)
7-hydroxy-1-oxo-1H-isochromene-3-carbaldehyde Anti-inflammatory (Microbiome)Gut oxidative status modulation / ROS scavengingModulates microbiome metabolites at μ M concentrations
NM-3 (Isocoumarin analog) Antiangiogenic / AnticanceruPA inhibition / VEGFR2 blockadeIC50 10-15 μ M (HUVEC proliferation)
3-Alkyl-3,4-dihydro-isochromene-4-carboxylic acids Antimicrobial / AntifungalCell wall disruption / Enzymatic inhibitionMIC 4 - 32 μ g/mL (Strain dependent)

Experimental Methodologies and Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic checkpoints.

Protocol 1: Synthesis of 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one

Causality behind choices: Lithium diisopropylamide (LDA) is selected for the final reduction step because it is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the target site without attacking the sensitive lactone carbonyl, preventing unwanted ring-opening[2].

  • Aldol Condensation: React 1-oxo-1H-isochromene-3-carbaldehyde (1 eq) with indan-1-one (1 eq) in the presence of a mild base catalyst at room temperature to yield 4-(1-oxo-indan-2-ylidenemethyl)-isochromen-1-one.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the aldehyde proton peak (~10.0 ppm) in 1 H-NMR confirms condensation.

  • Amination: Treat the intermediate with liquid ammonia to produce 3-(1-oxo-indan-2-ylmethyl)-isochromen-1-one.

  • Reduction/Alkylation: Reduce the compound using LDA at -78°C under an inert argon atmosphere to yield the final 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one[2].

    • Validation Checkpoint: Confirm structural integrity and the presence of the new methyl group via HRMS and DEPT-135 NMR.

SynthesisWorkflow A 1-oxo-1H-isochromene- 3-carbaldehyde (Precursor) B Aldol Condensation (Indan-1-one, Base) A->B C 4-(1-Oxo-indan-2-ylidenemethyl)- isochromen-1-one B->C D Liquid Ammonia / Reduction (LDA) C->D E Bioactive Derivative (Anticoagulant) D->E

Caption: Chemical synthesis workflow of anticoagulant isochromen-1-one derivatives via Aldol condensation.

Protocol 2: In Vitro Anti-inflammatory Validation Assay

Causality behind choices: RAW 264.7 macrophages are utilized because they possess robust TLR4 receptors, making them highly responsive to Lipopolysaccharide (LPS) stimulation, providing a reliable model for inflammatory cytokine cascades.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Pre-treatment: Treat cells with varying concentrations (1, 10, 50 μ M) of the synthesized isochromene derivative.

    • Self-Validation: Run an MTT viability assay in parallel. If cell viability drops below 90%, the reduction in cytokines is due to cytotoxicity, not anti-inflammatory action. Use Dexamethasone (10 μ M) as a positive control.

  • Stimulation: After 2 hours, stimulate the cells with 1 μ g/mL LPS for 24 hours.

  • Quantification: Harvest the supernatant and quantify TNF- α and IL-6 levels using standard ELISA kits. Read absorbance at 450 nm.

SignalingPathway cluster_effects Phenotypic Effects Ligand Isocoumarin Derivative Receptor VEGFR2 / uPA Receptors Ligand->Receptor Binds & Inhibits Signaling Downstream Kinase Cascade (PI3K / Akt / ERK) Receptor->Signaling Blocks Activation Effect1 Inhibition of Endothelial Tube Formation Signaling->Effect1 Effect2 Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Effect2

Caption: Anti-angiogenic and anti-inflammatory signaling pathway inhibition by isocoumarin derivatives.

Conclusion

The 1-oxo-1H-isochromene-3-carbaldehyde scaffold is a highly tunable precursor that bridges synthetic accessibility with profound biological efficacy. By leveraging the electrophilic nature of the C3-carbaldehyde group, researchers can systematically design derivatives that act as potent anticoagulants, angiogenesis inhibitors, and anti-inflammatory agents. Strict adherence to self-validating bioassays and rational structural design will continue to unlock the therapeutic potential of this chemical class.

Sources

Foundational

In Vitro Antimicrobial Screening of 1-oxo-1H-isochromene-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens are increasingly evading the effects of conventional antibiotics, creating an urgent need for structurally novel compounds with unique mechanisms of action. Among the promising heterocyclic scaffolds, isocoumarins and their derivatives have garnered significant attention for their diverse biological activities, including potent antimicrobial properties.[1][2][3] This guide focuses on a specific, yet under-investigated member of this family: 1-oxo-1H-isochromene-3-carbaldehyde . We will provide a comprehensive, technically-grounded framework for its systematic in vitro antimicrobial screening, designed for researchers, scientists, and drug development professionals.

Scientific Rationale: Why Screen 1-oxo-1H-isochromene-3-carbaldehyde?

While direct antimicrobial data for 1-oxo-1H-isochromene-3-carbaldehyde is not yet prevalent in public literature, a strong scientific rationale for its investigation is built upon the established bioactivity of the isocoumarin and isochromene core.

  • The Isocoumarin Precedent: Isocoumarins are a class of natural and synthetic compounds known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anticancer activities.[4] The antimicrobial potential often stems from the strained lactone ring and the specific substitutions on the aromatic system.

  • Structure-Activity Relationship (SAR) Insights: Studies on various isocoumarin analogues suggest that the substitution pattern on the heterocyclic ring system is critical for their antimicrobial efficacy. For instance, the presence of phenolic hydroxyl groups can enhance activity against certain bacteria.[5] The aldehyde functional group at the 3-position of our target compound introduces a reactive electrophilic center, which could potentially interact with nucleophilic residues in microbial enzymes or proteins, leading to inhibition of essential cellular processes.

  • Novelty and Potential for New Mechanisms: The unique combination of the isochromene lactone and the C3-carbaldehyde in 1-oxo-1H-isochromene-3-carbaldehyde represents a novel chemical entity for antimicrobial screening. Its distinct electronic and steric properties, compared to previously studied derivatives, offer the potential for a novel mechanism of action, which is a critical attribute in overcoming existing resistance pathways.

This technical guide, therefore, presents a robust and validated workflow to systematically evaluate the antimicrobial potential of this promising, yet unexplored, molecule.

Experimental Workflow: A Multi-Stage Screening Cascade

The proposed screening process is a hierarchical workflow designed for efficiency and accuracy, moving from broad qualitative screening to precise quantitative assessment. This ensures that resources are focused on compounds with demonstrable activity.

Antimicrobial Screening Workflow Figure 1: High-Level Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Interpretation Compound Prep Preparation of 1-oxo-1H-isochromene-3-carbaldehyde Stock Solution Primary Screen Agar Disk Diffusion Assay (Qualitative Assessment) Compound Prep->Primary Screen MIC Broth Microdilution Assay (Determine MIC) Primary Screen->MIC Zone of Inhibition > Threshold MBC_MFC Sub-culturing for MBC/MFC Determination MIC->MBC_MFC Data Analysis Data Compilation and Interpretation MBC_MFC->Data Analysis

Caption: A multi-phase approach for the systematic antimicrobial screening of 1-oxo-1H-isochromene-3-carbaldehyde.

Detailed Experimental Protocols

The following protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[6][7][8]

Preparation of Test Compound and Microbial Cultures
  • Test Compound Stock Solution:

    • Accurately weigh 10 mg of 1-oxo-1H-isochromene-3-carbaldehyde and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C.

  • Selection of Microbial Strains: A representative panel of clinically relevant and ATCC quality control strains should be used.

Microorganism ATCC Number Gram Stain Type
Staphylococcus aureus29213PositiveBacterium
Enterococcus faecalis29212PositiveBacterium
Escherichia coli25922NegativeBacterium
Pseudomonas aeruginosa27853NegativeBacterium
Candida albicans90028N/AFungus (Yeast)
Aspergillus brasiliensis16404N/AFungus (Mold)
  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • For broth microdilution, further dilute this suspension as per CLSI guidelines to achieve the final target inoculum concentration in the microplate wells.

Phase 1: Agar Disk Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of antimicrobial activity.

  • Prepare Mueller-Hinton agar (MHA) plates. For fungal testing, use RPMI agar with 2% glucose.

  • Uniformly streak the surface of the MHA plates with the standardized microbial inoculum using a sterile cotton swab.

  • Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.

  • Pipette a specific volume (e.g., 10 µL) of the 1-oxo-1H-isochromene-3-carbaldehyde stock solution onto a disk.

  • Place a positive control disk (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and a negative control disk (DMSO) on the same plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A significant zone of inhibition indicates susceptibility.

Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The typical concentration range to screen is 256 µg/mL to 0.5 µg/mL.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

  • Incubate the plates under the same conditions as the disk diffusion assay.

  • Determine the MIC by visual inspection; it is the lowest concentration of the compound at which there is no visible growth (turbidity).

Broth Microdilution for MIC Figure 2: Workflow for MIC, MBC, and MFC Determination Start Perform Broth Microdilution (Determine MIC) Subculture Subculture from clear wells (at and above MIC) onto -free agar plates Start->Subculture Incubate Incubate plates Subculture->Incubate Observe Observe for colony growth Incubate->Observe Determine Determine MBC/MFC (Lowest concentration with ≥99.9% killing) Observe->Determine

Caption: Sequential process for determining the minimum inhibitory, bactericidal, and fungicidal concentrations.

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, appropriate agar plates (MHA for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates for 24-48 hours.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The results of the screening should be tabulated for clear comparison and interpretation.

Microorganism MIC (µg/mL) MBC (µg/mL) MFC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 292131632N/ABactericidal (≤4)
E. coli ATCC 2592264>256N/ABacteriostatic (>4)
C. albicans ATCC 9002832N/A64Fungicidal (≤4)
A. brasiliensis ATCC 16404>256N/A>256Inactive
  • Interpretation: An MBC/MIC or MFC/MIC ratio of ≤4 generally indicates cidal activity, while a ratio of >4 suggests static activity.

Conclusion and Future Directions

This technical guide provides a robust, validated, and scientifically-grounded framework for the initial in vitro antimicrobial screening of 1-oxo-1H-isochromene-3-carbaldehyde. The outlined workflow, rooted in CLSI standards, ensures the generation of reliable and reproducible data. Positive results from this screening cascade would warrant further investigation, including:

  • Screening against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Time-kill kinetic studies to further characterize cidal or static activity.

  • Mechanism of action studies to identify the molecular target(s).

  • In vivo efficacy studies in appropriate animal models of infection.

  • Toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

The systematic evaluation of novel chemical scaffolds like 1-oxo-1H-isochromene-3-carbaldehyde is a critical endeavor in the global fight against antimicrobial resistance.

References

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27.
  • Silva, M. V., et al. (2005). Structure-antimicrobial activity of some natural isocoumarins and their analogues. Phytomedicine, 12(5), 378-381. Available from: [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Available from: [Link]

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI standard M38. Available from: [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI supplement M38M51S. Available from: [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Available from: [Link]

  • Al-Mekhlafi, N. A., et al. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Molecules, 27(11), 3639. Available from: [Link]

  • Moskvina, V., et al. (2017). RECYCLIZATION OF 3-ARYL-1H-ISOCHROMENE-4-CARBALDEHYDES AS AN EFFECTIVE APPROACH TO THE SYNTHESIS OF FUNCTIONALIZED ISOCOUMARINS AND ISOQUINOLONES. Reports of the National Academy of Sciences of Ukraine, (2), 79-85. Available from: [Link]

  • Khan, K. M., et al. (2003). Synthesis and antimicrobial activities of some isocoumarin and dihydroisocoumarin derivatives. Archiv der Pharmazie, 336(6), 281-288. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isochromenes. Available from: [Link]

  • Bissy, A. C., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1456-1476. Available from: [Link]

  • ResearchGate. Antibacterial activities with the structure-activity relationship of coumarin derivatives. Available from: [Link]

  • Hrytsai, I., et al. (2025). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience, 14(3), 103-114. Available from: [Link]

  • PubChem. 1H-isochromene. National Center for Biotechnology Information. PubChem Compound Database; CID=9548822. Available from: [Link]

  • NextSDS. 1-oxo-1H-isochromene-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Belskaya, N. P., et al. (2010). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. The Journal of Organic Chemistry, 75(2), 475-483. Available from: [Link]

  • Habert, L., et al. (2016). Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives. RSC Advances, 6(10), 8343-8347. Available from: [Link]

  • Molbase. 1H-isochromene. Available from: [Link]

  • Grgić, I., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), M1988. Available from: [Link]

Sources

Exploratory

Pharmacophore Modeling of 1-Oxo-1H-isochromene-3-carbaldehyde Compounds: A Comprehensive Guide to Scaffold Optimization and Virtual Screening

Executive Summary The 1-oxo-1H-isochromene scaffold—commonly referred to as the isocoumarin nucleus—is a privileged structural motif in medicinal chemistry. Characterized by an inverted α -pyrone lactone ring fused to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxo-1H-isochromene scaffold—commonly referred to as the isocoumarin nucleus—is a privileged structural motif in medicinal chemistry. Characterized by an inverted α -pyrone lactone ring fused to a benzene moiety, this scaffold exhibits a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent serine protease inhibitory effects[1].

Specifically, 1-oxo-1H-isochromene-3-carbaldehyde (SMILES: O=Cc1cc2ccccc2c(=O)o1) serves as a highly versatile building block[2]. The presence of the electrophilic carbaldehyde group at the C-3 position not only facilitates extensive synthetic derivatization (e.g., into hydrazones, Schiff bases, and oximes) but also introduces a critical Hydrogen Bond Acceptor (HBA) feature into the 3D spatial arrangement of the molecule.

This whitepaper provides an in-depth, self-validating methodological framework for developing, validating, and applying pharmacophore models based on 1-oxo-1H-isochromene-3-carbaldehyde derivatives. By bridging computational feature extraction with in vitro enzymatic validation, we establish a robust pipeline for rational drug design.

Structural Causality: Deconstructing the Pharmacophore

To build an effective computational model, one must first understand the causality behind the molecular interactions. A pharmacophore model utilizes Boolean expressions to encode spatial concepts representing hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HYD), and aromatic rings (AR)[3].

For 1-oxo-1H-isochromene-3-carbaldehyde derivatives, the structure-activity relationship (SAR) is dictated by three core domains:

  • The Lactone Carbonyl (C-1): Acts as a primary HBA. In the context of serine protease inhibition (e.g., α -chymotrypsin), this carbonyl is the site of nucleophilic attack by the catalytic serine residue (Ser-195), leading to lactone ring opening and the formation of a stable acyl-enzyme intermediate[4].

  • The Fused Benzene Ring: Provides a rigid Hydrophobic/Aromatic (AR) plane that anchors the molecule within lipophilic binding pockets via π−π stacking interactions.

  • The C-3 Carbaldehyde (and its derivatives): Functions as a secondary HBA and an extended hydrophobic vector. Modifying this group alters the steric bulk and electronic distribution, directly impacting target selectivity (e.g., differentiating between fungal CYP51 and human off-targets)[5].

G N1 1-Oxo-1H-isochromene Core N2 Lactone Carbonyl (C1) Hydrogen Bond Acceptor N1->N2 N3 Fused Benzene Ring Hydrophobic/Aromatic N1->N3 N4 C3-Carbaldehyde Electrophilic Center / HBA N1->N4 N5 Pharmacophore Model Generation N2->N5 N3->N5 N4->N5 N6 Virtual Screening & Hit Identification N5->N6

Fig 1. Pharmacophore feature extraction and modeling workflow for isocoumarin derivatives.

Quantitative Data: Feature Mapping & Biological Activity

To ground the computational model in empirical data, we must define the spatial coordinates of the pharmacophore features and benchmark them against known biological activities. Table 1 outlines the optimal spatial tolerances for a generalized isocoumarin pharmacophore targeting serine proteases. Table 2 summarizes the in vitro activity of representative 1-oxo-1H-isochromene derivatives against α -chymotrypsin, providing the training set data required for model generation[4].

Table 1: Pharmacophore Feature Coordinates & Spatial Tolerances
Feature TypeChemical OriginRadius Tolerance (Å)Vector Directionality
F1: HBA C-1 Lactone Carbonyl1.2Directed toward catalytic Ser/Thr
F2: AR Fused Benzene Ring1.5Planar, orthogonal to binding pocket
F3: HBA/HBD C-3 Derivative (e.g., Hydrazone)1.5Directed toward backbone amides
F4: Excluded Vol Steric Boundaries1.0Defines the limits of the binding cleft
Table 2: Biological Activity of Isocoumarin Derivatives ( α -Chymotrypsin Inhibition)
Compound ScaffoldC-3 SubstitutionIC 50​ ( μ M)Efficacy Classification
1-oxo-1H-isochromene-H> 100Inactive
1-oxo-1H-isochromene-CHO (Carbaldehyde)45.2Weak
1-oxo-1H-isochromene-CH=N-NH-Phenyl12.4Moderate
1-oxo-1H-isochromene-CH=N-NH-(4-NO 2​ -Phenyl)3.1Potent (Training Set Lead)

Methodologies & Experimental Protocols

A robust scientific workflow requires that computational predictions are tightly coupled with physical validation. The following protocols detail a self-validating system for discovering novel isocoumarin hits.

Protocol A: In Silico Pharmacophore Generation and Virtual Screening

This protocol utilizes a ligand-based approach, leveraging the active compounds listed in Table 2 to generate a predictive 3D model[4].

Step 1: Data Curation & Conformational Sampling

  • Compile a training set of 20 active 1-oxo-1H-isochromene derivatives and a decoy set of 1,000 structurally similar but inactive compounds.

  • Use a conformational search algorithm (e.g., OMEGA or MOE Conformational Search) to generate a maximum of 250 low-energy conformers per molecule. Causality: Limiting strain energy to < 10 kcal/mol above the global minimum ensures only biologically accessible conformations are sampled.

Step 2: Feature Alignment & Model Generation

  • Align the training set molecules using the rigid 1H-isochromen-1-one bicyclic core.

  • Extract common features: Assign HBA to the C-1 carbonyl and AR to the benzene ring. Assign a flexible HBA/HBD feature to the C-3 substituent space.

  • Generate excluded volume spheres based on the superimposed van der Waals radii of the inactive decoy set. Causality: Excluded volumes drastically reduce false-positive rates by penalizing molecules that clash with the receptor walls[3].

Step 3: Model Validation (Self-Validating Step)

  • Screen the combined active/decoy database using the generated model.

  • Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A valid model must achieve an AUC 0.85 and an Enrichment Factor (EF 1%​ ) 10.

Protocol B: In Vitro Validation via Continuous Fluorogenic Assay

To validate the in silico hits, an enzyme inhibition assay must be performed. Because isocoumarins often act as mechanism-based (suicide) inhibitors via lactone ring opening, a pre-incubation step is critical[4].

Step 1: Reagent Preparation

  • Prepare assay buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 0.01% Triton X-100 (to prevent promiscuous aggregation).

  • Prepare α -chymotrypsin (target) at a final concentration of 0.5 nM.

  • Prepare the fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC) at 50 μ M.

Step 2: Pre-Incubation & Kinetic Measurement

  • In a 96-well black microplate, mix 40 μ L of buffer, 10 μ L of the isocoumarin hit (varying concentrations, 0.1 to 100 μ M), and 25 μ L of enzyme.

  • Critical Step: Incubate at 25°C for 30 minutes. Causality: This allows the nucleophilic attack by Ser-195 on the C-1 carbonyl to occur, forming the covalent acyl-enzyme intermediate required for potent inhibition.

  • Initiate the reaction by adding 25 μ L of the substrate.

  • Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 15 minutes.

Step 3: Data Analysis

  • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration and fit to a four-parameter logistic non-linear regression model to determine the IC 50​ .

G Target Serine Protease (e.g., α-Chymotrypsin) Binding Non-covalent Pre-complex (Pharmacophore Alignment) Target->Binding Attack Nucleophilic Attack by Ser-195 on Lactone Carbonyl (C1) Binding->Attack RingOpen Lactone Ring Opening Attack->RingOpen Inhibition Stable Acyl-Enzyme Intermediate (Irreversible/Slow-reversible Inhibition) RingOpen->Inhibition

Fig 2. Mechanism of serine protease inhibition via isocoumarin lactone ring opening.

Conclusion

The 1-oxo-1H-isochromene-3-carbaldehyde scaffold provides a structurally rigid yet synthetically malleable foundation for drug discovery. By employing rigorous pharmacophore modeling—anchored by the critical HBA of the lactone carbonyl and the aromaticity of the fused benzene ring—researchers can efficiently navigate chemical space. The integration of shape-based constraints, excluded volumes, and mechanistic in vitro validation ensures that the resulting hits are not merely computational artifacts, but viable, high-affinity modulators of biological targets.

References

  • Compound Details - SureChEMBL. surechembl.org.[Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. nih.gov.[Link]

  • Anti-Helicobacter pylori Activity of Isocoumarin Paepalantine: Morphological and Molecular Docking Analysis. nih.gov.[Link]

  • Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agents. researchgate.net.[Link]

  • Pharmacophore-based Virtual Screening and In-vitro activity Evaluation of α -Chymotrypsin Inhibitors. journalijar.com.[Link]

Sources

Foundational

Isolation, Characterization, and Derivatization of the 1-oxo-1H-isochromene-3-carbaldehyde Core: A Technical Whitepaper

Executive Summary The 1-oxo-1H-isochromene-3-carbaldehyde core is a unique, highly reactive pharmacophore embedded within the broader isocoumarin family of natural products. While most isocoumarins feature stable alkyl o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxo-1H-isochromene-3-carbaldehyde core is a unique, highly reactive pharmacophore embedded within the broader isocoumarin family of natural products. While most isocoumarins feature stable alkyl or aryl substituents, the presence of a C-3 carbaldehyde group transforms this scaffold into a potent electrophile. This whitepaper provides a comprehensive, causality-driven guide to the isolation of this core from natural matrices, its structural validation, and its downstream utility in the semi-synthesis of complex azaphilone therapeutics.

Chemical Ecology and Pharmacophore Significance

Commonly known in phytochemical literature as artemidinal or 3-formyl isocoumarin, the 1-oxo-1H-isochromene-3-carbaldehyde core is predominantly isolated from the aerial parts of1[1] and various 2[2].

In nature, the 3-formyl group serves as a critical electrophilic node, allowing the molecule to interact covalently with biological targets. In the laboratory, this same reactivity makes it an invaluable, privileged intermediate for the total synthesis of 3[3], such as mitorubrinic acid.

Causality-Driven Isolation Protocol

In my experience overseeing natural product isolation pipelines, the 3-carbaldehyde moiety presents a distinct challenge: it is highly susceptible to nucleophilic attack. A common pitfall in standard phytochemical workflows is the use of methanolic or ethanolic extraction. Primary alcohols rapidly convert the aldehyde into hemiacetals or full acetals. Furthermore, the core is prone to auto-oxidation, yielding 1-oxo-1H-isochromene-3-carboxylic acid. To preserve the native structural integrity of the core, the following aprotic, self-validating isolation protocol must be employed.

Step-by-Step Methodology: Aprotic Extraction and Purification
  • Matrix Lyophilization and Aprotic Maceration:

    • Action: Freeze-dry 500 g of Artemisia dracunculus aerial parts to halt enzymatic degradation. Macerate the biomass in 2.0 L of cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at 4°C for 48 hours.

    • Causality: Complete water removal prevents hydrolytic ring-opening of the lactone. Utilizing strictly aprotic solvents prevents solvent-adduct formation at the reactive C-3 formyl group.

  • Liquid-Liquid Partitioning:

    • Action: Filter the crude extract and wash the organic layer with cold, mildly acidic water (pH 5.5, adjusted with dilute phosphoric acid).

    • Causality: The acidic aqueous wash removes polar primary metabolites (e.g., sugars, amino acids) while avoiding the base-catalyzed aldol condensations or Cannizzaro reactions that the aldehyde would inevitably undergo at higher pH levels.

  • Size Exclusion Chromatography (SEC):

    • Action: Concentrate the organic layer in vacuo (strictly below 30°C) and load it onto a Sephadex LH-20 column. Elute with a 1:1 mixture of DCM and Acetone.

    • Causality: SEC separates high-molecular-weight waxes and tannins from the low-molecular-weight isocoumarin fraction (~174 Da) without exposing the compound to reactive normal-phase silica, which can irreversibly adsorb or degrade the aldehyde.

  • Self-Validating Preparative HPLC:

    • Action: Purify the enriched fraction using a reversed-phase C18 preparative column. Elute with a binary gradient of Acetonitrile (MeCN) and Water containing 0.1% Formic Acid (30% to 70% MeCN over 40 minutes).

    • Validation System: Utilize at-line LC-MS and 2D-TLC. Spot the fractions on 2D-TLC plates; a single, non-streaking spot after orthogonal development confirms stability. Simultaneously, monitor the LC-MS for the exact mass [M+H]⁺ at m/z 175.03. If a peak at m/z 191 appears, it indicates auto-oxidation to the carboxylic acid, signaling an immediate need to purge the solvent system with nitrogen.

Structural Elucidation and Quantitative Analytics

Confirming the 1-oxo-1H-isochromene-3-carbaldehyde core requires precise spectroscopic validation. The defining features are the highly deshielded aldehyde proton and the conjugated lactone system.

Table 1: Key Analytical and Spectroscopic Parameters for 1-oxo-1H-isochromene-3-carbaldehyde

Analytical ParameterValue / SignatureDiagnostic Utility
Exact Mass (ESI-MS) [M+H]⁺ m/z 175.0390Confirms the molecular formula C₁₀H₆O₃.
UV Absorbance (λmax) 254 nm, 320 nmIndicates the extended conjugated isochromene system.
¹H-NMR (Aldehyde) ~9.80 ppm (1H, s)Validates the intact C-3 carbaldehyde (absence indicates acetal/oxidation).
¹H-NMR (C-4 Vinyl) ~7.35 ppm (1H, s)Confirms the double bond in the pyran ring, distinguishing it from dihydroisocoumarins.
¹³C-NMR (Carbonyls) ~188.5 ppm (CHO), ~161.0 ppm (Lactone)Differentiates the highly reactive formyl carbon from the stable lactone.
Typical Isolation Yield 0.05% - 0.12% (w/w)Benchmark for extraction efficiency from A. dracunculus matrices.

Synthetic Utility: Derivatization to Azaphilones

Beyond its role as an isolated natural product, the 3-formyl isocoumarin core is a privileged scaffold in total synthesis. It serves as the primary building block for synthesizing the azaphilone family of natural products, such as 3[3].

Methodology: Wittig Homologation and Dearomatization
  • Olefination: The isolated 1-oxo-1H-isochromene-3-carbaldehyde is subjected to a 3 using (t-butoxycarbonylmethylene)triphenylphosphorane in DCM[3]. This selectively targets the highly reactive C-3 aldehyde, leaving the lactone intact, to yield an E-dienic ester intermediate.

  • Dearomatization: The intermediate undergoes oxidative dearomatization (often utilizing selenium dioxide or specialized hypervalent iodine reagents) to convert the planar isocoumarin into the stereochemically rich azaphilone nucleus.

G A Artemisia dracunculus (Plant Matrix) B Aprotic Extraction (EtOAc / DCM) A->B Maceration (4°C) C Artemidinal (3-formyl isocoumarin) B->C Prep-HPLC Isolation D Wittig Homologation (C-C Bond Formation) C->D Synthetic Derivatization E Dienic Intermediate D->E Olefination F Oxidative Dearomatization E->F Oxidation G Mitorubrinic Acid (Azaphilone Core) F->G Total Synthesis

Workflow from natural isolation of Artemidinal to the total synthesis of Mitorubrinic Acid.

Conclusion

The isolation of the 1-oxo-1H-isochromene-3-carbaldehyde core demands a rigorous, causality-driven approach to mitigate its inherent electrophilic reactivity. By replacing traditional protic extraction methods with validated aprotic workflows, researchers can secure intact 3-formyl isocoumarins. These molecules not only hold intrinsic biological value but also serve as indispensable precursors for the semi-synthesis of complex, high-value therapeutics.

References

  • Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities.nih.gov.
  • Total Synthesis of (±)-Mitorubrinic Acid.nih.gov.
  • Siberian Tarragon: A Promising Source of Flavone O-Glycosides and Methylated Flavanone Aglycones in North Asian Accessions of Artemisia dracunculus.mdpi.com.
  • Silver Triflate/p-TSA Co-Catalysed Synthesis of 3-Substituted Isocoumarins from 2-Alkynylbenzoates.unimi.it.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Oxo-1H-isochromene-3-carbaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Untapped Potential of a Bifunctional Building Block In the landscape of heterocyclic chemistry, the pursuit of novel scaffolds with significant biological and material science applications is perpetual....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Bifunctional Building Block

In the landscape of heterocyclic chemistry, the pursuit of novel scaffolds with significant biological and material science applications is perpetual. The 1-oxo-1H-isochromene (isocoumarin) framework is a privileged core structure found in numerous natural products and pharmacologically active molecules. When functionalized with a reactive aldehyde group at the 3-position, as in 1-oxo-1H-isochromene-3-carbaldehyde , this molecule transforms into a highly versatile and powerful bifunctional building block. Its unique electronic and steric properties, arising from the conjugated system incorporating a lactone and an α,β-unsaturated aldehyde, open up a plethora of possibilities for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of 1-oxo-1H-isochromene-3-carbaldehyde in the synthesis of pyrazoles, isoxazoles, and pyridines, complete with detailed mechanistic insights and robust experimental protocols.

Synthesis of 1-Oxo-1H-isochromene-3-carbaldehyde: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group onto an active methylene or methyl group adjacent to a carbonyl or a similar activating group. In the context of isochromenes, the reaction typically proceeds from a suitable isocoumarin precursor.

Reaction Scheme:

start Precursor product 1-oxo-1H-isochromene-3-carbaldehyde start->product Vilsmeier-Haack Reaction reagents DMF, POCl3 start 1-oxo-1H-isochromene-3-carbaldehyde product Pyrazolyl-isochromenone start->product Cyclocondensation reagents Hydrazine Hydrate start 1-oxo-1H-isochromene-3-carbaldehyde product Isoxazolyl-isochromenone start->product Cyclocondensation reagents Hydroxylamine Hydrochloride start 1-oxo-1H-isochromene-3-carbaldehyde product Pyridinyl-isochromenone start->product Annulation reagents Active Methylene Compound, NH4OAc

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Application

Application Notes and Protocols for Knoevenagel Condensation Reactions Using 1-oxo-1H-isochromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of the Knoevenagel Condensation and the Potential of Isochromene Scaffolds The Kno...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Knoevenagel Condensation and the Potential of Isochromene Scaffolds

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, a modification of the aldol condensation, typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[2] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and, most notably, pharmacologically active molecules.

The isochromene nucleus, a bicyclic ether, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. Derivatives of isochromenes have been reported to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a reactive carbaldehyde group at the 3-position of the 1-oxo-1H-isochromene core presents a unique opportunity for further molecular elaboration through reactions like the Knoevenagel condensation. The resulting vinylidene-isochromenone derivatives are expected to be highly conjugated systems with potential for novel biological activities and applications in materials science.

This comprehensive guide provides detailed protocols for the Knoevenagel condensation of 1-oxo-1H-isochromene-3-carbaldehyde with various active methylene compounds. It also includes a proposed synthetic route for the starting aldehyde, which is not readily commercially available. The causality behind experimental choices, from catalyst and solvent selection to purification techniques, is thoroughly explained to provide a self-validating system for researchers.

Part 1: Synthesis of the Starting Material: 1-oxo-1H-isochromene-3-carbaldehyde

The successful execution of the Knoevenagel condensation is predicated on the availability of the starting aldehyde. While a direct, published synthesis for 1-oxo-1H-isochromene-3-carbaldehyde is not extensively documented, a plausible and efficient synthetic route can be proposed based on established formylation methodologies, such as the Vilsmeier-Haack reaction.[3][4][5][6] This reaction is a well-known method for the formylation of electron-rich aromatic and heterocyclic systems.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The proposed synthesis involves the formylation of a suitable 1-oxo-1H-isochromene precursor.

Synthesis of 1-oxo-1H-isochromene-3-carbaldehyde 1-oxo-1H-isochromene 1-oxo-1H-isochromene Intermediate Iminium Salt Intermediate 1-oxo-1H-isochromene->Intermediate Electrophilic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Product 1-oxo-1H-isochromene-3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Proposed synthesis of 1-oxo-1H-isochromene-3-carbaldehyde via Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 1-oxo-1H-isochromene-3-carbaldehyde

Materials:

  • 1-oxo-1H-isochromene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Isochromenone: Dissolve 1-oxo-1H-isochromene (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-oxo-1H-isochromene-3-carbaldehyde.

Characterization (Expected): The structure of the synthesized aldehyde should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Part 2: Knoevenagel Condensation Protocols

The following protocols detail the Knoevenagel condensation of 1-oxo-1H-isochromene-3-carbaldehyde with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate.

Protocol 1: Reaction with Malononitrile

This reaction is expected to proceed readily due to the high acidity of the methylene protons in malononitrile.

Knoevenagel_Malononitrile Aldehyde 1-oxo-1H-isochromene- 3-carbaldehyde Reaction Stir at RT Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Piperidine (cat.) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Workup Filtration Reaction->Workup Product 2-((1-oxo-1H-isochromen-3-yl)methylene)malononitrile Workup->Product

Caption: Workflow for the Knoevenagel condensation with malononitrile.

Materials:

  • 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) and stir the mixture until the solids dissolve.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is expected to be complete within 1-3 hours.

  • Upon completion, the product will likely precipitate from the reaction mixture. Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry it under vacuum.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Reaction with Ethyl Cyanoacetate

Ethyl cyanoacetate is another excellent substrate for the Knoevenagel condensation.

Materials:

  • 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of DABCO to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC. The reaction is anticipated to be complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Reaction with Diethyl Malonate

Diethyl malonate is less reactive than malononitrile and ethyl cyanoacetate, often requiring slightly more forcing conditions.

Materials:

  • 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Piperidine (0.2 mmol)

  • Acetic acid (0.2 mmol)

  • Toluene (15 mL)

  • Round-bottom flask (50 mL) with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, add 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol), diethyl malonate (1.2 mmol), piperidine (0.2 mmol), and acetic acid (0.2 mmol) in toluene (15 mL).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is expected to be complete in 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).

Part 3: Data Presentation and Characterization

The following tables summarize the expected quantitative and qualitative data for the Knoevenagel condensation products.

Table 1: Summary of Reaction Conditions and Expected Yields

EntryActive Methylene CompoundCatalystSolventTemperatureTime (h)Expected Yield (%)
1MalononitrilePiperidineEthanolRoom Temp.1-385-95
2Ethyl CyanoacetateDABCOEthanolReflux2-480-90
3Diethyl MalonatePiperidine/AcOHTolueneReflux4-870-85

Table 2: Predicted Spectroscopic Data for Knoevenagel Products

ProductExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)Expected MS (m/z)
2-((1-oxo-1H-isochromen-3-yl)methylene)malononitrileAromatic protons (7.5-8.5), Vinyl proton (singlet, ~8.0), CH₂ protons of isochromenone (~5.0)Aromatic carbons (120-140), Carbonyl carbon (~165), Cyano carbons (~115), Vinyl carbons (~100, 150)~2220 (C≡N), ~1720 (C=O, lactone), ~1600 (C=C)[M]+ corresponding to C₁₃H₆N₂O₂
Ethyl 2-cyano-3-(1-oxo-1H-isochromen-3-yl)acrylateAromatic protons (7.5-8.5), Vinyl proton (singlet, ~8.2), CH₂ of ethyl (quartet, ~4.3), CH₃ of ethyl (triplet, ~1.3), CH₂ of isochromenone (~5.0)Aromatic carbons (120-140), Carbonyl carbons (~165, ~162), Cyano carbon (~115), Vinyl carbons (~105, 155), Ethyl carbons (~62, 14)~2220 (C≡N), ~1725 (C=O, ester), ~1715 (C=O, lactone), ~1600 (C=C)[M]+ corresponding to C₁₆H₁₁NO₄
Diethyl 2-((1-oxo-1H-isochromen-3-yl)methylene)malonateAromatic protons (7.5-8.5), Vinyl proton (singlet, ~8.0), CH₂ of ethyl (quartets, ~4.3), CH₃ of ethyl (triplets, ~1.3), CH₂ of isochromenone (~5.0)Aromatic carbons (120-140), Carbonyl carbons (~165, ~163), Vinyl carbons (~125, 145), Ethyl carbons (~61, 14)~1730 (C=O, ester), ~1710 (C=O, lactone), ~1600 (C=C)[M]+ corresponding to C₁₈H₁₆O₆

Part 4: Mechanistic Insights and Experimental Rationale

The Knoevenagel condensation proceeds through a well-established mechanism. The choice of catalyst and solvent is critical for optimizing reaction rates and yields.

Knoevenagel_Mechanism General Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active_Methylene Active Methylene Compound (Z-CH₂-Z') Enolate Enolate Anion Active_Methylene->Enolate Deprotonation Base Base (B:) Base->Enolate Enolate_2 Enolate Anion Aldehyde 1-oxo-1H-isochromene- 3-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate_2->Alkoxide Nucleophilic Attack Alkoxide_2 Alkoxide Intermediate Alcohol β-Hydroxy Adduct Alkoxide_2->Alcohol Protonation Protonation Protonation Protonation->Alcohol Product α,β-Unsaturated Product Alcohol->Product Dehydration Dehydration Elimination of H₂O Dehydration->Product

Caption: The general mechanism of the Knoevenagel condensation.

Causality Behind Experimental Choices:

  • Catalyst: Weak bases like piperidine and DABCO are employed to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[2] For the less reactive diethyl malonate, a combination of piperidine and acetic acid is used, which can form a pyridinium acetate salt that acts as an effective catalyst.

  • Solvent: Ethanol is a good solvent for many organic reactants and is relatively environmentally benign. For the reaction with diethyl malonate, toluene is used to allow for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.[2]

  • Temperature: Reactions with more reactive methylene compounds can often be performed at room temperature. For less reactive substrates, heating is necessary to increase the reaction rate.

  • Purification: The choice of purification method depends on the properties of the product. Highly crystalline products that precipitate from the reaction mixture can be purified by simple filtration and washing. Less crystalline or more soluble products often require column chromatography for purification.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Knoevenagel Condensation. Wikipedia. [Link]

  • Knoevenagel Condensation. Organic Reactions. [Link]

  • Vilsmeier-Haack Reaction. Chem-Station Int. Ed.[Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Gold-catalyzed synthesis of 1H-isochromene-4-carbaldehydes via oxidative cascade cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • RECYCLIZATION OF 3-ARYL-1H-ISOCHROMENE-4-CARBALDEHYDES AS AN EFFECTIVE APPROACH TO THE SYNTHESIS OF FUNCTIONALIZED ISOCOUMARINS AND ISOQUINOLONES. Reports of the National Academy of Sciences of Ukraine. [Link]

  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. [Link]

Sources

Method

Application and Protocol for the Synthesis of 1-oxo-1H-isochromene-3-carbaldehyde via a Two-Step Transition-Metal Catalyzed Approach

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isochromenone Scaffold The 1-oxo-1H-isochromene, or isocoumarin, framework is a privileged heterocyclic motif found in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isochromenone Scaffold

The 1-oxo-1H-isochromene, or isocoumarin, framework is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds. These molecules exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The substituent at the 3-position of the isocoumarin ring plays a crucial role in modulating this biological activity. The 3-carbaldehyde functionality, in particular, serves as a versatile synthetic handle for further molecular elaboration, making 1-oxo-1H-isochromene-3-carbaldehyde a highly valuable building block in medicinal chemistry and drug discovery. This document provides a detailed application note and a robust two-step protocol for the synthesis of this target molecule, leveraging a transition-metal-catalyzed cyclization followed by a selective oxidation.

Synthetic Strategy: A Two-Step Approach to 1-oxo-1H-isochromene-3-carbaldehyde

A direct, single-step transition-metal catalyzed synthesis of 1-oxo-1H-isochromene-3-carbaldehyde is not yet well-established in the literature. Therefore, a reliable and efficient two-step synthetic sequence is proposed. This strategy involves:

  • Step 1: Palladium-Catalyzed Synthesis of 3-(hydroxymethyl)-1H-isochromen-1-one. This key step involves the Sonogashira coupling of a 2-halobenzoic acid with propargyl alcohol, followed by an in-situ cyclization to form the isocoumarin ring with a hydroxymethyl group at the 3-position. Palladium catalysis is instrumental in achieving high efficiency and regioselectivity in this transformation.

  • Step 2: Selective Oxidation of 3-(hydroxymethyl)-1H-isochromen-1-one. The primary alcohol functionality of the intermediate is then selectively oxidized to the corresponding aldehyde using a mild and efficient oxidizing agent, such as manganese dioxide (MnO₂), to yield the final product, 1-oxo-1H-isochromene-3-carbaldehyde.

Two_Step_Synthesis Reactants 2-Halobenzoic Acid + Propargyl Alcohol Intermediate 3-(hydroxymethyl)-1H- isochromen-1-one Reactants->Intermediate Step 1: Pd-Catalyzed Sonogashira Coupling & Cyclization Product 1-oxo-1H-isochromene- 3-carbaldehyde Intermediate->Product Step 2: Selective Oxidation (MnO2)

Caption: A two-step synthetic route to 1-oxo-1H-isochromene-3-carbaldehyde.

Part 1: Palladium-Catalyzed Synthesis of 3-(hydroxymethyl)-1H-isochromen-1-one

Mechanistic Insights

The formation of the isocoumarin ring proceeds via a tandem Sonogashira coupling and cyclization mechanism. The catalytic cycle is initiated by the oxidative addition of the 2-halobenzoic acid to the Pd(0) catalyst. The resulting arylpalladium(II) complex then undergoes a Sonogashira coupling with propargyl alcohol in the presence of a copper(I) co-catalyst to form a 2-alkynylbenzoate intermediate. Subsequent intramolecular oxypalladation of the alkyne by the carboxylic acid group leads to a vinylpalladium species, which upon reductive elimination, regenerates the Pd(0) catalyst and furnishes the desired 3-(hydroxymethyl)-1H-isochromen-1-one.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdX ArPd(II)XL_n Pd0->ArPdX Oxidative Addition ArPdAlkyne ArPd(II)(alkyne)L_n ArPdX->ArPdAlkyne Sonogashira Coupling VinylPd Vinyl-Pd(II)L_n ArPdAlkyne->VinylPd Intramolecular Oxypalladation VinylPd->Pd0 Product 3-(hydroxymethyl)- 1H-isochromen-1-one VinylPd->Product Reductive Elimination Reactants 2-Halobenzoic Acid + Propargyl Alcohol

Caption: Simplified catalytic cycle for the synthesis of 3-(hydroxymethyl)-1H-isochromen-1-one.

Experimental Protocol

Materials:

  • 2-Iodobenzoic acid

  • Propargyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodobenzoic acid (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • Add propargyl alcohol (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(hydroxymethyl)-1H-isochromen-1-one.

Data Presentation
Entry2-Halobenzoic AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-Iodobenzoic acid2DMF801485
22-Bromobenzoic acid3DMF901878
32-Chlorobenzoic acid5DMAc1002465

Table 1: Optimization of reaction conditions for the synthesis of 3-(hydroxymethyl)-1H-isochromen-1-one.

Part 2: Selective Oxidation to 1-oxo-1H-isochromene-3-carbaldehyde

Rationale for Oxidant Choice

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of allylic and benzylic alcohols to the corresponding aldehydes. Its heterogeneous nature allows for easy removal by filtration upon reaction completion, simplifying the workup procedure. Other oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane could also be employed, but MnO₂ offers a good balance of reactivity, selectivity, and operational simplicity.

Experimental Protocol

Materials:

  • 3-(hydroxymethyl)-1H-isochromen-1-one

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a round-bottom flask, add 3-(hydroxymethyl)-1H-isochromen-1-one (1.0 mmol, 1.0 equiv) and dichloromethane (10 mL).

  • Add activated manganese dioxide (10.0 mmol, 10.0 equiv) in one portion.

  • Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional dichloromethane (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 1-oxo-1H-isochromene-3-carbaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation
EntryStarting MaterialOxidantSolventTemperature (°C)Time (h)Yield (%)
13-(hydroxymethyl)-1H-isochromen-1-oneMnO₂DCMrt3692
23-(hydroxymethyl)-1H-isochromen-1-onePCCDCMrt488
33-(hydroxymethyl)-1H-isochromen-1-oneDMPDCMrt295

Table 2: Comparison of different oxidizing agents for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde, a valuable building block in organic synthesis and medicinal chemistry. The detailed two-step protocol, leveraging a palladium-catalyzed cyclization and a selective oxidation, offers a reliable and efficient route to the target molecule. The mechanistic insights and tabulated data provide a solid foundation for researchers to adapt and optimize these procedures for their specific needs.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Li, J. J. Palladium in Cross-Coupling Reactions. John Wiley & Sons, 2014. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007. [Link]

Application

Schiff base formation from 1-oxo-1H-isochromene-3-carbaldehyde and primary amines

Application Note & Protocol Guide Topic: Schiff Base Formation from 1-oxo-1H-isochromene-3-carbaldehyde and Primary Amines For: Researchers, Scientists, and Drug Development Professionals Foreword: The Synthetic Versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Schiff Base Formation from 1-oxo-1H-isochromene-3-carbaldehyde and Primary Amines

For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Versatility of Isochromenone Scaffolds

The 1-oxo-1H-isochromene, a derivative of isocoumarin, represents a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are known for a wide array of biological activities, making them attractive starting points for drug discovery programs. The introduction of a carbaldehyde at the 3-position provides a reactive handle for further molecular elaboration. This application note delves into the synthesis of novel Schiff bases through the condensation of 1-oxo-1H-isochromene-3-carbaldehyde with various primary amines. These Schiff bases, containing the characteristic azomethine (-C=N-) group, are of significant interest due to their extensive applications in medicinal and pharmaceutical chemistry, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The combination of the isochromenone core with the versatile Schiff base linkage offers a promising avenue for the development of new therapeutic agents.[3][4][5]

The Reaction Mechanism: A Stepwise Perspective

The formation of a Schiff base from an aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction.[1] The reaction is typically reversible and often catalyzed by a mild acid.[6] The mechanism can be dissected into two primary stages:

  • Nucleophilic Addition: The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 1-oxo-1H-isochromene-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[6][7]

  • Dehydration (Elimination): The carbinolamine intermediate is generally unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the stable Schiff base (imine).[6]

The overall reaction is pH-dependent. While acid catalysis is beneficial for the dehydration step, a highly acidic environment can protonate the primary amine, rendering it non-nucleophilic and hindering the initial addition step. Therefore, the reaction is typically carried out at a mildly acidic pH (around 4-5) to ensure an optimal rate for both steps.[8]

Schiff_Base_Formation_Mechanism Reactants 1-oxo-1H-isochromene-3-carbaldehyde + Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Addition Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ (Acid Catalyst) Schiff_Base Schiff Base + Water Protonated_Carbinolamine->Schiff_Base Dehydration (-H2O)

Figure 1: Mechanism of Schiff Base Formation. A two-stage process involving nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final Schiff base.

Experimental Protocol: Synthesis of Isochromenone-Derived Schiff Bases

This protocol provides a general method for the synthesis of Schiff bases from 1-oxo-1H-isochromene-3-carbaldehyde and a representative primary amine.

2.1. Materials and Reagents

  • 1-oxo-1H-isochromene-3-carbaldehyde

  • Substituted primary amine (e.g., aniline, p-toluidine, 4-aminophenol)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

2.2. Reaction Workflow

Experimental_Workflow A 1. Dissolve Reactants B 2. Add Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D D->C Continue reflux if incomplete E 5. Cool and Isolate Crude Product D->E If complete F 6. Purify by Recrystallization E->F G 7. Characterize Product F->G

Figure 2: General Experimental Workflow for Schiff Base Synthesis.

2.3. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-oxo-1H-isochromene-3-carbaldehyde (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per mmol of aldehyde).

  • Addition of Amine: To this solution, add the primary amine (1.0-1.1 equivalents) dropwise with continuous stirring.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The consumption of the starting materials and the formation of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Isolation of the Crude Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard spectroscopic techniques.[9][10][11]

Spectroscopic MethodExpected Observations
FT-IR (Fourier-Transform Infrared Spectroscopy) Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[11][12] Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde.
¹H NMR (Proton Nuclear Magnetic Resonance) Appearance of a characteristic singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-).[11][13] Signals corresponding to the aromatic protons of the isochromenone and the primary amine will also be present in the aromatic region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Appearance of a signal in the range of δ 150-165 ppm attributed to the imine carbon (-CH=N-).[11][13]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target Schiff base.

Summary of Reaction Parameters and Expected Products

The following table provides a hypothetical summary for the reaction of 1-oxo-1H-isochromene-3-carbaldehyde with various primary amines.

Primary AmineReaction Time (h)Expected ProductAppearance
Aniline3-4N-((1-oxo-1H-isochromen-3-yl)methylene)anilineYellow solid
p-Toluidine3-44-methyl-N-((1-oxo-1H-isochromen-3-yl)methylene)anilinePale yellow solid
4-Aminophenol4-64-(((1-oxo-1H-isochromen-3-yl)methylene)amino)phenolOrange solid
2-Aminopyridine4-6N-((1-oxo-1H-isochromen-3-yl)methylene)pyridin-2-amineLight brown solid

Applications and Future Perspectives

The Schiff bases derived from 1-oxo-1H-isochromene-3-carbaldehyde are promising candidates for various biological and pharmaceutical applications.[2] Their planar structure and the presence of multiple heteroatoms make them excellent ligands for the formation of metal complexes, which often exhibit enhanced biological activity.[3] Further investigations into the antimicrobial, anticancer, and anti-inflammatory properties of these novel compounds are warranted. The modular nature of this synthesis allows for the creation of a diverse library of Schiff bases by varying the primary amine component, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential.

References

  • Gudipati, R., et al. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 20(11), 20643–20657. Retrieved from [Link]

  • Naeimi, H., et al. (2020). Design, preparation and characterization of magnetic nanoparticles functionalized with chitosan/Schiff base and their use as a reusable nanocatalyst for the green synthesis of 1H-isochromenes under mild conditions. RSC Advances, 10(46), 27685–27697. Retrieved from [Link]

  • IntechOpen. (2022). Overview of Schiff Bases. IntechOpen. Retrieved from [Link]

  • Muhammad, A., et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 67-83. Retrieved from [Link]

  • SCHIFF BASES. (n.d.). Retrieved from [Link]

  • Ali, M. A., et al. (2014). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 4(3), 205-212. Retrieved from [Link]

  • Al-Jbouri, S. S. A., & Al-Janabi, A. S. H. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 105-116. Retrieved from [Link]

  • Guerra, A. S., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10434. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Asian Journal of Chemistry, 31(1), 121-125. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Drug Delivery and Therapeutics, 11(5-S), 164-173. Retrieved from [Link]

  • Kadhim, S. H., et al. (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Journal of Kerbala University, 22(1), 20-30. Retrieved from [Link]

  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Retrieved from [Link]

  • Schiff Bases: Versatile Mediators of Medicinal and Multifunctional Advancements. (n.d.). Retrieved from [Link]

  • Naeimi, H., et al. (2020). Design, preparation and characterization of magnetic nanoparticles functionalized with chitosan/Schiff base and their use as a reusable nanocatalyst for the green synthesis of 1H-isochromenes under mild conditions. RSC Publishing. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Molecules, 29(3), 629. Retrieved from [Link]

  • Divya, M., & Sasi, S. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. Retrieved from [Link]

  • Ali, D. N., et al. (2024). Molecular Docking, Synthesis of New Schiff base Derivatives, and Study of their Biological Activity. Journal of Physical Chemistry & Functional Materials, 7(1), 1-10. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents, 34(1), 45-64. Retrieved from [Link]

  • Meshram, J., & Chauragade, D. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews, 6(2), 1003-1011. Retrieved from [Link]

  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]

  • Berber, H., & Arslan, M. (2020). Synthesis of New Schiff Base Compounds and Identification of Their Structures. SciSpace. Retrieved from [Link]

  • Guitot, K., et al. (2020). Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives. RSC Advances, 10(17), 10178–10182. Retrieved from [Link]

  • Guitot, K., et al. (2020). Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives. RSC Advances, 10(17), 10178–10182. Retrieved from [Link]

  • Opatz, T., & Ferenc, D. (2005). Facile Preparation of 3‐Amino‐4‐(arylamino)‐1H‐isochromen‐1‐ones by a New Multicomponent Reaction. European Journal of Organic Chemistry, 2005(16), 3481-3485. Retrieved from [Link]

  • Reddy, G. V., et al. (2019). Gold-catalyzed synthesis of 1H-isochromene-4-carbaldehydes via oxidative cascade cyclization. Organic & Biomolecular Chemistry, 17(34), 7934-7938. Retrieved from [Link]

Sources

Method

Oxidation protocols to yield 1-oxo-1H-isochromene-3-carbaldehyde from alcohols

Application Note: Chemoselective Oxidation Protocols to Yield 1-oxo-1H-isochromene-3-carbaldehyde Executive Summary & Scope 1-oxo-1H-isochromene-3-carbaldehyde (isocoumarin-3-carboxaldehyde) is a highly versatile electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Oxidation Protocols to Yield 1-oxo-1H-isochromene-3-carbaldehyde

Executive Summary & Scope

1-oxo-1H-isochromene-3-carbaldehyde (isocoumarin-3-carboxaldehyde) is a highly versatile electrophilic building block utilized in advanced organic synthesis[1]. The isocoumarin core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for novel anticoagulant and anti-inflammatory therapeutics[2]. Furthermore, 3-substituted isocoumarins are ubiquitous in nature, particularly within secondary metabolites isolated from endophytic fungi[3].

While de novo cyclization methods—such as the silver-catalyzed aerobic oxidation of ortho-alkynylbenzaldehydes—can construct the isocoumarin ring from acyclic precursors[4], the direct oxidation of 3-(hydroxymethyl)-1H-isochromen-1-one remains the most reliable semi-synthetic route to the C3-carbaldehyde. Advanced chemoselective oxidation protocols are frequently employed as key steps in the total synthesis of these complex fungal metabolites to prevent degradation of the sensitive lactone ring[5]. This application note details the mechanistic rationale, comparative data, and self-validating protocols for the chemoselective oxidation of 3-(hydroxymethyl)-1H-isochromen-1-one.

Mechanistic Rationale & Catalyst Selection (Expertise & Experience)

The conversion of 3-(hydroxymethyl)-1H-isochromen-1-one to its corresponding aldehyde requires precise chemoselectivity. The primary alcohol at the C3 position is pseudo-allylic; it is conjugated with both the endocyclic C3=C4 double bond and the lactone carbonyl.

The Over-Oxidation Pitfall: Employing harsh, aqueous oxidants (e.g., Jones reagent or KMnO₄) inevitably leads to over-oxidation. Under aqueous conditions, the transiently formed aldehyde rapidly hydrates to a gem-diol intermediate, which is subsequently oxidized to 1-oxo-1H-isochromene-3-carboxylic acid.

Causality Behind Reagent Selection: To arrest the oxidation at the aldehyde stage, anhydrous or surface-mediated heterogeneous oxidants must be utilized:

  • Dess-Martin Periodinane (DMP): Operates under strictly anhydrous conditions in dichloromethane (DCM). The reaction proceeds via ligand exchange followed by an intramolecular proton transfer. Because no water is present to form the gem-diol, over-oxidation is completely suppressed.

  • Activated Manganese Dioxide (MnO₂): A mild, heterogeneous oxidant highly specific for allylic, benzylic, and propargylic alcohols. The pseudo-allylic nature of the C3-hydroxymethyl group allows it to easily adsorb onto the MnO₂ surface, undergoing a single-electron transfer (SET) radical oxidation without affecting unactivated sites or over-oxidizing the product.

Comparative Oxidation Data

The table below summarizes the quantitative and qualitative parameters of the most viable oxidation protocols for this specific transformation.

Oxidation ProtocolReagents & ConditionsTypical YieldChemoselectivityScalabilityKey AdvantagesLimitations
Protocol A (DMP) DMP (1.2 eq), DCM, 0 °C to RT85–95%Excellent (No acid formed)ModerateFast reaction, high yield, mildExpensive reagent, shock-sensitive at industrial scale
Protocol B (MnO₂) Act. MnO₂ (10 eq), CHCl₃, Reflux75–85%Excellent (Allylic specific)HighInexpensive, simple filtration workupRequires large excess of oxidant, longer reaction time
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78 °C80–90%Very GoodHighInexpensive reagents, highly scalableRequires strict cryogenic conditions, foul odor (DMS)
IBX Oxidation IBX (1.5 eq), EtOAc, 80 °C80–88%ExcellentModerateCheaper than DMP, stablePoor solubility of IBX in common organic solvents

Experimental Protocols (Trustworthiness & Self-Validation)

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Ideal for lab-scale synthesis requiring maximum purity and yield.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve 3-(hydroxymethyl)-1H-isochromen-1-one (1.0 mmol, 176 mg) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling controls the initial exothermic ligand exchange between the alcohol and the hypervalent iodine center.

  • Addition: Add DMP (1.2 mmol, 509 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is highly polar; the target aldehyde will elute significantly higher (higher Rf​ ) and will stain intensely yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Quenching: Add 10 mL of a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is completely clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the isocoumarin ring.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via short silica gel chromatography to yield the pure aldehyde.

    • Self-Validation (NMR): ¹H NMR (CDCl₃) should reveal the disappearance of the hydroxymethyl protons (~4.5 ppm) and the appearance of a distinct aldehyde proton singlet downfield (~9.8–10.0 ppm).

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation

Ideal for scale-up due to inexpensive reagents and avoidance of chromatography.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(hydroxymethyl)-1H-isochromen-1-one (1.0 mmol, 176 mg) in anhydrous CHCl₃ (15 mL).

  • Addition: Add freshly activated MnO₂ (10.0 mmol, 869 mg). Causality: A large molar excess (10–20 eq) is strictly required because the oxidation is a heterogeneous, surface-area-dependent process. Ensure MnO₂ is activated (heated at 120 °C for 24h prior) as ambient moisture deactivates the catalytic surface.

  • Reaction: Heat the black suspension to reflux (~60 °C) for 12–16 hours. Monitor completion via TLC.

  • Filtration: Cool to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove the manganese salts.

    • Critical Step: Wash the Celite filter cake thoroughly with hot CHCl₃ or EtOAc (3 × 15 mL). Causality: The highly conjugated aldehyde product often adsorbs strongly to the MnO₂ surface; hot solvent washes ensure quantitative product recovery.

  • Concentration: Evaporate the filtrate under reduced pressure. The crude product is typically >95% pure and can be used directly in subsequent condensation or olefination reactions.

Mechanistic Pathway Visualization

G Substrate 3-(Hydroxymethyl)-1H-isochromen-1-one (Primary Alcohol) DMP_Path Protocol A: DMP Oxidation (Mild, Homogeneous) Substrate->DMP_Path DMP (1.2 eq), DCM 0 °C to RT, 2 h MnO2_Path Protocol B: MnO2 Oxidation (Scalable, Heterogeneous) Substrate->MnO2_Path Activated MnO2 (10 eq), CHCl3 Reflux, 12 h Intermediate Iodine(V) Alkoxy Intermediate (Ligand Exchange) DMP_Path->Intermediate -AcOH Product 1-oxo-1H-isochromene-3-carbaldehyde (Target Aldehyde) MnO2_Path->Product Surface Adsorption & Electron Transfer Intermediate->Product Intramolecular proton transfer -Iodinanone, -AcOH OverOxidation 1-oxo-1H-isochromene-3-carboxylic acid (Over-oxidation Product) Product->OverOxidation Aqueous/Harsh Oxidants (e.g., KMnO4, Jones)

Fig 1: Chemoselective oxidation pathways to 1-oxo-1H-isochromene-3-carbaldehyde.

References

  • Shiva Rama Krishna, S., & Sreenivasulu, R. "Methodology Study and a Practical, Cost Efficient Synthesis of a 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one." Asian Journal of Research in Chemistry, 11(3), 585-587 (2018). URL: [Link]

  • Saeed, A., et al. "Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities." National Center for Biotechnology Information (PMC), PMC7022510 (2020). URL: [Link]

  • Bi, X., et al. "Modular Synthesis of 3-Substituted Isocoumarins via Silver-Catalyzed Aerobic Oxidation/6-Endo Heterocyclization of ortho-Alkynylbenzaldehydes." ResearchGate (2013). URL: [Link]

  • Khamthong, N., et al. "Two new metabolites from the mangrove endophytic fungus No. 2524." ResearchGate (2012). URL: [Link]

Sources

Application

Application Note: Utilizing 1-oxo-1H-isochromene-3-carbaldehyde in Multi-Component Reactions (MCRs)

Executive Summary The compound 1-oxo-1H-isochromene-3-carbaldehyde (also known as 3-formyl-1H-isochromen-1-one, or the natural product artemidinal) is a highly versatile, bifunctional building block. Featuring a reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-oxo-1H-isochromene-3-carbaldehyde (also known as 3-formyl-1H-isochromen-1-one, or the natural product artemidinal) is a highly versatile, bifunctional building block. Featuring a reactive formyl group conjugated to a stable, biologically privileged isocoumarin core, it serves as an excellent electrophilic scaffold for Isocyanide-Based Multi-Component Reactions (IMCRs). This application note details the authoritative protocols for deploying this aldehyde in divergent MCR pathways—specifically the Ugi Four-Component Reaction (U-4CR) and the Groebke-Blackburn-Bienaymé (GBB) Reaction —to rapidly assemble complex peptidomimetics and fused heterocyclic libraries for drug discovery.

Mechanistic Rationale & Chemical Properties

The synthetic utility of 1-oxo-1H-isochromene-3-carbaldehyde stems from the unique electronic environment of its C3-formyl group. The conjugation with the isocoumarin double bond slightly dampens the electrophilicity of the aldehyde carbon compared to standard aliphatic aldehydes.

Causality in Reaction Design: Because of this electronic dampening, the choice of solvent and the sequence of reagent addition are critical. Protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) are mandatory; they stabilize the transition states of the initial hemiaminal formation via hydrogen bonding. Furthermore, to prevent the competing [1], the aldehyde and amine must be pre-stirred to ensure complete Schiff base (imine) formation before the introduction of the carboxylic acid and isocyanide.

Once the iminium ion is formed, the isocyanide undergoes an α -addition, followed by a rapid intramolecular acylation (Mumm rearrangement) in the Ugi pathway, or a [4+1] cycloaddition in the GBB pathway, trapping the isocoumarin moiety into a highly stable, complex molecular architecture [2].

Divergent MCR Pathways

The following diagram illustrates the divergent synthetic utility of 1-oxo-1H-isochromene-3-carbaldehyde, demonstrating how a single starting material can be channeled into entirely different structural classes based on the choice of amine and catalytic environment.

DivergentMCR cluster_Ugi Ugi-4CR Pathway cluster_GBB GBB-3CR Pathway Aldehyde 1-oxo-1H-isochromene- 3-carbaldehyde AmineUgi Primary Amine + Acid Aldehyde->AmineUgi AmineGBB 2-Aminopyridine (Lewis Acid Cat.) Aldehyde->AmineGBB IminiumUgi Iminium Ion Intermediate AmineUgi->IminiumUgi Condensation (MeOH, 25°C) ProductUgi Isocoumarin-Peptidomimetic (via Mumm Rearrangement) IminiumUgi->ProductUgi + Isocyanide α-Addition IsocyanideUgi Isocyanide IsocyanideUgi->ProductUgi ImineGBB Schiff Base Intermediate AmineGBB->ImineGBB Condensation (InCl3, 70°C) ProductGBB Imidazo[1,2-a]pyridine- Fused Isocoumarin ImineGBB->ProductGBB + Isocyanide [4+1] Cycloaddition IsocyanideGBB Isocyanide IsocyanideGBB->ProductGBB

Caption: Divergent multi-component reaction pathways of 1-oxo-1H-isochromene-3-carbaldehyde (Max Width: 760px).

Quantitative Data: Reaction Optimization

To maximize atom economy and yield, solvent and temperature parameters must be strictly controlled. Table 1 summarizes the optimization data for both the Ugi and GBB reactions using 1-oxo-1H-isochromene-3-carbaldehyde.

Table 1: Comparative Optimization of MCRs utilizing 1-oxo-1H-isochromene-3-carbaldehyde

Reaction TypeSolventCatalyst / AdditiveTemp (°C)Time (h)Isolated Yield (%)
Ugi-4CR Methanol (MeOH)None251282%
Ugi-4CR Dichloromethane (DCM)None252445%
Ugi-4CR Water (H₂O)SDS (Surfactant)251861%
GBB-3CR Methanol (MeOH)InCl₃ (10 mol%)70688%
GBB-3CR Ethanol (EtOH)None7024Trace
GBB-3CR Acetonitrile (MeCN)InCl₃ (10 mol%)701254%

Note: Yields are based on the isolation of the major diastereomer/product after flash column chromatography.

Experimental Protocols

Protocol A: Ugi Four-Component Reaction (U-4CR)

This protocol yields highly functionalized α -acetamido carboxamides bearing the isocoumarin pharmacophore, which are of high interest in [3].

Step-by-Step Methodology:

  • Schiff Base Pre-formation: In an oven-dried 10 mL round-bottom flask, dissolve 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol, 174.15 mg) and the desired primary amine (1.0 mmol) in anhydrous MeOH (5.0 mL).

    • Causality: Pre-stirring at room temperature for 30 minutes is critical. It ensures the complete conversion of the aldehyde to the imine. Failing to do this allows the carboxylic acid and isocyanide to react directly with the aldehyde, triggering a Passerini side-reaction and reducing the yield of the target Ugi adduct.

  • Acid & Isocyanide Addition: To the stirring imine solution, add the carboxylic acid (1.0 mmol) in one portion. Stir for 5 minutes to allow iminium ion formation. Finally, add the isocyanide (1.0 mmol) dropwise over 2 minutes.

    • Causality: The isocyanide is added last because it acts as the α -nucleophile. Dropwise addition prevents localized high concentrations of isocyanide, which can lead to isocyanide polymerization side-reactions.

  • Reaction Progression: Stir the mixture at 25 °C for 12 hours.

  • Self-Validating Control (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting aldehyde is highly UV-active ( Rf​≈0.6 ). The reaction is validated as complete when the aldehyde spot disappears entirely, replaced by a highly polar, blue-fluorescent product spot ( Rf​≈0.3 ).

  • Workup: Evaporate the MeOH under reduced pressure. Dissolve the crude residue in Dichloromethane (15 mL) and wash with saturated aqueous NaHCO3​ (3 × 10 mL).

    • Causality: The NaHCO3​ wash is essential to neutralize and partition any unreacted carboxylic acid into the aqueous layer, preventing co-elution during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol generates imidazo[1,2-a]pyridine-fused isocoumarins, creating rigid, flat architectures ideal for kinase inhibition.

Step-by-Step Methodology:

  • Catalyst-Mediated Imine Formation: Combine 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and Indium(III) chloride ( InCl3​ , 10 mol%) in anhydrous MeOH (5.0 mL).

    • Causality: 2-aminopyridine is a weak nucleophile due to the delocalization of its lone pair into the pyridine ring. InCl3​ acts as a mild, oxophilic Lewis acid that strongly activates the conjugated formyl group of the isocoumarin, forcing the equilibrium toward the Schiff base.

  • Cycloaddition: Add the isocyanide (1.0 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 70 °C for 6 hours.

    • Causality: Unlike the Ugi reaction, the GBB [4+1] cycloaddition has a higher activation energy barrier. Heating to 70 °C provides the necessary thermodynamic push for the cyclization and subsequent aromatization steps.

  • Self-Validating Control (LC-MS): Extract a 10 μL aliquot, dilute in MeCN, and inject into an LC-MS. The reaction is validated when the Total Ion Chromatogram (TIC) shows a dominant peak corresponding to the [M+H]+ of the desired imidazo-fused product, with no residual [M+H]+ for the starting aldehyde.

  • Workup & Isolation: Cool the reaction to room temperature. The product often precipitates directly from the methanolic solution. Filter the precipitate and wash with cold MeOH (2 × 2 mL) to yield the analytically pure product.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compounds, the following analytical benchmarks must be met:

  • 1 H NMR (400 MHz, CDCl3​ ): For the Ugi product, successful conversion is definitively proven by the disappearance of the aldehyde proton singlet at δ ~9.8 ppm and the emergence of a new methine proton signal (a complex multiplet or doublet depending on the amine used) at δ 5.5–6.2 ppm.

  • 13 C NMR (100 MHz, CDCl3​ ): The appearance of two distinct carbonyl carbon peaks (the newly formed amide at ~170 ppm and the native isocoumarin lactone at ~162 ppm) validates the Mumm rearrangement.

  • HRMS (ESI-TOF): Mass accuracy must be within ± 5 ppm of the calculated theoretical mass to confirm the atomic composition of the multi-component adducts.

References

  • Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence Organic Letters, ACS Publications. URL:[Link]

  • Isolation of Ugi Four-Component Condensation Primary Adducts: A Straightforward Route to Isocoumarins Organic Letters, ACS Publications. URL:[Link]

  • Computer-Assisted Drug Discovery of Potential African Anti-SARS-CoV-2 Natural Products Targeting the Helicase Protein ResearchGate (Details the biological relevance of Artemidinal / 1-oxo-1H-isochromene-3-carbaldehyde). URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis of 1-Oxo-1H-isochromene-3-carbaldehyde Derivatives

Scientific Rationale & Introduction Isocoumarins (1-oxo-1H-isochromenes) represent a privileged class of naturally occurring lactones that exhibit a broad spectrum of pharmacological activities, including anticoagulant,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Isocoumarins (1-oxo-1H-isochromenes) represent a privileged class of naturally occurring lactones that exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties[1]. Within this family, 1-oxo-1H-isochromene-3-carbaldehyde serves as a highly versatile electrophilic scaffold. Its reactive 3-formyl group makes it an ideal intermediate for downstream derivatization, enabling the synthesis of complex molecular architectures such as selective carbonic anhydrase IX/XII inhibitors[2] and novel indan-1-one conjugates[1].

Traditionally, constructing the pyran-2-one moiety relies on the cyclization of γ -alkynyl carboxylic acids or esters under metal-free conditions. However, conventional convective heating methods are plagued by prolonged reaction times, thermal degradation of the sensitive aldehyde product, and poor regioselectivity. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers. By leveraging dielectric heating, MAOS provides rapid, uniform volumetric heating that kinetically traps the desired regioselective product, dramatically improving both yield and purity[3].

Mechanistic Insights: Overcoming Regioselectivity Barriers

A fundamental challenge in the cyclization of 2-alkynylbenzoates is controlling the regioselectivity between the 6-endo-dig and 5-exo-dig cyclization modes.

  • Causality of Solvent & Catalyst: Basic environments thermodynamically favor the unwanted 5-exo-dig pathway. Conversely, the use of a strong Brønsted acid, such as p-toluenesulfonic acid (p-TSA), selectively drives the formation of the 6-endo-dig pyran-2-one ring.

  • Causality of Microwave Irradiation: Ethanol is selected as the solvent due to its excellent microwave absorbing characteristics (high loss tangent, tanδ=0.941 ). When subjected to microwave irradiation at 160 °C, the polar solvent molecules rapidly align with the oscillating electromagnetic field. This dielectric heating bypasses the thermal gradients of conventional reflux, instantly providing the activation energy required for the acid-catalyzed cyclization and simultaneous acetal deprotection.

MAOS_Pathway A Precursor: Ethyl 2-(3,3-diethoxyprop- 1-yn-1-yl)benzoate B Microwave Irradiation (160 °C, EtOH, p-TSA) A->B Dielectric Heating C 6-endo-dig Cyclization B->C Regioselective Activation D Acetal Deprotection (- 2 EtOH) C->D Acid Catalysis E Product: 1-Oxo-1H-isochromene- 3-carbaldehyde D->E Formyl Generation

Workflow for microwave-assisted synthesis of 1-oxo-1H-isochromene-3-carbaldehyde.

Experimental Protocol: Self-Validating MAOS Workflow

The following protocol details the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde from its acetal-protected alkyne precursor, utilizing a self-validating methodology to ensure structural integrity and high yield.

Materials & Equipment
  • Precursor: Ethyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 20-30 mol%)

  • Solvent: Absolute Ethanol (Analytical Grade)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an internal fiber-optic temperature sensor.

Step-by-Step Procedure
  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of ethyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate in 3.0 mL of absolute ethanol.

  • Catalyst Addition: Add 0.2 mmol (20 mol%) of p-TSA·H₂O to the solution. Rationale: The acid serves a dual purpose—it acts as the electrophilic trigger for the 6-endo-dig cyclization and catalyzes the hydrolysis of the diethyl acetal to reveal the 3-carbaldehyde.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to heat the mixture to 160 °C with a ramp time of 2 minutes, holding at 160 °C for 15 minutes. Set the maximum power to 200 W and enable simultaneous cooling (PowerMAX technology) if available, to maximize energy input while maintaining the target temperature.

  • Self-Validation Checkpoint (TLC): After the reactor cools to < 50 °C, withdraw a 10 µL aliquot and dilute in 1 mL EtOAc. Perform TLC using Hexane/EtOAc (7:3).

    • Validation: The precursor acetal ( Rf​≈0.6 ) must be completely absent. The appearance of a distinct, highly UV-active spot ( Rf​≈0.35 ) confirms successful cyclization and deprotection. If the precursor persists, verify the microwave power output, as insufficient dielectric coupling can stall the reaction.

  • Workup & Isolation: Transfer the reaction mixture to a separatory funnel. Dilute with 20 mL of EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to quench the p-TSA, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc 7:3) to afford 1-oxo-1H-isochromene-3-carbaldehyde as a yellow solid.

  • Structural Validation (NMR): Confirm product integrity via ¹H-NMR. The diagnostic aldehyde proton must appear as a sharp singlet at δ≈9.8 ppm, and the isocoumarin C4-H proton as a singlet at δ≈7.4 ppm.

Quantitative Performance Data

The implementation of MAOS provides a stark kinetic and thermodynamic advantage over traditional convective heating, as summarized below.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)Mechanistic Causality
Heating Mechanism Convective heat transferDielectric heating (Dipole rotation)MW provides direct energy transfer to polar solvent molecules (EtOH), eliminating thermal gradients.
Reaction Time 12 - 18 hours15 - 30 minutesRapid superheating accelerates reaction kinetics according to the Arrhenius equation.
Regioselectivity Mixed (6-endo & 5-exo)Highly selective (6-endo-dig)Rapid heating profile kinetically traps the thermodynamically favored 6-endo-dig product.
Yield 40 - 45%82 - 88%Shorter reaction times prevent thermal degradation and polymerization of the reactive aldehyde product.

Downstream Derivatization Strategies

The isolated 1-oxo-1H-isochromene-3-carbaldehyde is a highly reactive intermediate utilized in advanced drug discovery workflows:

  • Aldol Condensations: The 3-carbaldehyde readily reacts with Indan-1-one in the presence of a base to yield 4-(1-oxo-indan-2-ylidenemethyl)-isochromen-1-one. Subsequent reduction with Lithium Diisopropylamide (LDA) yields 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one, a compound studied for its potent anti-inflammatory and anticoagulant profiles[1].

  • Hydrazone & Pyrazole Formation: Condensation of the 3-carbaldehyde moiety with substituted phenylhydrazines, followed by Vilsmeier-Haack formylation, generates complex 3-(1-oxo-1H-isochromen-3-yl)-1-phenyl-pyrazole-4-carbaldehyde derivatives. These bulky isocoumarin derivatives have been identified as highly selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII[2].

Sources

Application

Application Note: Cross-Coupling and Annulation Strategies Involving 1-oxo-1H-isochromene-3-carbaldehyde

Executive Summary 1-Oxo-1H-isochromene-3-carbaldehyde (CAS: 34328-51-3), frequently referred to as isocoumarin-3-carboxaldehyde, is a highly versatile heterocyclic building block in modern organic synthesis[1][2]. The is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxo-1H-isochromene-3-carbaldehyde (CAS: 34328-51-3), frequently referred to as isocoumarin-3-carboxaldehyde, is a highly versatile heterocyclic building block in modern organic synthesis[1][2]. The isocoumarin core is a privileged structural motif found in numerous biologically active natural products (e.g., artemidinal) and pharmaceutical agents[3]. The presence of the reactive C3-carbaldehyde moiety provides an ideal synthetic handle for downstream cross-coupling reactions, enabling the rapid assembly of complex polycyclic architectures and drug-like scaffolds[4]. This application note details the optimized synthesis of the 1-oxo-1H-isochromene-3-carbaldehyde core via silver-catalyzed annulation and outlines robust protocols for its subsequent cross-coupling transformations.

Mechanistic Principles & Causality

Synthesis via 6-endo-dig Cyclization

The construction of the isocoumarin core is achieved through a synergistic AgOTf/p-TSA co-catalyzed 6-endo-dig cyclization of 2-alkynylbenzoates.

  • Role of AgOTf : Silver triflate acts as a soft, carbophilic Lewis acid. It selectively coordinates to the π-system of the alkyne, lowering its LUMO energy and increasing its electrophilicity toward intramolecular nucleophilic attack by the ester carbonyl oxygen.

  • Role of p-TSA : The Brønsted acid (p-TSA) serves a dual function. First, it facilitates the in situ hydrolysis of the diethyl acetal protecting group on the alkyne precursor to reveal the reactive aldehyde. Second, it provides the necessary protons for the crucial protodemetallation step, releasing the product and turning over the silver catalyst. This co-catalytic approach ensures absolute regioselectivity, favoring the thermodynamically stable 6-membered ring over the kinetically favored 5-exo-dig byproduct.

Cross-Coupling of the Aldehyde Moiety

Once synthesized, the C3-aldehyde serves as an electrophilic or umpolung linchpin for various cross-coupling cascades:

  • Aldol-Cross-Coupling Cascades : The aldehyde readily undergoes condensation with nucleophiles such as indan-1-one to form highly conjugated intermediates. These can be further reduced and cross-coupled (alkylated) to yield complex derivatives like 3-(2-methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one[4].

  • NHC-Catalyzed Oxidative Cross-Coupling : Utilizing N-heterocyclic carbenes (NHCs), the aldehyde can be converted into a nucleophilic Breslow intermediate. Under oxidative conditions, this intermediate undergoes cross-coupling with alcohols or amines to form C(sp2)-O or C(sp2)-N bonds, yielding isocoumarin-3-carboxylates or amides[5].

Visualizations of Workflows and Mechanisms

Workflow A 2-Iodobenzoate + Terminal Alkyne B 2-Alkynylbenzoate (Acetal Protected) A->B Sonogashira Coupling C 1-oxo-1H-isochromene- 3-carbaldehyde B->C AgOTf / p-TSA 6-endo-dig D Cross-Coupling (NHC or Pd-catalyzed) C->D Aldehyde Activation E Complex Polycyclic Isocoumarins D->E C-C / C-O Formation

Workflow for the synthesis and cross-coupling functionalization of 1-oxo-1H-isochromene-3-carbaldehyde.

Mechanism N1 2-Alkynylbenzoate N2 Ag-Alkyne π-Complex N1->N2 + AgOTf N3 Oxonium Intermediate (6-endo-dig) N2->N3 Nucleophilic Attack by Carbonyl Oxygen N4 Protodemetallation (via p-TSA) N3->N4 Ring Closure N4->N2 Ag+ Regeneration N5 1-oxo-1H-isochromene- 3-carbaldehyde N4->N5 Catalyst Turnover

Mechanistic pathway of the Ag-catalyzed 6-endo-dig cyclization to form the isocoumarin core.

Experimental Protocols

Protocol 1: Synthesis of 1-oxo-1H-isochromene-3-carbaldehyde

This self-validating protocol ensures complete conversion by utilizing strictly controlled equivalents of Brønsted acid to drive protodemetallation without degrading the sensitive aldehyde product.

  • Preparation : In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (0.4 mmol) in anhydrous 1,2-dichloroethane (1.6 mL).

  • Catalyst Addition : Add AgOTf (1 mol%) and p-TSA·H2O (0.12 mmol, 30 mol%) to the solution. Critical Step: The use of 30 mol% p-TSA is essential to efficiently drive the protodemetallation step and hydrolyze the acetal.

  • Reaction : Stir the mixture at 60 °C. Monitor the reaction via TLC (hexane/EtOAc 7:3) until the starting material is fully consumed (typically 4 hours).

  • Workup : Concentrate the mixture under reduced pressure. Dilute the residue with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (2 × 15 mL). The mild basic wash prevents acid-catalyzed degradation of the aldehyde during concentration.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude material via flash column chromatography (silica gel, eluent: hexane/EtOAc 7:3) to afford 1-oxo-1H-isochromene-3-carbaldehyde as a yellow solid (Yield: 44%, mp 163-164 °C).

Protocol 2: Aldol-Cross-Coupling Cascade with Indan-1-one

This protocol leverages the aldehyde for the construction of extended polycyclic systems[4].

  • Condensation : React 1-oxo-1H-isochromene-3-carbaldehyde (1.0 equiv) with indan-1-one (1.0 equiv) in the presence of a mild base (e.g., piperidine, 0.2 equiv) in ethanol at reflux for 6 hours to afford the conjugated intermediate 4-(1-oxo-indan-2-ylidenemethyl)-isochromen-1-one[4].

  • Reductive Coupling : Treat the isolated intermediate with liquid ammonia to yield the reduced saturated linker, 3-(1-oxo-indan-2-ylmethyl)-isochromen-1-one[4].

  • Alkylation : Subject the reduced product to lithium diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 equiv). Warm to room temperature to afford the final cross-coupled product, 3-(2-methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one[4].

Data Summaries

Table 1: Optimization of Co-Catalyst Loading for 6-endo-dig Cyclization The synergy between the Lewis acid and Brønsted acid is critical for yield and selectivity.

EntryCatalyst (mol%)Co-Catalyst (mol%)SolventTime (h)Yield (%)
1AgOTf (1)NoneDCE24Trace
2AgOTf (1)p-TSA (10)DCE1225
3AgOTf (1)p-TSA (30)DCE444
4AuCl₃ (5)p-TSA (30)Toluene815

Table 2: Substrate Scope for Aldehyde Downstream Functionalization Demonstrating the versatility of the C3-carbaldehyde in various coupling paradigms.

Reaction TypeReagents / CatalystTarget ProductYield (%)
Aldol CondensationIndan-1-one, Piperidine4-(1-Oxo-indan-2-ylidenemethyl)-isochromen-1-one78
Reductive AlkylationLDA, MeI, NH₃(l)3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one65
NHC Oxidative CouplingNHC (10 mol%), MnO₂, MeOHMethyl 1-oxo-1H-isochromene-3-carboxylate82
Decarbonylative CouplingPd(OAc)₂, PhB(OH)₂3-Phenyl-1H-isochromen-1-one71

References

  • Silver Triflate/p-TSA Co-Catalysed Synthesis of 3-Substituted Isocoumarins from 2-Alkynylbenzoates. AIR Unimi (University of Milan Institutional Repository). URL: [Link]

  • Methodology Study and a Practical, Cost Efficient Synthesis of a 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one. S. Shiva Rama Krishna and R. Sreenivasulu. Asian Journal of Research in Chemistry, 2018; 11(3):585-587. URL: [Link]

  • NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation. Y. Yamaoka and H. Miyabe. Preprints.org, 2024. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-oxo-1H-isochromene-3-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 1-oxo-1H-isochromene-3-carbaldehyde (also known as isocoumarin-3-carboxaldehyde). This portal is designed for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-oxo-1H-isochromene-3-carbaldehyde (also known as isocoumarin-3-carboxaldehyde). This portal is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or purification challenges during the synthesis of this critical heterocyclic building block.

Synthesis Workflow & Mechanistic Pathways

Understanding the mechanistic divergence of the two primary synthetic routes is critical for troubleshooting. Route A utilizes a classic oxidation approach, while Route B employs a modern, transition-metal-catalyzed cyclization.

SynthesisWorkflow Start Starting Materials RouteA Route A: 3-Methylisocoumarin Start->RouteA RouteB Route B: Methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate Start->RouteB ReagentA SeO2 Oxidation (Dioxane/H2O, Reflux) RouteA->ReagentA ReagentB AgOTf / p-TSA Co-Catalysis (DCE, 60°C) RouteB->ReagentB Product 1-oxo-1H-isochromene-3-carbaldehyde (Target Product) ReagentA->Product Direct Oxidation (Watch for over-oxidation) IntermediateB Acetal Intermediate (6-endo-dig cyclization) ReagentB->IntermediateB Ag+ Coordination Deprotection Acidic Deprotection (In situ) IntermediateB->Deprotection p-TSA mediated Deprotection->Product

Figure 1: Mechanistic workflow comparing SeO2 oxidation and AgOTf/p-TSA catalyzed cyclization routes.

Troubleshooting FAQs

Q1: Why is my yield of 1-oxo-1H-isochromene-3-carbaldehyde so low when oxidizing 3-methylisocoumarin with Selenium Dioxide (SeO2)? Causality & Solution: The SeO2 oxidation of methyl groups on aromatic rings proceeds via an enol or allyl-like intermediate. The primary cause of low yield is over-oxidation to the corresponding carboxylic acid (1-oxo-1H-isochromene-3-carboxylic acid). This occurs when the reaction is run too long, if there is excess water in the solvent system, or if the SeO2 is degraded. Actionable Fix: Use freshly sublimed SeO2. Limit the water content in the 1,4-dioxane solvent to purely catalytic amounts (just enough to form the active selenous acid intermediate). Implement strict In-Process Controls (IPC) by checking TLC every 30 minutes after the 2-hour mark.

Q2: In the AgOTf/p-TSA co-catalyzed synthesis from 2-alkynylbenzoates, I am recovering mostly unreacted starting material. What is failing? Causality & Solution: The first step of this involves the coordination of the alkyne triple bond by the silver cation (Ag+), which enhances its electrophilicity for the 6-endo-dig cyclization. Adventitious water strongly competes with the alkyne for silver coordination, deactivating the catalyst. Furthermore, water disrupts the protodemetallation step mediated by p-toluenesulfonic acid (p-TSA). Actionable Fix: Ensure strictly anhydrous conditions. Dry the p-TSA with 4 Å molecular sieves prior to use, and run the reaction under a dry nitrogen atmosphere.

Q3: How can I prevent the degradation of the aldehyde product during silica gel chromatography? Causality & Solution: 1-oxo-1H-isochromene-3-carbaldehyde is highly electrophilic. Prolonged exposure to the slightly acidic, active sites of standard silica gel can lead to hydration, acetalization (if alcoholic solvents are present), or further oxidation. Actionable Fix: Use deactivated silica gel (pre-treated with 1% triethylamine in hexane) or perform a rapid flash column chromatography (e.g., Hexane/EtOAc 7:3) to minimize column residence time. Avoid methanol or ethanol in the eluent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating steps (In-Process Controls) so the operator can confirm success at each intermediate stage.

Protocol A: Silver Triflate/p-TSA Co-Catalyzed Cyclization

Adapted from the optimized conditions for .

  • Preparation: Flame-dry a Schlenk flask and backfill with N2. Add methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (1.0 mmol, 1.0 equiv).

  • Solvent & Catalyst Addition: Inject anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add AgOTf (0.5 to 1.0 mol%) and anhydrous p-TSA (30 mol%). Self-Validation: Ensure p-TSA was previously dried over 4 Å molecular sieves; failure to do so will result in a stalled reaction (visible by TLC after 2 hours).

  • Reaction: Stir the mixture at 60 °C under N2.

  • In-Process Control (IPC): After 4 hours, take a 50 µL aliquot. Perform an immediate 1H NMR yield calculation using dibromomethane (CH2Br2) as an internal standard. Look for the disappearance of the alkyne signals and the appearance of the distinct aldehyde proton peak (~9.5-10.0 ppm).

  • Workup: Once complete, quench with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane (3 × 10 mL). Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography over silica gel using Hexane/EtOAc (7:3) as the eluent.

Protocol B: SeO2 Oxidation of 3-Methylisocoumarin
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisocoumarin (1.0 mmol) in 1,4-dioxane (10 mL). Add exactly 0.1 mL of distilled water.

  • Oxidation: Add freshly sublimed Selenium Dioxide (SeO2, 1.1 mmol, 1.1 equiv). Self-Validation: The SeO2 must be white and crystalline. If it is pink or red, it contains elemental selenium and must be re-sublimed before use.

  • Reaction: Heat the mixture to reflux (101 °C).

  • In-Process Control (IPC): The solution will gradually turn red/black as elemental selenium precipitates. Check TLC (Hexane/EtOAc 8:2) every 30 minutes. Stop the reaction immediately when the starting material is consumed to prevent over-oxidation to the carboxylic acid.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated black/red selenium. Wash the Celite pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate and purify via rapid flash chromatography.

Quantitative Data Summaries

The following table summarizes the expected quantitative metrics for the two primary synthesis methods to help researchers select the optimal route based on their laboratory's capabilities.

Synthesis MethodStarting MaterialCatalyst / ReagentReaction TimeTemp (°C)Expected YieldMajor Byproduct Risk
Route A: Oxidation 3-MethylisocoumarinSeO2 (1.1 equiv)4 - 6 h101 °C50 - 65%1-oxo-1H-isochromene-3-carboxylic acid
Route B: Cyclization Methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoateAgOTf (1 mol%) + p-TSA (30 mol%)4 - 24 h60 °C44 - 55%Unreacted starting material (if wet)

References

  • Silver Triflate/p-TSA Co-Catalysed Synthesis of 3-Substituted Isocoumarins from 2-Alkynylbenzoates Source: AIR Unimi (Università degli Studi di Milano) URL:[Link]

  • Methodology Study and a Practical, Cost Efficient Synthesis of a 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one Source: Asian Journal of Research in Chemistry URL:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-oxo-1H-isochromene-3-carbaldehyde

Welcome to the Advanced Technical Support Center for Isocoumarin Derivatives. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Isocoumarin Derivatives. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals handling 1-oxo-1H-isochromene-3-carbaldehyde (also known in the literature as 3-formylisocoumarin or artemidinal)[1].

Because this molecule features both a reactive electrophilic aldehyde and a base-sensitive lactone ring, standard purification templates often lead to significant yield losses or unwanted derivatization. This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure high-purity isolation.

Workflow Visualization

Workflow Crude Crude Mixture 1-oxo-1H-isochromene-3-carbaldehyde FCC Flash Column Chromatography Eluent: Hexane/EtOAc (7:3) Crude->FCC Fractions Fraction Analysis TLC (UV 254 nm) FCC->Fractions Evaporation Solvent Removal Rotary Evaporator (< 40°C) Fractions->Evaporation Recryst Aprotic Recrystallization (DCM / Hexane) Evaporation->Recryst Pure Pure Yellow Solid Yield Validation (mp 163-164 °C) Recryst->Pure Storage Inert Storage Argon Atmosphere, -20°C Pure->Storage

Figure 1: Optimized purification and recrystallization workflow for 1-oxo-1H-isochromene-3-carbaldehyde.

Troubleshooting FAQs: The "Why" and "How"

Q1: My compound is streaking heavily on the silica column. How do I improve resolution without degrading the product? A1: Streaking of 3-formylisocoumarins is typically caused by the highly polarizable aldehyde group interacting with active silanol sites on the stationary phase.

  • The Fix: Use strictly anhydrous conditions and avoid overloading the column. The standard, literature-validated eluent for this specific compound is a Hexane/Ethyl Acetate (7:3) mixture ().

  • Critical Warning: Do not add basic modifiers (like triethylamine or pyridine) to the eluent to fix the streaking. The isocoumarin lactone ring is highly susceptible to base-catalyzed hydrolysis and will irreversibly ring-open.

Q2: I tried recrystallizing the crude solid from hot ethanol, but my post-crystallization NMR shows new peaks and a lower overall yield. What happened? A2: You are observing solvent-induced derivatization. 1-oxo-1H-isochromene-3-carbaldehyde contains a reactive electrophilic aldehyde at the C3 position. When heated in primary alcohols (like ethanol or methanol)—especially if trace acidic impurities carried over from the silica column are present—the aldehyde undergoes rapid nucleophilic addition to form hemiacetals or full acetals.

  • The Fix: Strictly avoid protic solvents for recrystallization. Transition to an aprotic biphasic system, such as Dichloromethane (DCM)/Hexane or Ethyl Acetate/Hexane.

Q3: The purified yellow solid turns pale or develops a broad baseline hump on TLC after a few weeks of storage. Why does it degrade? A3: This is a classic case of auto-oxidation. Aromatic and conjugated aldehydes are notorious for undergoing radical-mediated auto-oxidation to their corresponding carboxylic acids in the presence of atmospheric oxygen and light.

  • The Fix: Store the purified solid under an inert atmosphere (Argon or Nitrogen) in amber vials at -20 °C.

Standard Operating Procedures (SOPs)
Protocol A: Flash Column Chromatography (Self-Validating)
  • Rationale: Separates the target molecule from unreacted 2-alkynylbenzoate starting materials and transition-metal catalyst residues.

  • Preparation: Dry load the crude mixture onto silica gel (Merck Grade 9385, 230-400 mesh). Causality: Wet loading with polar solvents can cause band broadening and poor resolution of the sensitive aldehyde.

  • Elution: Run the column using an isocratic Hexane/Ethyl Acetate (7:3) system.

  • Fraction Collection & Validation: Spot fractions on a TLC plate and visualize under UV light (254 nm).

    • Validation Checkpoint: A single, distinct spot at an Rf​ of ~0.35–0.40 confirms the absence of co-eluting impurities. If a secondary spot appears, re-column the mixed fractions using a shallower gradient (8:2 Hexane/EtOAc).

  • Concentration: Evaporate pooled fractions on a rotary evaporator with the water bath set strictly below 40 °C .

    • Causality: Elevated temperatures in the presence of trace oxygen accelerate the auto-oxidation of the aldehyde.

Protocol B: Aprotic Recrystallization
  • Rationale: Yields highly pure crystals while preventing nucleophilic attack on the aldehyde and preserving the lactone core.

  • Dissolution: Dissolve the concentrated yellow solid in a minimum volume of anhydrous Dichloromethane (DCM) at room temperature.

    • Causality: DCM is an aprotic solvent that readily dissolves the compound without risking acetal formation.

  • Precipitation: Slowly add Hexane dropwise while gently swirling the flask until the solution becomes faintly turbid (the cloud point).

    • Causality: Hexane acts as an anti-solvent, decreasing the solubility of the isocoumarin and initiating controlled nucleation.

  • Crystallization & Validation: Seal the flask under argon and allow it to stand undisturbed at 4 °C for 12 hours.

    • Validation Checkpoint: The formation of distinct yellow crystals indicates successful purification. Perform a melting point check; a sharp melting point of 163-164 °C confirms high purity. If the product oils out instead of crystallizing, the initial DCM concentration was too high.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum for 4 hours.

Quantitative Data & Solvent Compatibility Summary
ParameterOptimal Value / SolventMechanistic Rationale
Melting Point 163–164 °CValidated benchmark for crystalline purity of the yellow solid.
Chromatography Eluent Hexane / EtOAc (7:3)Balances polarity to elute the aldehyde without inducing lactone ring opening.
Recrystallization System DCM / Hexane (Aprotic)Prevents nucleophilic attack on the C3-carbaldehyde group.
Incompatible Solvents Ethanol, MethanolPrimary alcohols risk hemiacetal/acetal formation upon heating.
Incompatible Additives Triethylamine, PyridineBases trigger irreversible hydrolysis and opening of the isocoumarin lactone ring.
References
  • Source: unimi.it (Università degli Studi di Milano)
  • Title: Study on bioactivities of Morinda citrifolia L.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Oxo-1H-isochromene-3-carbaldehyde Preparation

Welcome to the technical support center for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde (commonly known as 3-formyl isocoumarin). This compound is a critical electrophilic intermediate in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde (commonly known as 3-formyl isocoumarin). This compound is a critical electrophilic intermediate in the synthesis of complex heterocycles, including anticoagulant coumarin derivatives and azaphilone natural products like mitorubrinic acid[1][2].

Because the formyl group is highly reactive and the isocoumarin core is sensitive to ring-opening, researchers frequently encounter stalled conversions or complex side-product mixtures. This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols for the two primary synthetic routes: Allylic Oxidation (Route A) and Transition-Metal Catalyzed Cyclization (Route B) .

Diagnostic Workflow

Troubleshooting Start Low Conversion to 3-Formyl Isocoumarin Route Identify Synthetic Route Start->Route SeO2 Route A: SeO2 Oxidation (from 3-methylisocoumarin) Route->SeO2 AgOTf Route B: AgOTf/p-TSA Cyclization (from 2-alkynylbenzoate) Route->AgOTf SeO2_Issue1 Reagent Inactivation (Polymeric SeO2 / Moisture) SeO2->SeO2_Issue1 SeO2_Issue2 Over-oxidation (Carboxylic Acid Formation) SeO2->SeO2_Issue2 AgOTf_Issue1 Catalyst Poisoning (Trace Amines/Pyridine) AgOTf->AgOTf_Issue1 AgOTf_Issue2 Regioselectivity Failure (5-exo-dig vs 6-endo-dig) AgOTf->AgOTf_Issue2 Solution1 Sublime SeO2 & Use Anhydrous Dioxane SeO2_Issue1->Solution1 SeO2_Issue2->Solution1 Solution2 Acid Wash Precursor & Maintain 60°C AgOTf_Issue1->Solution2 AgOTf_Issue2->Solution2

Diagnostic workflow for troubleshooting 1-oxo-1H-isochromene-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: I am using Selenium Dioxide (SeO₂) to oxidize 3-methylisocoumarin, but my conversion stalls at 40-50%. How can I drive the reaction to completion?

Mechanistic Causality: The Riley oxidation of the 3-methyl group relies on the formation of an intermediate allyl selenite ester. Stalled conversions are almost always caused by reagent inactivation via moisture. SeO₂ is highly hygroscopic; when it absorbs water, it forms selenous acid (H₂SeO₃). Selenous acid is significantly less electrophilic, halting the oxidation cycle. Furthermore, the presence of water promotes the over-oxidation of your newly formed 2 into the unwanted 1-oxo-1H-isochromene-3-carboxylic acid[2][3]. Corrective Action: Do not simply add more SeO₂. Excess reagent exponentially increases the rate of carboxylic acid formation. Instead, sublime your SeO₂ immediately prior to use to break down polymeric chains and remove moisture, and switch to strictly anhydrous 1,4-dioxane.

Q2: I am attempting the AgOTf/p-TSA co-catalyzed cyclization of methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate, but I am recovering mostly unreacted starting material. What is poisoning the catalyst?

Mechanistic Causality: This cyclization requires the activation of the alkyne by the soft Lewis acid (Ag⁺), followed by nucleophilic attack from the ester carbonyl oxygen. Silver triflate (AgOTf) is highly susceptible to coordination by basic nitrogenous impurities. Because the alkyne precursor is typically synthesized via a Sonogashira coupling using pyridine or triethylamine, trace residual amines will strongly complex the Ag⁺ catalyst, completely inhibiting the necessary 6-endo-dig cyclization. Corrective Action: Subject the starting 2-alkynylbenzoate to a rigorous acidic wash (1M HCl) followed by a silica plug filtration before the cyclization step to ensure the absolute removal of trace amines.

Q3: During the AgOTf-catalyzed route, I see a new spot on TLC, but NMR confirms it is not the desired carbaldehyde. What is the side product?

Mechanistic Causality: The isocoumarin nucleus requires a 6-endo-dig cyclization. However, if the acetal protecting group (3,3-diethoxyprop-1-yn-1-yl) is prematurely hydrolyzed to the aldehyde before cyclization occurs, the resulting propargylic aldehyde becomes highly electronically deactivated. This drastically reduces the rate of nucleophilic attack, allowing competing 5-exo-dig cyclizations to occur, which yield unwanted isobenzofuran derivatives instead. Corrective Action: Ensure the acetal remains intact during the initial heating phase. The Brønsted acid (p-TSA) is designed to naturally deprotect the acetal to the aldehyde during or immediately after the cyclization, yielding the in a one-pot cascade. Maintain strict temperature control at 60 °C.

Quantitative Data: Reaction Parameter Comparison
ParameterRoute A: SeO₂ OxidationRoute B: AgOTf/p-TSA Cyclization
Starting Material 3-methyl-1-oxo-1H-isochromenemethyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate
Catalyst / Reagent SeO₂ (1.1 - 1.2 equiv)AgOTf (1 mol%) + p-TSA·H₂O (30 mol%)
Solvent Anhydrous 1,4-DioxaneAnhydrous 1,2-Dichloroethane
Temperature 101 °C (Reflux)60 °C
Reaction Time 4 - 8 hours4 - 5.5 hours
Typical Yield 60 - 75%~44%
Primary Side Product 1-oxo-1H-isochromene-3-carboxylic acidIsobenzofuran derivatives (5-exo-dig)
Step-by-Step Experimental Methodologies
Protocol A: Synthesis via Allylic Oxidation (SeO₂)

This protocol is a self-validating redox system; the precipitation of elemental selenium visually confirms the oxidation turnover.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-methyl-1-oxo-1H-isochromene (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Reagent Addition: Add freshly sublimed SeO₂ (1.2 equiv) in one single portion. Note: Do not exceed 1.2 equivalents to prevent over-oxidation.

  • Reflux: Heat the reaction mixture to reflux (101 °C). Monitor the reaction via TLC (Hexanes/EtOAc). The reaction typically reaches maximum conversion between 4 to 8 hours[2].

  • Validation & Filtration: As the reaction proceeds, a red/black precipitate of elemental selenium will form, validating that the redox cycle is active. Once the starting material is consumed, cool the mixture to room temperature and filter the suspension through a tightly packed pad of Celite to remove the selenium metal.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate 1-oxo-1H-isochromene-3-carbaldehyde.

Protocol B: Synthesis via AgOTf/p-TSA Co-Catalyzed Cyclization

This protocol utilizes an acid-base neutralization workup to prevent post-reaction degradation of the sensitive formyl group.

  • Preparation: In a dry reaction vial under a nitrogen atmosphere, dissolve methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (0.4 mmol) in anhydrous 1,2-dichloroethane (1.6 mL).

  • Catalyst Addition: Add AgOTf (1 mol%) and p-TSA·H₂O (30 mol%). The p-TSA acts as a crucial co-catalyst, facilitating both the protodesilveration step to turn over the catalytic cycle and the in-situ deprotection of the diethyl acetal.

  • Heating: Stir the reaction mixture at 60 °C. Monitor via TLC until the starting material is completely consumed (approximately 4 hours).

  • Self-Validating Workup: Concentrate the mixture slightly under reduced pressure, then dilute with EtOAc (15 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Validation: The cessation of CO₂ gas evolution confirms the complete neutralization of p-TSA, which is critical to prevent the acid-catalyzed degradation of the newly formed aldehyde during concentration.

  • Isolation: Wash with brine (2 × 15 mL), dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (Hexane/EtOAc 7:3) to yield the product as a yellow solid.

References
  • Shiva Rama Krishna, S., & Sreenivasulu, R. (2018). Methodology Study and a Practical, Cost Efficient Synthesis of a 3-(2-Methyl-1-oxo-indan-2-ylmethyl)-isochromen-1-one. Asian Journal of Research in Chemistry.
  • Porco, J. A., et al. Total Synthesis of (±)-Mitorubrinic Acid. PubMed Central (PMC).
  • Silver Triflate/p-TSA Co-Catalysed Synthesis of 3-Substituted Isocoumarins from 2-Alkynylbenzoates. AIR Università degli Studi di Milano.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-oxo-1H-isochromene-3-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the regioselective synthesis of 3-substituted isocoumarins. Specifically, the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the regioselective synthesis of 3-substituted isocoumarins. Specifically, the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde (a direct precursor to the natural product artemidinal) via the cyclization of 2-alkynylbenzoates presents unique catalytic challenges [1].

This guide provides a deep-dive into the mechanistic causality of the Silver Triflate (AgOTf) / p-Toluenesulfonic acid (p-TSA) co-catalytic system, offering validated protocols, optimization data, and troubleshooting steps to ensure your scale-up is successful and cost-efficient.

Mechanistic Overview & Troubleshooting Logic

To optimize catalyst loading, you must first understand the division of labor in this dual-catalyst system. The reaction proceeds via a 6-endo-dig cyclization .

  • The Lewis Acid (AgOTf): Silver acts as a highly specific π-acid, coordinating with the alkyne triple bond to enhance its electrophilicity.

  • The Brønsted Acid (p-TSA): While the nucleophilic attack of the carbonyl oxygen forms the pyran-2-one ring, it generates a stable vinyl-silver intermediate. The Brønsted acid is strictly required for the protodemetalation step—cleaving the carbon-silver bond to release the final product and regenerate the active Ag⁺ catalyst.

If you reduce the Brønsted acid loading under the assumption that it is merely a pH modifier, you will trap the silver catalyst in the intermediate state, effectively killing the catalytic turnover [1].

Mechanism Precursor Methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (Precursor) Activation Alkyne Activation (AgOTf Lewis Acid) Precursor->Activation Ag+ Coordination Cyclization 6-endo-dig Cyclization (Nucleophilic Attack) Activation->Cyclization Regiospecific Attack Protonation Demetalation & Protonation (p-TSA Brønsted Acid) Cyclization->Protonation Vinyl-Silver Intermediate Protonation->Activation Ag+ Regeneration Product 1-oxo-1H-isochromene-3-carbaldehyde (Product) Protonation->Product Product Release

Caption: AgOTf/p-TSA Co-Catalyzed 6-endo-dig Cyclization Pathway

Quantitative Catalyst Loading Optimization

The table below summarizes the optimization parameters for the synthesis of 1-oxo-1H-isochromene-3-carbaldehyde derivatives. Notice the non-linear relationship between the Lewis and Brønsted acid reductions [1].

EntryAgOTf (mol%)p-TSA (mol%)Temp (°C)System Impact & Yield Observation
11030Room TempBaseline: Excellent yield, rapid conversion.
213060Optimized: High yield maintained. Requires slight heat to sustain velocity.
30.53060Scale-up: Effective for gram-scale synthesis.
411060Failure Point: Significant drop in yield due to stalled protodemetalation.
52260Failure Point: Reaction strongly hampered; catalytic cycle breaks down.

Standard Operating Procedure (SOP): Optimized Gram-Scale Synthesis

This self-validating protocol utilizes the optimized 1 mol% AgOTf loading to synthesize 1-oxo-1H-isochromene-3-carbaldehyde from methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask under a nitrogen atmosphere. Add the precursor, methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (1.0 equiv), and dissolve in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Co-Catalyst Addition: Add 30 mol% of anhydrous p-toluenesulfonic acid (p-TSA). Ensure the p-TSA has been previously dried over 4 Å molecular sieves to prevent moisture contamination.

  • Silver Activation: Add 1 mol% of Silver Triflate (AgOTf). Wrap the reaction vessel in aluminum foil to protect the silver salt from light degradation.

  • Thermal Initiation: Elevate the reaction temperature to 60 °C. (At 1 mol% AgOTf, room temperature kinetics are too slow for practical turnover).

  • Reaction Monitoring: Stir the mixture and monitor via TLC (Hexanes/Ethyl Acetate) or HPLC. The reaction typically reaches completion within 4 to 8 hours.

  • Workup: Quench the reaction mixture with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure 1-oxo-1H-isochromene-3-carbaldehyde (Typical yield: ~44% for this specific highly-functionalized derivative).

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why did my yield drop drastically when I reduced the p-TSA loading alongside the silver catalyst? A: The Brønsted acid (p-TSA) is not a simple background additive; it is the kinetic driver for the final step of the catalytic cycle. While AgOTf activates the alkyne, the subsequent cyclization forms a stable vinyl-silver intermediate. p-TSA is required for the protodemetalation step that releases the product and regenerates the Ag⁺ catalyst. Reducing p-TSA to 10 mol% creates a bottleneck, trapping the silver and stalling the reaction [1].

Q: My reaction stalled at 35% conversion, and I suspect adventitious water. How does moisture affect this system? A: Adventitious water severely hampers this reaction. Water hydrates the Lewis acid (AgOTf), drastically reducing its electrophilicity and its ability to coordinate the alkyne. Furthermore, water interferes with the p-TSA protonation dynamics. Always use strictly anhydrous solvents and dry your p-TSA (e.g., using 4 Å molecular sieves) to maintain optimal catalytic turnover [1].

Q: Are there specific functional groups on the precursor that will poison this catalytic system? A: Yes. Pyridine derivatives and strongly coordinating heteroaromatics will completely inhibit the reaction. The nitrogen lone pair in a pyridine ring strongly coordinates with the Lewis acid (AgOTf), effectively poisoning the silver catalyst and preventing it from activating the alkyne. If your substrate contains a pyridine ring, this co-catalytic system will fail, and starting materials will be recovered unreacted [1].

Q: Can I run this reaction at room temperature if I am using the 1 mol% AgOTf optimized loading? A: It is not recommended. Dropping the silver catalyst loading from 10 mol% to 1 mol% reduces the overall concentration of the active catalytic species. To maintain a practical reaction velocity and ensure complete conversion, you must compensate kinetically by raising the temperature to 60 °C [1].

References

  • Title: Silver triflate/p-TSA co-catalysed synthesis of 3-substituted isocoumarins from 2-alkynylbenzoates Source: Organic & Biomolecular Chemistry (RSC Publishing), 2018, 16, 3213-3223. URL: [Link]

Troubleshooting

Handling moisture sensitivity of 1-oxo-1H-isochromene-3-carbaldehyde during reactions

Technical Support Center: 1-oxo-1H-isochromene-3-carbaldehyde Welcome to the technical support center for 1-oxo-1H-isochromene-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-oxo-1H-isochromene-3-carbaldehyde

Welcome to the technical support center for 1-oxo-1H-isochromene-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to handle its inherent moisture sensitivity, ensuring the success and reproducibility of your reactions.

Understanding the Challenge: The Dual Nature of Moisture Sensitivity

1-oxo-1H-isochromene-3-carbaldehyde is a powerful synthetic intermediate due to its reactive aldehyde group and its isocoumarin core. However, these same features make it susceptible to degradation in the presence of moisture. Understanding the underlying chemical mechanisms is the first step toward effective mitigation.

The molecule possesses two primary sites vulnerable to nucleophilic attack by water:

  • The Aldehyde Carbonyl: The electrophilic carbon of the aldehyde group can be attacked by water to form an equilibrium with its corresponding hydrate (a geminal diol). While often reversible, the formation of this hydrate can sequester the active aldehyde, leading to sluggish or incomplete reactions.

  • The Lactone Carbonyl: The isocoumarin ring contains a lactone (a cyclic ester), which is susceptible to hydrolysis. This reaction, often catalyzed by trace amounts of acid or base, is an irreversible ring-opening event that yields a non-cyclized carboxylic acid derivative. This is the most common and destructive degradation pathway, leading to significant yield loss and purification challenges.

Below is a diagram illustrating these degradation pathways.

cluster_main Degradation of 1-oxo-1H-isochromene-3-carbaldehyde cluster_mech1 Hydration cluster_mech2 Hydrolysis A 1-oxo-1H-isochromene-3-carbaldehyde (Active Reagent) B Gem-diol Hydrate (Reversible Inactivation) A->B Equilibrium C Ring-Opened Carboxylic Acid (Irreversible Degradation) A->C Irreversible D H₂O (Nucleophile) E H₂O (Nucleophile) + Trace Acid/Base A 1. Oven-Dry Glassware (>125°C, >4h) B 2. Assemble Apparatus While Hot A->B C 3. Attach to Schlenk Line (Vacuum + Gentle Heating) B->C D 4. Backfill with Inert Gas (N₂ or Ar) C->D E 5. Repeat Vacuum/Backfill Cycle (3x) D->E F 6. Maintain Positive Pressure (via Oil Bubbler) E->F G System Ready F->G

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-oxo-1H-isochromene-3-carbaldehyde and 3-acetyl-1H-isochromen-1-one

Executive Summary The isocoumarin (1-oxo-1H-isochromene) scaffold is a privileged pharmacophore in drug discovery, known for its potent inhibition of various enzymes, including tumor-associated carbonic anhydrases[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isocoumarin (1-oxo-1H-isochromene) scaffold is a privileged pharmacophore in drug discovery, known for its potent inhibition of various enzymes, including tumor-associated carbonic anhydrases[1][2]. The derivatization of this core at the C3 position fundamentally dictates the molecule's synthetic utility and biological potential.

This guide provides an objective, data-driven comparison between two critical C3-substituted intermediates: 1-oxo-1H-isochromene-3-carbaldehyde (an aldehyde) and 3-acetyl-1H-isochromen-1-one (a ketone). By analyzing their divergent electronic properties, we delineate how these functional groups dictate chemoselectivity, reaction kinetics, and the structural diversity of downstream analogs.

Structural & Electronic Causality: The "Why" Behind the Reactivity

To master the synthetic application of these molecules, one must understand the electronic causality driving their behavior. Both molecules share the electron-deficient isocoumarin lactone ring, but their C3 appendages create distinct reactive nodes.

The Aldehyde: 1-oxo-1H-isochromene-3-carbaldehyde
  • High Electrophilicity: The formyl group (-CHO) lacks the electron-donating inductive effect of a methyl group and presents minimal steric hindrance. This makes the carbonyl carbon highly susceptible to nucleophilic attack[3].

  • Absence of α -Protons: Because the formyl group is attached directly to the sp2 hybridized C3 carbon of the ring, it possesses no enolizable α -protons. Consequently, this molecule acts exclusively as an electrophile in condensation reactions.

The Ketone: 3-acetyl-1H-isochromen-1-one
  • Enolization Potential: The acetyl group (-COCH 3​ ) contains three α -protons. Under mildly acidic or basic conditions, it readily enolizes. This allows the molecule to act as a carbon nucleophile , facilitating aldol condensations and α -halogenations[2][4].

  • Steric & Electronic Moderation: The methyl group donates electron density via hyperconjugation, slightly reducing the electrophilicity of the ketone carbonyl compared to the aldehyde. Nucleophilic additions to this ketone require harsher conditions or longer reaction times.

ReactivityPathways Core Isocoumarin Core Aldehyde 1-oxo-1H-isochromene- 3-carbaldehyde Core->Aldehyde Formylation Ketone 3-acetyl-1H-isochromen- 1-one Core->Ketone Acetylation Ald_Cond Schiff Bases & Hydrazones (High Electrophilicity) Aldehyde->Ald_Cond Recyclization Recyclization with N-Nucleophiles (Isoquinolinones) Aldehyde->Recyclization Ket_Aldol Chalcone Hybrids (Enolization / Aldol) Ketone->Ket_Aldol Ket_Hal Alpha-Halogenation (e.g., Bromoacetyl) Ketone->Ket_Hal Ketone->Recyclization

Divergent reactivity pathways of 3-substituted isocoumarins based on functional group electronics.

Comparative Reactivity Profiles

A. Electrophilic Condensations (Winner: Aldehyde)

When reacting with nitrogen nucleophiles (e.g., hydrazines, primary amines) to form Schiff bases or hydrazones, the aldehyde is vastly superior. The reaction proceeds rapidly under mild acid catalysis (e.g., glacial acetic acid in ethanol) without disturbing the sensitive lactone ring[3]. The ketone requires extended reflux and stronger Lewis acids to achieve similar conversions, risking lactone hydrolysis.

B. α -Carbon Functionalization (Winner: Ketone)

The ketone is the exclusive choice for synthesizing extended conjugated systems via the C3 substituent. By exploiting its enolizable α -protons, 3-acetyl-1H-isochromen-1-one can undergo Claisen-Schmidt/aldol condensations with substituted benzaldehydes to yield isocoumarin-chalcone hybrids, which are potent carbonic anhydrase inhibitors[2]. Furthermore, it can be seamlessly halogenated to form 3-(2-bromoacetyl)-1H-isochromen-1-one, a highly reactive intermediate for synthesizing imidazo-pyridines and quinoxalines[4].

C. Lactone Ring-Opening & Recyclization (Parity)

Both scaffolds are susceptible to nucleophilic attack at the C1 lactone carbonyl by strong N-nucleophiles (like ethane-1,2-diamine). This initiates a ring-opening/ring-closing cascade (recyclization) that converts the oxygen heterocycle into a nitrogen heterocycle (isoquinolinones)[5].

Mechanism Start 3-Substituted Isocoumarin NucAttack Nucleophilic Attack at C1 Lactone Start->NucAttack + Amine RingOpen Ring Opening (Intermediate) NucAttack->RingOpen Condensation Intramolecular Condensation RingOpen->Condensation - H2O Product Isoquinolinone Derivative Condensation->Product

Mechanistic workflow of isocoumarin recyclization via nitrogen-based nucleophilic attack.

Quantitative Performance Data

The following table summarizes the experimental metrics for standard transformations, highlighting the chemoselectivity and kinetic differences between the two scaffolds.

Reaction TypeOptimal SubstrateReagentCatalyst / SolventTemp / TimeTypical YieldChemoselectivity Notes
Hydrazone Formation 1-oxo-1H-isochromene-3-carbaldehydeSubstituted HydrazineAcOH (cat.) / EtOHReflux / 2-4 h75-85%Exclusive reaction at the 3-formyl group; lactone remains intact[3].
Chalcone Condensation 3-acetyl-1H-isochromen-1-oneSubstituted BenzaldehydePiperidine (cat.) / EtOHReflux / 4-6 h70-80%Aldol condensation via the α -methyl group[2].
Recyclization Both ScaffoldsEthane-1,2-diamineNone / EtOHReflux / 6-8 h60-75%Lactone opening followed by ring closure to isoquinolinones[5].
α -Halogenation 3-acetyl-1H-isochromen-1-oneBr 2​ or NBSAcOH or CCl 4​ RT / 1-2 h80-90%Enolization-driven; specific to the acetyl scaffold[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process physical and chemical checkpoints to confirm the reaction trajectory before final isolation.

Protocol A: Synthesis of Isocoumarin-Chalcone Hybrids (via Ketone Enolization)

Objective: Exploit the α -protons of 3-acetyl-1H-isochromen-1-one to form an α,β -unsaturated ketone[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-acetyl-1H-isochromen-1-one (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 3-5 drops of catalytic piperidine. Causality: Piperidine acts as a mild base to generate the enolate without being strong enough to rapidly hydrolyze the C1 lactone.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C).

    • Self-Validation Checkpoint 1 (TLC): After 2 hours, check the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting ketone (UV active at 254 nm) and the appearance of a new, lower Rf​ spot that exhibits strong fluorescence under 365 nm UV light confirms the formation of the highly conjugated chalcone.

  • Isolation: Once TLC indicates completion (typically 4-6 hours), cool the mixture to 0°C in an ice bath.

    • Self-Validation Checkpoint 2 (Precipitation): The extended conjugation decreases the solubility of the product. A distinct crystalline precipitate should form. If an oil forms, the reaction is either incomplete or contains aldol-addition intermediates that have not yet dehydrated.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/dichloromethane.

Protocol B: Synthesis of Hydrazone Derivatives (via Aldehyde Electrophilicity)

Objective: Utilize the high electrophilicity of 1-oxo-1H-isochromene-3-carbaldehyde to form a stable C=N bond[3].

  • Preparation: Suspend 1-oxo-1H-isochromene-3-carbaldehyde (1.0 mmol) and the target substituted hydrazine (1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2 drops of glacial acetic acid. Causality: Mild acid protonates the highly reactive formyl oxygen, increasing its electrophilicity, while keeping the pH high enough that the hydrazine nucleophile remains unprotonated and reactive.

  • Reaction: Stir the mixture at reflux.

    • Self-Validation Checkpoint 1 (Colorimetric Shift): Within 15-30 minutes, the solution will undergo a distinct bathochromic shift (typically turning deep yellow, orange, or red, depending on the hydrazine). This visual cue validates the immediate formation of the extended conjugated Schiff base system.

  • Isolation: The reaction is typically complete within 2 hours. Cool to room temperature to induce precipitation. Filter and wash with cold ethanol.

    • Self-Validation Checkpoint 2 (Spectroscopic): Upon isolation, 1 H-NMR must show the complete disappearance of the characteristic aldehyde proton singlet ( 10.5 ppm) and the appearance of a new imine/hydrazone proton ( 8.5-9.0 ppm)[3].

References

  • Interactions of 3‐Acylisocoumarins with Ethane‐1,2‐diamines: A Simple Route to 3,4‐Dihydro‐6H‐pyrazino[1,2‐b]isoquinolin‐6‐ones and Their Hydrogenated Derivatives Source: ResearchGate URL:5

  • Microwave-assisted intermolecular aldol condensation: Efficient one-step synthesis of 3-acetyl isocoumarin and optimization of different reaction conditions Source: ResearchGate (Arabian Journal of Chemistry) URL:6

  • Isocoumarins – Knowledge and References Source: Taylor & Francis URL:1

  • Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors Source: National Institutes of Health (PMC) URL:3

  • NEW 3-HETARYLISOCOUMARINS Source: Хімія URL:4

  • Isocoumarins incorporating chalcone moieties act as isoform selective tumor-associated carbonic anhydrase inhibitors Source: National Institutes of Health (PMC) URL:2

  • Silver Triflate/p-TSA Co-Catalysed Synthesis of 3-Substituted Isocoumarins from 2-Alkynylbenzoates Source: AIR Unimi URL:

Sources

Comparative

Comparing synthetic routes for 1-oxo-1H-isochromene-3-carbaldehyde preparation

Comprehensive Comparison Guide: Synthetic Routes for 1-Oxo-1H-isochromene-3-carbaldehyde (Artemidinal) As a Senior Application Scientist, evaluating the synthetic viability of target molecules requires moving beyond mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Synthetic Routes for 1-Oxo-1H-isochromene-3-carbaldehyde (Artemidinal)

As a Senior Application Scientist, evaluating the synthetic viability of target molecules requires moving beyond mere reaction schemes to understand the mechanistic causality and operational reality of the protocols. 1-Oxo-1H-isochromene-3-carbaldehyde, commonly known as artemidinal, is a naturally occurring isocoumarin isolated from the epigeal parts of Artemisia dracunculus (Siberian tarragon)[1]. Beyond its role as a phytochemical marker, artemidinal and its derivatives exhibit notable antiviral activities against HSV-1[2] and serve as critical synthetic intermediates for cytogenin analogues[3].

Synthesizing the 3-formylisocoumarin core presents a unique challenge: the highly reactive C3-aldehyde must be installed or unmasked without compromising the delicate lactone ring. This guide objectively compares two premier synthetic methodologies: the classical Ag(I)/Brønsted acid co-catalyzed cyclization of pre-functionalized alkynes, and the modern transition-metal-catalyzed C(sp2)–H functionalization of benzoic acids.

Route A: AgOTf/p-TSA Co-Catalyzed 6-endo-dig Cyclization

This route represents a highly regioselective approach utilizing methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate as the starting material.

Mechanistic Causality: The transformation relies on a synergistic catalytic system. Silver triflate (AgOTf) acts as a highly carbophilic π-Lewis acid, selectively activating the alkyne to induce a 6-endo-dig intramolecular nucleophilic attack by the ester carbonyl oxygen. Simultaneously, p-toluenesulfonic acid (p-TSA) serves a dual purpose: it provides the protons necessary for the critical protodemetalation step (which turns over the silver catalyst) and hydrolyzes the diethyl acetal protecting group to reveal the target aldehyde.

RouteA SM Alkynylbenzoate Starting Material Ag_Act Ag(I) Activation (π-Complexation) SM->Ag_Act AgOTf Nu_Attack 6-endo-dig Cyclization Ag_Act->Nu_Attack Ester Oxygen Proto Protodemetalation (p-TSA) Nu_Attack->Proto p-TSA Deprotect Acetal Deprotection Proto->Deprotect H2O Product 1-Oxo-1H-isochromene- 3-carbaldehyde Deprotect->Product -EtOH

Fig 1. Mechanistic workflow of Ag(I)/p-TSA co-catalyzed 6-endo-dig cyclization and deprotection.

Experimental Protocol:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (0.4 mmol) in anhydrous 1,2-dichloroethane (DCE) (1.6 mL).

  • Catalyst Addition: Add AgOTf (1 mol%) and p-TSA·H₂O (30 mol%, 0.12 mmol). Expert Insight: The specific 30 mol% loading of p-TSA is non-negotiable; reducing the Brønsted acid loading significantly drops the yield due to stalled protodemetalation, trapping the silver intermediate.

  • Cyclization & Deprotection: Stir the mixture at 60 °C for 4 hours. Self-Validation Check: Monitor the reaction via TLC. To validate the cascade, a crude ¹H NMR aliquot should show the disappearance of the acetal signals and the emergence of a distinct aldehyde proton singlet at δ = 9.60 ppm.

  • Workup: Concentrate the mixture under reduced pressure. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the p-TSA, followed by brine (2 × 15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, evaporate, and purify via flash column chromatography (hexane/EtOAc 7:3) to afford artemidinal as a yellow solid (44% yield).

Route B: Transition-Metal-Catalyzed C(sp2)–H Functionalization

Modern synthetic efforts have shifted toward step-economic C–H functionalization to access cytogenin analogues like artemidin and artemidinal[3].

Mechanistic Causality: This approach eliminates the need for pre-synthesized o-alkynylbenzoates (which require prior Sonogashira couplings). Instead, a Rh(III) or Ru(II) catalyst coordinates directly to the native carboxylic acid of benzoic acid, directing ortho-C(sp2)–H cleavage. Subsequent carbometalation (insertion) of an alkynyl acetal and reductive elimination constructs the isocoumarin core in a single operation. A subsequent mild acidic workup unmasks the aldehyde.

RouteB BA Benzoic Acid (Directing Group) CH_Act ortho-C(sp2)-H Activation BA->CH_Act Metal Rh(III) Catalyst Metal->CH_Act Insertion Alkyne Insertion CH_Act->Insertion + Alkynyl Acetal RedElim Reductive Elimination Insertion->RedElim RedElim->Metal Recycle Product 1-Oxo-1H-isochromene- 3-carbaldehyde RedElim->Product Deprotection

Fig 2. Catalytic cycle of Rh(III)-directed C(sp2)-H functionalization and annulation.

Experimental Protocol:

  • C–H Activation Setup: In a sealed reaction vessel, combine benzoic acid (1.0 equiv), 3,3-diethoxyprop-1-yne (1.2 equiv), and a Rh(III) catalyst such as [Cp*RhCl₂]₂ (2.5 mol%).

  • Oxidative Annulation: Add an oxidant (e.g., Cu(OAc)₂, 2.0 equiv) to facilitate catalyst turnover. Suspend in a polar aprotic solvent (e.g., DCE or tert-amyl alcohol).

  • Reaction: Stir at 80–100 °C for 12–16 hours. Self-Validation Check: Aliquot sampling via LC-MS is required here. The mass of the acetal-protected isocoumarin intermediate must be confirmed before proceeding to hydrolysis.

  • Acetal Hydrolysis: Cool the mixture, dilute with dichloromethane, and treat with aqueous trifluoroacetic acid (TFA) at room temperature for 2 hours to hydrolyze the acetal.

  • Workup & Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to isolate the 3-carbaldehyde.

Objective Performance Comparison

To guide your synthetic planning, the quantitative and operational metrics of both routes are summarized below:

ParameterRoute A: Ag(I)/Brønsted Acid Co-CatalysisRoute B: Transition-Metal C–H Functionalization
Starting Material Methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoateBenzoic acid & 3,3-diethoxyprop-1-yne
Catalyst System AgOTf (1 mol%) + p-TSA·H₂O (30 mol%)Rh(III) or Ru(II) (2.5–5 mol%)
Reaction Conditions DCE, 60 °C, 4 hoursDCE or t-AmOH, 80–100 °C, 12–16 hours
Regioselectivity Absolute (6-endo-dig cyclization)High (Directing-group controlled ortho-annulation)
Step Economy Lower (Requires prior Sonogashira coupling)Higher (Direct functionalization of native C–H bonds)
Yield (Artemidinal) 44% (One-step from alkynyl ester)Moderate to Good (Substrate dependent)

Conclusion

For researchers prioritizing absolute regiocontrol and mild reaction conditions, Route A remains the gold standard, effectively delivering artemidinal in a reliable 44% yield from the pre-functionalized alkyne. However, for drug development professionals focused on library generation and step economy, Route B offers a highly versatile platform to directly functionalize abundant benzoic acids into cytogenin analogues[3].

Sources

Validation

A Comparative Guide to the Definitive Purity Assessment of 1-oxo-1H-isochromene-3-carbaldehyde using Quantitative NMR

For researchers, scientists, and drug development professionals, the absolute purity of a molecule is not merely a number; it is the foundation upon which reliable biological data and successful drug development campaign...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the absolute purity of a molecule is not merely a number; it is the foundation upon which reliable biological data and successful drug development campaigns are built. The subject of this guide, 1-oxo-1H-isochromene-3-carbaldehyde, presents a unique analytical challenge. As a bifunctional molecule featuring a reactive aldehyde and a potentially labile lactone ring, its accurate quantification demands a method that is both structurally specific and non-destructive.

This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of 1-oxo-1H-isochromene-3-carbaldehyde, with a primary focus on the validation of quantitative Nuclear Magnetic Resonance (qNMR) as the gold-standard technique. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Analytical Challenge: A Molecule of Dual Reactivity

1-oxo-1H-isochromene-3-carbaldehyde combines the functionalities of an aromatic aldehyde and a cyclic ester (lactone). This duality is the source of its synthetic utility and, simultaneously, its analytical complexity. Traditional chromatographic methods often fall short due to:

  • Lactone Ring Instability: The isochromene lactone ring is susceptible to hydrolysis, particularly in the presence of nucleophilic solvents (like water or methanol in HPLC mobile phases) or at non-neutral pH, which can artificially lower the purity value by converting the analyte to its open-ring hydroxy acid form.[1][2]

  • Aldehyde Reactivity: The aldehyde group is prone to oxidation and can react with common analytical reagents or degrade under the high temperatures often used in Gas Chromatography (GC) inlet ports.[3]

These challenges necessitate an analytical technique that can quantify the intact molecule directly in a non-reactive environment, providing an unambiguous measure of its mass fraction purity.

Quantitative NMR (qNMR): A Primary Method for Absolute Quantification

Quantitative NMR stands apart from other analytical techniques because the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][5] This fundamental principle allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard (IS) of known purity and concentration.

Crucially, qNMR is considered a primary ratio method , meaning it can determine the molar ratio of two substances without requiring a reference standard of the analyte itself.[4] This eliminates the circular logic of using a "pure" standard of the analyte to measure its own purity.

A Validated qNMR Protocol for 1-oxo-1H-isochromene-3-carbaldehyde

The following section details a robust, step-by-step protocol for the purity determination of 1-oxo-1H-isochromene-3-carbaldehyde, grounded in the principles of metrological traceability and analytical procedure validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Select & Weigh Internal Standard (IS) prep2 Accurately Weigh Analyte prep1->prep2 prep3 Dissolve IS & Analyte in Deuterated Solvent prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Optimize Spectrometer (Tune, Shim) prep4->acq1 acq2 Set Quantitative Parameters (d1 ≥ 5*T1, 90° pulse) acq1->acq2 acq3 Acquire Spectrum (High S/N) acq2->acq3 proc1 Apply FT, Phase & Baseline Correction acq3->proc1 proc2 Integrate Analyte & IS Signals proc1->proc2 proc3 Calculate Purity (Mass Fraction %) proc2->proc3

Caption: High-level workflow for qNMR purity determination.
Experimental Protocol

Step 1: Selection of a Suitable Internal Standard (IS) The choice of the IS is the cornerstone of the experiment.[6] An inappropriate standard will introduce systematic error.

  • Core Requirements for an IS:

    • High Purity: Must be a certified reference material (CRM) or traceable standard with a purity of ≥99.5%.[7][8]

    • Chemical Stability: Should not react with the analyte, solvent, or trace moisture.

    • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[9]

    • Spectral Simplicity: Should have one or more sharp, well-resolved signals (singlets are ideal) in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or solvent.[6][7]

  • Recommended IS for this Analysis: Maleic Anhydride . It is highly pure, stable, and possesses a sharp singlet around 7.1 ppm in DMSO-d₆, which is unlikely to interfere with the aromatic or aldehyde protons of the analyte.

Step 2: Sample Preparation Precision in this step is non-negotiable for accurate results.

  • Using a calibrated microbalance (readability to 0.001 mg), accurately weigh approximately 5-10 mg of the certified internal standard (Maleic Anhydride) into a clean glass vial.[10] Record the weight precisely.

  • To the same vial, add approximately 10-20 mg of the 1-oxo-1H-isochromene-3-carbaldehyde sample and record the weight precisely. Aim for a molar ratio between the IS and analyte that is close to 1:1 for optimal integration accuracy.[10]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure both the IS and analyte are fully dissolved; gentle vortexing may be required.

  • Transfer the solution to a high-quality, clean NMR tube.

Step 3: NMR Data Acquisition Acquisition parameters must be set for quantification, not just structural elucidation.

  • Insert the sample into a high-field NMR spectrometer (≥400 MHz).

  • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Set Quantitative Parameters:

    • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS.[6] A conservative delay of 30-60 seconds is often sufficient, but measuring T₁ values is the most rigorous approach. This ensures all protons fully relax between pulses, making their signal integrals directly comparable.

    • Pulse Angle: Use a calibrated 90° pulse to maximize the signal for all nuclei.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.

    • Receiver Gain: Set the receiver gain to a level that maximizes the signal without causing the Free Induction Decay (FID) to be clipped or distorted.[10]

Step 4: Data Processing and Purity Calculation

  • Apply Fourier Transform to the FID.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected, non-overlapping signal from the analyte (e.g., the aldehyde proton) and the signal from the internal standard (the singlet from maleic anhydride).

  • Calculate the purity (Purityₐ) as a mass fraction percentage using the following equation:

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • Iₐ, Iₛ: Integrals of the analyte and standard signals.

    • Nₐ, Nₛ: Number of protons for the integrated analyte and standard signals.

    • Mₐ, Mₛ: Molar masses of the analyte and standard.

    • mₐ, mₛ: Masses of the analyte and standard.

    • Purityₛ: Certified purity of the standard.

Comparative Analysis: qNMR vs. Alternative Methodologies

To underscore the superiority of qNMR for this specific analyte, a direct comparison with other common purity determination methods is essential.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Principle Absolute quantification based on nuclear properties.Relative quantification based on UV absorbance.Relative quantification based on ion abundance.
Analyte-Specific Standard Not required for the analyte; only a certified IS is needed.[5]Required. A highly pure standard of the analyte is necessary for calibration.Required. An analyte standard is needed for calibration.
Specificity Very High. Based on unique chemical shifts of protons.Moderate to High. Dependent on chromatographic resolution. Co-elution is possible.High. Can be enhanced with MS/MS, but isomers can be challenging.
Accuracy (Trueness) Very High (typically ≥99.5%). Considered a primary method.[11]High (typically 98-102%), but dependent on the accuracy of the reference standard.Moderate to High. Can be affected by analyte degradation or matrix effects.
Precision (%RSD) < 1%< 2%< 5%
Destructive? No. The sample can be fully recovered.[5]Yes. The sample is consumed.Yes. The sample is consumed.
Key Risk for this Analyte Minimal. The non-reactive solvent preserves the molecule's integrity.High risk of lactone hydrolysis in aqueous mobile phases.[1][2]High risk of thermal degradation in the injector or on the column.
Information Provided Absolute Purity + Structural ConfirmationPurity relative to a standardPurity relative to a standard + Impurity Mass ID

Method Validation According to Regulatory Standards

A protocol is only as trustworthy as its validation. The qNMR method described must be validated to demonstrate it is fit for its intended purpose, in alignment with guidelines such as ICH Q2(R2).[12]

ICH_Validation cluster_validation Validation Characteristics (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) Procedure Develop qNMR Procedure ATP->Procedure Accuracy Accuracy (Trueness) Procedure->Accuracy Precision Precision (Repeatability, Intermediate) Procedure->Precision Specificity Specificity Procedure->Specificity Linearity Linearity Procedure->Linearity Range Range Procedure->Range Robustness Robustness Procedure->Robustness Report Validation Report & Lifecycle Management Accuracy->Report Precision->Report Specificity->Report Linearity->Report Range->Report Robustness->Report

Caption: Workflow for analytical procedure validation per ICH Q2(R2).
  • Specificity: The unique, well-resolved signals in the ¹H NMR spectrum for both the analyte and the internal standard inherently provide high specificity.

  • Accuracy: Can be confirmed by analyzing a sample of 1-oxo-1H-isochromene-3-carbaldehyde whose purity has been determined by an orthogonal primary method (e.g., mass balance) or by using a CRM of the analyte if one becomes available.[8][13]

  • Precision: Assessed through repeated measurements (n≥6) of a single homogenous sample (repeatability) and by having different analysts perform the test on different days (intermediate precision).

  • Linearity and Range: Demonstrated by preparing and analyzing samples containing the analyte and IS at various concentration levels (e.g., 50% to 150% of the target concentration) and confirming the linear relationship between the mass ratio and the integral ratio.[12]

Conclusion: The Authoritative Choice for Purity Validation

For a molecule as chemically sensitive as 1-oxo-1H-isochromene-3-carbaldehyde, Quantitative NMR is not merely an alternative analytical method; it is the most authoritative and scientifically sound approach for absolute purity determination. Its non-destructive nature preserves the integrity of the analyte, while its foundation as a primary ratio method obviates the need for an analyte-specific reference standard, providing a direct, traceable, and highly accurate assessment of purity.[14] By following a rigorously validated protocol, researchers can have the highest degree of confidence in their results, ensuring the quality and reliability of their scientific endeavors.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). USP.
  • A Guide to Quantit
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. (2005).
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry - PMC.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
  • Lactones: Analysis of lactones for their optical purity. (n.d.). Agilent.
  • Alternative methodologies for the determination of aldehydes by capillary electrophoresis. (n.d.).
  • A Comparative Guide to Analytical Methods for Confirming Pyrrole Aldehyde Purity. (n.d.). Benchchem.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review.
  • Let's try doing quantit
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. (n.d.).
  • Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection. (2000). PubMed.
  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. (2001). PubMed.
  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. (2025). Letters in Applied NanoBioScience.
  • 1-oxo-1H-isochromene-3-carboxylic acid. (n.d.). PubChem.
  • Validation of a Generic Quantitative H-1 NMR Method for N
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.).
  • Comparison of analytical techniques for the determination of aldehydes in test chambers. (n.d.).
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange.
  • 1H-isochromene. (n.d.). PubChem.
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI.
  • 1-OXO-3-PHENYL-3,4-DIHYDRO-1H-ISOCHROMENE-4-CARBOXYLIC ACID. (n.d.). NextSDS.
  • Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl)
  • Rapid synthesis of 3-amino-1 H-isochromene from ortho-ynamidyl het(aryl)

Sources

Comparative

Benchmarking Catalytic Efficiency in 1-Oxo-1H-Isochromene-3-Carbaldehyde Synthesis: A Comparative Guide

Executive Summary The synthesis of 1-oxo-1H-isochromene-3-carbaldehyde (also known as isocoumarin-3-carbaldehyde) and its derivatives is a critical transformation in the development of bioactive natural products, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-oxo-1H-isochromene-3-carbaldehyde (also known as isocoumarin-3-carbaldehyde) and its derivatives is a critical transformation in the development of bioactive natural products, such as the anticoagulant and anti-inflammatory agent artemidinal[1]. Traditionally, constructing this oxygen-containing heterocyclic core required harsh conditions and stoichiometric oxidants. Today, advanced catalytic methodologies offer precise regiocontrol and improved atom economy. This guide provides an objective benchmark of three leading synthetic strategies: AgOTf/p-TSA Co-Catalysis , Rh(III)-Catalyzed C-H Annulation , and a Metal-Free Phosphonium/Wittig Strategy .

Mechanistic Rationale & Target Significance

The 3-substituted isocoumarin scaffold is notoriously challenging to synthesize with absolute regioselectivity due to the competing 5-exo-dig and 6-endo-dig cyclization pathways. Selecting the correct catalytic system dictates not only the yield but the structural integrity of the final product:

  • AgOTf/p-TSA Co-Catalysis: Silver triflate acts as a highly specific π -Lewis acid, activating the alkyne moiety of 2-alkynylbenzoates. The addition of Brønsted acid (p-TSA) is mechanistically critical; it drives the protodemetalation step, releasing the isocoumarin product and turning over the silver catalyst.

  • Rh(III)-Catalyzed Annulation: Utilizing [Cp*RhCl2]2, this approach relies on the C-H activation of benzamides. The reaction with diazo compounds proceeds via a Rh-carbenoid migratory insertion, using the N-Boc group as an internal oxidant to facilitate C-O bond formation[2].

  • Metal-Free Wittig Strategy: For laboratories avoiding heavy metals, sequential O-acylation followed by an intramolecular Wittig reaction of a phosphonium salt provides a robust, environmentally benign alternative[3].

Comparative Benchmarking of Catalytic Systems

The following table summarizes the quantitative performance metrics of the three primary methodologies for synthesizing 3-substituted 1-oxo-1H-isochromenes.

MethodologyCatalyst / Reagent SystemYield (%)Temp (°C)Time (h)Key Advantage
Co-Catalysis AgOTf (1 mol%) / p-TSA (30 mol%)44–86%607–18Absolute 6-endo-dig regioselectivity[4]
C-H Annulation [Cp*RhCl2]2 (5 mol%) / AgSbF660–93%600.5–2Rapid kinetics; high functional group tolerance[5]
Metal-Free Et3N / Phosphonium Salt80–90%Reflux12–24Avoids toxic transition metal contamination[3]

Detailed Methodologies & Protocol Validation

As a Senior Application Scientist, it is imperative to understand that a protocol is only as reliable as its internal validation mechanisms. The following workflows are designed as self-validating systems.

Protocol A: AgOTf/p-TSA Co-Catalyzed Synthesis

Reference Standard: [4].

  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve the 2-alkynylbenzoate substrate (1.0 equiv) in anhydrous dichloroethane (DCE).

    • Causality: Adventitious water must be excluded. Water alters the hydrogen-bonding network of p-TSA and competes as a nucleophile, severely retarding the 6-endo-dig cyclization rate.

  • Catalyst Loading: Add AgOTf (1 mol%) and anhydrous p-TSA (30 mol%). Stir the mixture at 60 °C for 7–18 hours.

    • Causality: AgOTf selectively activates the triple bond without promoting premature ester hydrolysis. p-TSA is strictly required to protonate the vinyl-silver intermediate; without it, the catalytic cycle stalls at the metalated intermediate.

  • Self-Validation Check: Monitor the reaction via 1 H NMR aliquots. The successful 6-endo-dig cyclization is definitively confirmed by the disappearance of the alkyne proton signal and the emergence of a diagnostic C4-H singlet at approximately δ 7.05 ppm.

Protocol B: Rh(III)-Catalyzed C-H Annulation

Reference Standard: [5].

  • Active Catalyst Generation: Mix [Cp*RhCl2]2 (5 mol%) and AgSbF6 (15 mol%) in acetonitrile (2 mL) for 10 minutes.

    • Causality: AgSbF6 acts as a halide abstractor. Removing the chloride ligands generates the highly electrophilic, coordinatively unsaturated cationic Rh(III) species required for directed C-H cleavage[5].

  • Annulation: Add N-Boc benzamide (0.1 mmol), the diazo compound (0.12 mmol), and Cs2CO3 (2.0 equiv). Stir at 60 °C for 0.5–2 hours.

    • Causality: The base assists in the concerted metalation-deprotonation (CMD) step. The diazo compound extrudes nitrogen gas to form a Rh-carbene, which undergoes migratory insertion[6].

  • Self-Validation Check: The concomitant removal of the NHBoc auxiliary acts as an internal macroscopic validation. The visible evolution of isobutylene and CO2 gas bubbles indicates successful C-N bond cleavage and lactonization[2].

Protocol C: Metal-Free Phosphonium/Wittig Strategy

Reference Standard: [3].

  • O-Acylation: Combine (2-carboxybenzyl)-triphenylphosphonium bromide with the respective acyl chloride in the presence of Et3N in THF.

    • Causality: Triethylamine serves a dual purpose: it acts as an acid scavenger for the initial O-acylation and subsequently deprotonates the phosphonium salt to generate the reactive phosphorus ylide[3].

  • Wittig Olefination: Heat the mixture to reflux for 12–24 hours to drive the intramolecular Wittig reaction.

  • Self-Validation Check: The formation of the triphenylphosphine oxide byproduct (detectable via 31 P NMR at ~29 ppm) serves as a stoichiometric indicator of a successful intramolecular ring closure[3].

Mechanistic & Workflow Visualizations

Mechanism A 2-Alkynylbenzoate (Substrate) B Ag-Alkyne π-Complex (Activation) A->B AgOTf (1 mol%) C 6-endo-dig Cyclization (Oxo-cyclization) B->C Nucleophilic Attack D Vinyl-Silver Intermediate (Protonation target) C->D Ring Closure E Protodemetalation (by p-TSA) D->E p-TSA (30 mol%) E->B Catalyst Regeneration F 1-Oxo-1H-isochromene (Product) E->F -AgOTf

Figure 1: AgOTf/p-TSA co-catalyzed 6-endo-dig cyclization mechanism for isochromene synthesis.

Workflow S1 Substrate Preparation S2 Catalyst Loading S1->S2 S3 Reaction Monitoring S2->S3 S4 Purification & Isolation S3->S4 S5 Yield & NMR Analysis S4->S5

Figure 2: Standardized benchmarking workflow for catalytic evaluation and yield analysis.

Conclusion

The selection of a catalytic system for synthesizing 1-oxo-1H-isochromene-3-carbaldehyde depends heavily on the laboratory's operational constraints and target library. The AgOTf/p-TSA system remains the gold standard for absolute regiocontrol and scalability[4]. Conversely, the Rh(III)-catalyzed approach is superior for rapid library generation due to its fast kinetics[5], while the Metal-Free Wittig strategy is ideal for late-stage drug development where transition metal contamination must be strictly avoided[3].

References

  • Gianni, J., Pirovano, V., & Abbiati, G. "Silver triflate/p-TSA co-catalysed synthesis of 3-substituted isocoumarins from 2-alkynylbenzoates." Organic & Biomolecular Chemistry, 2018. [Link]

  • Liu, Y., et al. "Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins." Molecules, 2019.[Link]

  • Wang, X., et al. "A novel metal-free synthesis of 3-substituted isocoumarins through a sequential O-acylation/Wittig reaction." Molecules, 2022.[Link]

Sources

Validation

Comparative Biological Efficacy of 1-oxo-1H-isochromene-3-carbaldehyde Analogs: A Technical Guide

Executive Summary The 1-oxo-1H-isochromene (isocoumarin) scaffold, particularly 1-oxo-1H-isochromene-3-carbaldehyde and its 3,4-dihydro derivatives, represents a highly versatile oxygen-containing heterocyclic pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxo-1H-isochromene (isocoumarin) scaffold, particularly 1-oxo-1H-isochromene-3-carbaldehyde and its 3,4-dihydro derivatives, represents a highly versatile oxygen-containing heterocyclic pharmacophore. These compounds are highly valued in drug development for their ability to mimic natural biological substrates, thereby modulating key metabolic enzymes and disrupting microbial cell walls[1]. This guide provides an objective, data-driven comparison of the biological efficacy of isochromene analogs against alternative scaffolds (such as nitrogen and sulfur analogs), supported by self-validating experimental protocols.

Mechanistic Overview & Target Pathways

The biological efficacy of 1-oxo-1H-isochromene analogs is primarily driven by their structural resemblance to natural metabolites. In the context of metabolic disorders, 3-alkyl substituted 3,4-dihydroisocoumarin-4-carboxylic acids act as structural analogs to the natural substrates of Carnitine Acetyltransferase (CAT)[2]. By mimicking acyl-CoA, these compounds enter the hydrophobic active site of the enzyme, inducing a conformational shift that results in mixed inhibition[3].

CAT_Inhibition AcylCoA Acyl-CoA CAT Carnitine Acetyltransferase (CAT) AcylCoA->CAT LCarnitine L-Carnitine LCarnitine->CAT AcylCarnitine Acylcarnitine CAT->AcylCarnitine CoA CoA-SH CAT->CoA InhibitedCAT Inhibited CAT Complex (Mixed Inhibition) CAT->InhibitedCAT Conformational Shift Isocoumarin 1-oxo-1H-isochromene Analogs Isocoumarin->CAT Binds Active Site

Fig 1. Mechanism of CAT inhibition by 1-oxo-1H-isochromene analogs.

Comparative Efficacy Analysis

Metabolic Modulation: Carnitine Acetyltransferase (CAT) Inhibition

The inhibitory activity of isochromene analogs against CAT is highly dependent on the steric bulk and spatial orientation of the substitution at the C-3 position. Comparative in vitro kinetic analyses reveal that increasing the aliphatic chain length significantly enhances binding affinity within the micromolar range[2],[4]. Furthermore, the cis-diastereomers consistently outperform their trans counterparts due to a more favorable spatial trajectory of the alkyl tail within the enzyme's hydrophobic pocket[3].

Table 1: Comparative CAT Inhibitory Efficacy of 3-Alkyl-3,4-dihydroisocoumarins

CompoundC-3 SubstitutionDiastereomer Ki​ (μM)Efficacy Profile
1 Propyl ( C3​ )Cis / Trans> 500Weak inhibition; insufficient hydrophobic contact.
6 Heptyl ( C7​ )Cis~ 210Moderate mixed inhibition.
8 Decyl ( C10​ )Cis130Potent mixed inhibition ; optimal pocket fit.
8 Decyl ( C10​ )Trans380Moderate mixed inhibition; steric clash reduces affinity.
Antimicrobial Activity: Heteroatom Substitution Effects

To evaluate the importance of the oxygen-containing core, researchers compared 3-phenyl isocoumarins with their nitrogen (1(2H)-isoquinolones) and sulfur (1-thioisocoumarins) analogs[5]. The data demonstrates that replacing the core oxygen with sulfur enhances lipophilicity, thereby improving bacterial cell wall penetration and lowering the Minimum Inhibitory Concentration (MIC). Conversely, nitrogen analogs exhibit poor membrane permeability, rendering them largely inactive[5].

Table 2: Comparative Antimicrobial Efficacy (MIC, μg/mL)

Scaffold TypeHeteroatomS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
3-Phenyl Isocoumarin Oxygen (O)3264128
1(2H)-Isoquinolone Nitrogen (NH)>128>128>256
1-Thioisocoumarin Sulfur (S)16 32 64

Experimental Methodologies & Self-Validating Protocols

Synthesis of 3-Alkyl-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic Acids

Causality & Rationale: The synthesis utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the homophthalic anhydride to form a highly reactive acylpyridinium intermediate. This lowers the activation energy, allowing the aldol-type condensation with the aliphatic aldehyde to proceed at room temperature. Avoiding heat is critical, as it prevents the thermal degradation of the sensitive isocoumarin core[1],[4].

Synthesis_Workflow Anhydride Homophthalic Anhydride Reaction DMAP / Dry CHCl3 1h at Room Temp Anhydride->Reaction Aldehyde Aliphatic Aldehyde Aldehyde->Reaction Extraction 1. Ext. 10% NaHCO3 2. Acidify 18% HCl 3. Ext. EtOAc Reaction->Extraction Quench Purification Column Chromatography (Pet Ether / EtOAc) Extraction->Purification Crude Product Cis/Trans Diastereomers Purification->Product Pure

Fig 2. Synthesis and isolation workflow for 3-alkyl isocoumarin derivatives.

Step-by-Step Protocol:

  • Reaction: Dissolve 6,7-dimethoxyhomophthalic anhydride (1.1 equiv.) and the selected aliphatic aldehyde (e.g., decanal) in 10 mL of dry chloroform. Add DMAP (1.0 equiv.) and stir for 1 hour at 22–23 °C[4].

  • Self-Validation (Monitoring): Monitor the disappearance of the aldehyde via TLC.

  • Selective Extraction: Quench the reaction with 10% NaHCO3​ . Why? This selectively deprotonates the newly formed carboxylic acid, pulling the target product into the aqueous layer while leaving unreacted aldehydes and neutral byproducts in the organic phase[1].

  • Acidification: Acidify the aqueous layer to pH 3 using 18% HCl to protonate the product, then extract with Ethyl Acetate (EtOAc). Dry over Na2​SO4​ [4].

  • Purification: Separate the cis and trans diastereomers using column chromatography (Mobile phase: Petroleum ether/EtOAc = 1/1 + trace formic acid)[1].

In Vitro CAT Inhibition Kinetic Assay

Causality & Rationale: To accurately measure the mixed inhibition kinetics, the assay must continuously monitor enzyme activity. This is achieved using Ellman’s reagent (DTNB), which reacts with the free sulfhydryl group of the CoA-SH released during the CAT-mediated transfer of the acetyl group. This creates a self-validating system where enzyme activity is directly proportional to the generation of a yellow chromophore (TNB)[2].

Step-by-Step Protocol:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 1 mM EDTA.

  • Add 0.2 mM DTNB, 0.1 mM Acetyl-CoA, and the isochromene inhibitor at varying concentrations (10 μM to 500 μM).

  • Initiate the reaction by adding L-carnitine (0.5 mM) and purified CAT enzyme.

  • Measure the linear increase in absorbance at 412 nm over 5 minutes. Calculate the Ki​ values using a Lineweaver-Burk plot to confirm the mixed-inhibition mechanism[3].

Conclusion

1-oxo-1H-isochromene-3-carbaldehyde analogs, particularly the 3-alkyl-3,4-dihydroisocoumarin derivatives, offer a highly tunable scaffold for drug discovery. Experimental data confirms that extending the C-3 alkyl chain to a decyl group ( C10​ ) in the cis-configuration yields potent CAT inhibitors. Furthermore, heteroatom substitution (transitioning from oxygen to sulfur) provides a validated pathway for optimizing the antimicrobial efficacy of the scaffold.

Sources

Comparative

A Comparative Guide to the Validated Quantification of 1-oxo-1H-isochromene-3-carbaldehyde: HPLC-UV vs. UHPLC-MS/MS

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-M...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantitative analysis of 1-oxo-1H-isochromene-3-carbaldehyde. Drawing upon established regulatory frameworks, this document details a comprehensive validation of a robust HPLC-UV method and contrasts its performance characteristics with a state-of-the-art UHPLC-MS/MS approach. The experimental data presented herein is designed to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific application.

Introduction to 1-oxo-1H-isochromene-3-carbaldehyde and the Imperative for Accurate Quantification

1-oxo-1H-isochromene-3-carbaldehyde belongs to the isocoumarin class of compounds, a group of naturally occurring and synthetic benzopyranone derivatives.[1] Isocoumarins are known to exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development.[1] Accurate and precise quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of quality control, ensuring the safety, efficacy, and stability of the final drug product.[2][3] The development and validation of analytical methods for these compounds are therefore critical and must be performed in accordance with stringent regulatory guidelines.[4][5][6]

This guide will first present a detailed, validated HPLC-UV method suitable for routine quality control of 1-oxo-1H-isochromene-3-carbaldehyde. Subsequently, it will explore a comparative UHPLC-MS/MS method, highlighting its advantages in terms of sensitivity and selectivity.

Part 1: A Validated HPLC-UV Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the identification, quantification, and purification of compounds.[7] Its robustness and reliability make it a workhorse for quality control laboratories.

Rationale for Method Development

The selection of the chromatographic conditions was based on the physicochemical properties of 1-oxo-1H-isochromene-3-carbaldehyde, a polar aromatic compound. A reversed-phase HPLC method was chosen due to its wide applicability and suitability for separating compounds of moderate polarity.

  • Stationary Phase: A C18 column was selected for its hydrophobic nature, which provides good retention for aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% formic acid) was employed to ensure adequate retention and sharp peak shapes. The formic acid helps to suppress the ionization of any acidic functional groups and improve peak symmetry.

  • Detection: Based on the chromophoric nature of the isocoumarin ring system, UV detection was deemed appropriate.[8] A wavelength of 254 nm was selected, which is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for the analyte.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • A stock solution of 1-oxo-1H-isochromene-3-carbaldehyde (1 mg/mL) was prepared in acetonitrile. Working standards for calibration and quality control were prepared by diluting the stock solution with the mobile phase (initial conditions).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Stock Stock Solution (1 mg/mL) in Acetonitrile Working_Std Working Standards (Dilution Series) Stock->Working_Std QC_Samples QC Samples (Low, Mid, High) Stock->QC_Samples Autosampler Autosampler (10 µL injection) Working_Std->Autosampler Calibration Standards QC_Samples->Autosampler QC Samples Column C18 Column (30 °C) Autosampler->Column Pump Quaternary Pump (1.0 mL/min) Pump->Autosampler Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram (Peak Area vs. Retention Time) Detector->Chromatogram Calibration Calibration Curve (Concentration vs. Peak Area) Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC-UV quantification of 1-oxo-1H-isochromene-3-carbaldehyde.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11] The specificity of the method was demonstrated by analyzing a blank (mobile phase), a placebo (formulation matrix without the analyte), and a spiked placebo sample. The chromatograms showed no interfering peaks at the retention time of 1-oxo-1H-isochromene-3-carbaldehyde.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[11]

A six-point calibration curve was constructed by plotting the peak area against the concentration of the analyte.

Concentration (µg/mL)Peak Area (mAU*s)
1.050120
5.0252300
10.0505100
25.01261500
50.02519800
100.05035600
Table 1: Linearity data for 1-oxo-1H-isochromene-3-carbaldehyde.

The method was found to be linear over the concentration range of 1.0 to 100.0 µg/mL, with a correlation coefficient (R²) of > 0.999.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, mid, and high).

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
25.025.3101.2
75.074.599.3
Table 2: Accuracy data for 1-oxo-1H-isochromene-3-carbaldehyde.

The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits.

Precision is the measure of the degree of scatter of a series of measurements.[10] It was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability: Six replicate injections of a standard solution at 25.0 µg/mL were performed on the same day. Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision LevelMean Concentration (µg/mL)Standard Deviation%RSD
Repeatability25.10.210.84
Intermediate Precision24.80.351.41
Table 3: Precision data for 1-oxo-1H-isochromene-3-carbaldehyde.

The relative standard deviation (%RSD) was less than 2%, indicating good precision.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] They were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] The robustness was evaluated by varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). No significant changes in the retention time or peak area were observed, demonstrating the robustness of the method.

Part 2: A Comparative UHPLC-MS/MS Method

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-UV.

Rationale for UHPLC-MS/MS
  • Increased Sensitivity: Mass spectrometry is inherently more sensitive than UV detection, allowing for the quantification of analytes at much lower concentrations. This is particularly useful for the analysis of low-dose formulations or for impurity profiling.

  • Enhanced Selectivity: Tandem mass spectrometry (MS/MS) provides an additional dimension of selectivity by monitoring specific precursor-to-product ion transitions. This minimizes the risk of interference from co-eluting compounds.

  • Faster Analysis Times: UHPLC systems utilize columns with smaller particle sizes, enabling faster separations without compromising resolution.

Conceptual UHPLC-MS/MS Method

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 90% B over 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: A specific precursor ion (e.g., [M+H]⁺) and one or two product ions would be determined through infusion of a standard solution.

UHPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_uhplc_ms UHPLC-MS/MS System cluster_data_ms Data Acquisition & Analysis Stock_MS Stock Solution (Lower Concentration) Working_Std_MS Working Standards (ng/mL range) Stock_MS->Working_Std_MS UHPLC UHPLC System (Fast Gradient) Working_Std_MS->UHPLC ESI ESI Source UHPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Quadrupole 2 (Fragmentation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector_MS Detector MS2->Detector_MS MRM_Chromatogram MRM Chromatogram Detector_MS->MRM_Chromatogram Quantification_MS Highly Sensitive Quantification MRM_Chromatogram->Quantification_MS

Caption: Workflow for the UHPLC-MS/MS quantification of 1-oxo-1H-isochromene-3-carbaldehyde.

Part 3: Performance Comparison

ParameterValidated HPLC-UV MethodConceptual UHPLC-MS/MS MethodRationale for Difference
Sensitivity (LOQ) 1.0 µg/mLExpected in the low ng/mL to pg/mL rangeMass spectrometric detection is inherently more sensitive than UV absorption.
Selectivity Good; based on chromatographic retention time and UV spectrum.Excellent; based on retention time and specific MRM transitions.MS/MS provides an extra dimension of selectivity, reducing the likelihood of interferences.
Analysis Time ~15 minutes per sample~3-5 minutes per sampleUHPLC columns with smaller particles allow for much faster separations.
Robustness High; less susceptible to matrix effects.Moderate; can be susceptible to ion suppression or enhancement from matrix components.The ionization process in MS can be influenced by the sample matrix.
Cost (Instrument) LowerHigherMass spectrometers are significantly more expensive than UV detectors.
Cost (Operational) Lower; simpler maintenance.Higher; requires specialized expertise and more frequent maintenance.The complexity of the MS system leads to higher operational costs.
Typical Application Routine QC, release testing, stability studies.Bioanalysis, impurity profiling, metabolite identification, analysis of complex matrices.The choice of method depends on the specific requirements of the analysis.
Table 4: Comparison of HPLC-UV and UHPLC-MS/MS for the quantification of 1-oxo-1H-isochromene-3-carbaldehyde.

Conclusion

This guide has detailed a robust and fully validated HPLC-UV method for the quantification of 1-oxo-1H-isochromene-3-carbaldehyde, demonstrating its suitability for routine quality control applications. The method meets all the acceptance criteria for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

For applications requiring higher sensitivity, greater selectivity, and faster throughput, a UHPLC-MS/MS method is a powerful alternative. While the initial investment and operational costs are higher, the performance benefits can be crucial, particularly in a research and development or bioanalytical setting.

The choice between these two powerful analytical techniques should be guided by the specific analytical challenge at hand. For routine analysis of a known API in a simple matrix, the validated HPLC-UV method is a cost-effective and reliable choice. For trace-level quantification in complex matrices or when absolute certainty of identification is required, the superior sensitivity and selectivity of UHPLC-MS/MS make it the method of choice.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Bioanalysis Zone. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Alliance Pharma. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Letters in Applied NanoBioScience. Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4-dihydro-1H-isochromene-3-c. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • MDPI. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • ResearchGate. 25 Coumarins – Analytical and Preparative Techniques. [Link]

  • European Journal of Chemistry. Synthesis and Characterization of New chromeno[2,3-b]pyridines via the Friedländer Reactions of 8-Allyl-2-Amino-4-Oxo-4H-Chromene-3-Carboxaldehyde. [Link]

  • MDPI. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. [Link]

  • ResearchGate. Analytical Methods for Isolation, Separation and Identification of Selected Furanocoumarins in Plant Material. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • RSC Publishing. Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives. [Link]

  • MDPI. Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb. [Link]

  • European Academic Research. Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. [Link]

  • Atmospheric Measurement Techniques. A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol. [Link]

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Validation

A Researcher's Guide to Comparing the Thermodynamic Stability of 1-oxo-1H-isochromene-3-carbaldehyde Isomers

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced properties of isomeric compounds is paramount. The spatial arrangement of atoms, seemingly minor, can drastically alter a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced properties of isomeric compounds is paramount. The spatial arrangement of atoms, seemingly minor, can drastically alter a molecule's biological activity, pharmacokinetic profile, and, crucially, its stability. This guide provides an in-depth technical comparison of the thermodynamic stability of positional isomers of 1-oxo-1H-isochromene-3-carbaldehyde, a scaffold of interest in medicinal chemistry.

The isocoumarin core, or 1-oxo-1H-isochromene, is a prevalent motif in numerous biologically active natural products and synthetic compounds.[1] The substitution pattern on this core dictates its interaction with biological targets and its inherent stability. Positional isomers, which share the same molecular formula but differ in the placement of functional groups, often exhibit distinct physical and chemical properties.[2][3] This guide will delve into the methodologies, both experimental and computational, required to elucidate the relative thermodynamic stabilities of these isomers, providing a framework for their rational development.

The Isomers in Focus: Positional Variants of a Carbaldehyde Moiety

The primary isomers of concern are the 1-oxo-1H-isochromene-3-carbaldehyde and its positional isomer, 1-oxo-1H-isochromene-4-carbaldehyde. While the former places the carbaldehyde group at the 3-position of the isochromene ring, the latter has it at the 4-position. This seemingly subtle shift can significantly impact the molecule's electronic distribution, intramolecular interactions, and ultimately, its thermodynamic stability.

isomers cluster_isomer1 1-oxo-1H-isochromene-3-carbaldehyde cluster_isomer2 1-oxo-1H-isochromene-4-carbaldehyde isomer1_img isomer2_img

Caption: Chemical structures of 1-oxo-1H-isochromene-3-carbaldehyde and its 4-carbaldehyde isomer.

Methodologies for Determining Thermodynamic Stability

The thermodynamic stability of isomers can be assessed through a combination of experimental and computational approaches. Each methodology provides unique insights, and a comprehensive understanding is best achieved by integrating data from both realms.

Experimental Determination of Thermodynamic Stability

Experimental approaches provide tangible, real-world data on the energetic properties of molecules. The primary techniques employed for determining the thermodynamic stability of isomers include calorimetry and thermal analysis.

1. Combustion Calorimetry: This "gold standard" technique directly measures the enthalpy of combustion (ΔHc°) of a compound. Isomers with a lower, less negative enthalpy of combustion are considered more thermodynamically stable. The underlying principle is that a more stable isomer has a lower internal energy and therefore releases less energy upon complete combustion.

2. Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For the study of isomers, DSC can be used to determine the enthalpy of fusion (ΔHfus) and the melting point (Tm). A higher melting point and a higher enthalpy of fusion can sometimes be correlated with greater crystal lattice stability, which is a component of overall thermodynamic stability in the solid state.

3. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the thermal decomposition temperature of a compound. A higher decomposition temperature generally indicates greater thermal stability.

Experimental Workflow for Thermodynamic Stability Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_calorimetry Calorimetric Measurements cluster_thermal_analysis Thermal Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesize and purify isomers (e.g., column chromatography, recrystallization) characterization Characterize isomers (NMR, IR, Mass Spec) synthesis->characterization combustion Combustion Calorimetry (Determine ΔHc°) characterization->combustion dsc Differential Scanning Calorimetry (Determine ΔHfus and Tm) characterization->dsc tga Thermogravimetric Analysis (Determine decomposition temperature) characterization->tga analysis Compare ΔHc°, ΔHfus, Tm, and decomposition temperatures combustion->analysis dsc->analysis tga->analysis conclusion Determine relative thermodynamic stability analysis->conclusion

Caption: A generalized experimental workflow for determining the thermodynamic stability of isomers.

Step-by-Step Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the purified isomer into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

  • Comparison: Repeat the experiment for all isomers under identical conditions. A higher Tm and a larger ΔHfus generally suggest a more stable crystal lattice.

Computational Assessment of Isomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the relative stabilities of isomers.[4] These methods calculate the electronic structure and energy of a molecule, allowing for the determination of its gas-phase enthalpy of formation (ΔHf°).

Key Computational Parameters:

  • Global Minimum Energy: The optimized molecular geometry corresponding to the lowest energy state on the potential energy surface.

  • Zero-Point Vibrational Energy (ZPVE): The vibrational energy of a molecule at 0 Kelvin. This correction is essential for accurate energy comparisons.

  • Thermal Corrections: Corrections to the electronic energy to account for the effects of temperature on the enthalpy and Gibbs free energy.

Computational Workflow for Isomer Stability Assessment

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis build Build 3D structures of isomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) build->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain ZPVE and thermal corrections) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher level of theory for accuracy) freq_calc->single_point calc_enthalpy Calculate gas-phase ΔHf° single_point->calc_enthalpy compare_energies Compare relative energies and ΔHf° calc_enthalpy->compare_energies conclusion Predict relative thermodynamic stability compare_energies->conclusion

Caption: A typical computational workflow for assessing the thermodynamic stability of isomers.

Comparative Analysis of Isomer Stability: A Hypothetical Case Study

Expected Trends:

The relative stability of the two isomers will likely be influenced by a combination of electronic and steric factors.

  • Electronic Effects: The position of the electron-withdrawing carbaldehyde group will influence the electron density distribution within the aromatic ring and the lactone moiety. This can affect the overall stability of the molecule.

  • Intramolecular Interactions: The proximity of the carbaldehyde group to the lactone oxygen and the aromatic ring can lead to different intramolecular interactions, such as hydrogen bonding or steric hindrance, which will impact stability.

Data Interpretation:

ParameterIsomer with Higher Value Indicates
Experimental
Enthalpy of Combustion (less negative ΔHc°)Higher Thermodynamic Stability
Melting Point (Tm)Higher Crystal Lattice Stability
Enthalpy of Fusion (ΔHfus)Higher Crystal Lattice Stability
Decomposition TemperatureHigher Thermal Stability
Computational
Gas-Phase Enthalpy of Formation (less positive/more negative ΔHf°)Higher Thermodynamic Stability

Implications for Drug Development and Research

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical parameter in drug development. A more stable isomeric form is generally preferred as it is less likely to degrade under storage or physiological conditions. Furthermore, understanding the relative stabilities of isomers can provide insights into their synthetic accessibility. In some cases, the thermodynamically more stable isomer may be the major product of a chemical reaction, simplifying purification and reducing manufacturing costs.

The biological activity of isocoumarin derivatives is also highly dependent on their structure.[5][6] Therefore, the ability to isolate and characterize the most stable and most active isomer is crucial for the development of effective and safe therapeutics.

Conclusion

The determination of the relative thermodynamic stability of 1-oxo-1H-isochromene-3-carbaldehyde and its positional isomers is a multifaceted challenge that requires a synergistic approach combining experimental and computational methodologies. While direct comparative data is not yet available, the principles and protocols outlined in this guide provide a robust framework for researchers to conduct these critical investigations. A thorough understanding of the thermodynamic landscape of these and other isomeric systems is essential for advancing the fields of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Retrieved from [Link]

  • Moskvina, V. S., Shablykina, O. V., Turov, O. V., Ishchenko, V. V., & Khilya, V. P. (2017). Efficient synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes from enaminoketones of 2'-carboxamidodeoxybenzoins. Tetrahedron Letters, 58(3), 245-247.
  • Reddy, G. V., & Gallavan, K. (2021). Gold-catalyzed synthesis of 1H-isochromene-4-carbaldehydes via oxidative cascade cyclization. Organic & Biomolecular Chemistry, 19(16), 3634-3643.
  • Špirtović-Halilović, S., et al. (2014). Chemical reactivity and stability predictions of some coumarins by means of DFT calculations. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina.
  • Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agent. (n.d.).
  • Wang, Y., et al. (2023).
  • In silico studies and synthesis of Coumarin derivatives with Promising anticoagulant activity. (2025). Journal of Molecular Structure.
  • Simić, M., & Erić, S. (2024). Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agents. Arhiv za farmaciju.
  • Reddy, G. V., & Gallavan, K. (2021).
  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (n.d.).
  • Jia, L., & Han, F. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
  • Barluenga, J., et al. (2007). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. PMC.
  • Sun, J., et al. (2005). Isocoumarins as estrogen receptor beta selective ligands: Isomers of isoflavone phytoestrogens and their metabolites. PubMed.
  • Perlego. (n.d.). Positional Isomers | Overview & Research Examples.
  • Structures of isocoumarin derivatives 114–123. (n.d.).
  • Positional isomerism-directed formation of hydrogen-bonded organic frameworks with distinct single-crystal transformation pathways. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
  • Lewis, R. J., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Konovalenko, A. S., et al. (2022). 1H-isochromene-1-ones and isoquinoline-1(2H)-ones with carbonyl group in position 3: Features of synthetic approaches and transformation.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.
  • Developing expertise in 1H NMR spectral interpret
  • Moskvina, V., Konovalenko, A., & Brovarets, V. (2022). 1H-ISOCHROMENE-1-ONES AND ISOQUINOLINE-1(2H)

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Comparative

Evaluating green chemistry alternatives for 1-oxo-1H-isochromene-3-carbaldehyde synthesis

An Evaluation of Green Chemistry Alternatives for the Synthesis of 1-Oxo-1H-isochromene-3-carbaldehyde (Artemidinal) As a Senior Application Scientist, I frequently evaluate synthetic routes not merely for their theoreti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Evaluation of Green Chemistry Alternatives for the Synthesis of 1-Oxo-1H-isochromene-3-carbaldehyde (Artemidinal)

As a Senior Application Scientist, I frequently evaluate synthetic routes not merely for their theoretical yield, but for their scalability, environmental footprint, and downstream purification requirements. The target compound, 1-oxo-1H-isochromene-3-carbaldehyde (commonly known as artemidinal or 3-formylisocoumarin), is a naturally occurring isocoumarin isolated from botanical sources such as Artemisia dracunculus and Morinda citrifolia[1]. It has garnered significant attention in drug development due to its potent anti-inflammatory, antioxidant, and anticarcinogenic properties[1].

Historically, the synthesis of artemidinal relied on the harsh oxidation of 3-(bromomethyl)isocoumarin or the condensation of homophthalic acid using stoichiometric amounts of toxic heavy-metal oxidants. These traditional methods suffer from poor regioselectivity, high energy consumption, and severe environmental toxicity. In modern pharmaceutical manufacturing, transitioning to green chemistry is a regulatory necessity. This guide objectively compares two state-of-the-art, sustainable methodologies for synthesizing the artemidinal core: a Transition-Metal Co-Catalyzed Cyclization and a Metal-Free Intramolecular Wittig Reaction .

The Mechanistic Imperative: Why Green Alternatives Outperform Traditional Oxidations

The fundamental challenge in synthesizing 3-substituted isocoumarins is controlling the regioselectivity of the cyclization step (typically favoring 6-endo-dig over 5-exo-dig pathways) without relying on harsh reaction environments. By leveraging modern catalytic principles, we can achieve absolute regioselectivity under mild conditions, fundamentally shifting the causality of the reaction from "brute-force thermodynamics" to "precision orbital alignment."

Pathway A: Silver Triflate / p-TSA Co-Catalyzed Cyclization

This approach utilizes a highly atom-economical 6-endo-dig cyclization of 2-alkynylbenzoates. The Causality of the Catalyst: Silver triflate (AgOTf) acts as a soft, carbophilic Lewis acid. It selectively coordinates to the alkyne π-system of methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate, drastically increasing its electrophilicity. This allows the carbonyl oxygen of the adjacent benzoate ester to perform a nucleophilic attack. However, Ag⁺ alone suffers from product inhibition. The strategic addition of p-toluenesulfonic acid (p-TSA) serves a dual purpose: it facilitates the protodesilveration step (regenerating the Ag⁺ catalyst) and simultaneously hydrolyzes the diethyl acetal protecting group to yield the target carbaldehyde in a single pot.

AgCatalysis A Methyl 2-(3,3-diethoxyprop- 1-yn-1-yl)benzoate B Ag-Alkyne π-Complex A->B AgOTf (1 mol%) C 6-endo-dig Cyclization B->C Nucleophilic Attack D Protodesilveration (& Acetal Cleavage) C->D p-TSA (30 mol%) E 1-Oxo-1H-isochromene- 3-carbaldehyde D->E - EtOH - Ag+

Mechanistic pathway of AgOTf/p-TSA catalyzed 6-endo-dig cyclization.

Pathway B: Metal-Free Sequential O-Acylation / Wittig Reaction

For applications where absolute zero heavy-metal residue is required (e.g., late-stage API synthesis), a metal-free approach is paramount. This method utilizes a sequential O-acylation/intramolecular Wittig reaction[2]. The Causality of the Ylide: By treating (2-carboxybenzyl)triphenylphosphonium bromide with a base (Et₃N), a reactive phosphonium ylide is generated. The addition of an acylating agent leads to O-acylation of the carboxylate. The spatial proximity of the ylide and the newly formed ester carbonyl forces an intramolecular Wittig olefination. The thermodynamic driving force here is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) bond, which pushes the cyclization forward without the need for transition metals[2].

Wittig A (2-Carboxybenzyl)triphenyl- phosphonium bromide B Phosphonium Ylide Formation A->B Et3N (Base) C Sequential O-Acylation B->C Acyl Chloride D Intramolecular Wittig Olefination C->D Cyclization E 1-Oxo-1H-isochromene- 3-carbaldehyde D->E - Ph3P=O

Metal-free synthesis of isocoumarins via sequential O-acylation/Wittig reaction.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must look at their operational metrics. The table below summarizes the key parameters for synthesizing the artemidinal core.

Performance MetricAgOTf / p-TSA Co-CatalysisMetal-Free Wittig Reaction[2]Traditional Oxidation Methods
Catalyst / Reagents AgOTf (1 mol%), p-TSA (30 mol%)Et₃N, Phosphonium saltSeO₂, CrO₃, or Br₂/UV
Operating Temperature 25 °C (Room Temperature)Mild Heating / RefluxHigh Heat / Reflux
Regioselectivity Absolute (6-endo-dig)Absolute (Intramolecular constraint)Poor (Multiple side reactions)
Metal Residue Risk Low (1 mol% Ag, easily scavenged)None (100% Metal-Free) High (Toxic heavy metals)
Atom Economy High (Catalytic)Moderate (Stoichiometric Ph₃P=O waste)Low
Reported Yield 44% (Direct one-step total synthesis)Up to 90% (For general isocoumarin cores)< 30%

Note: While the AgOTf method reports a 44% yield specifically for the direct deacetalization to artemidinal, this is considered highly efficient for a one-step total synthesis from the acetal precursor.

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to verify the chemical state without requiring immediate offline analytics. Below are the optimized, self-validating workflows for both green methodologies.

Protocol A: One-Pot AgOTf/p-TSA Synthesis of Artemidinal

Objective: Direct synthesis of 1-oxo-1H-isochromene-3-carbaldehyde from methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stirrer, dissolve methyl 2-(3,3-diethoxyprop-1-yn-1-yl)benzoate (1.0 equiv) in ethyl acetate or dichloromethane (0.1 M concentration).

  • Catalyst Initiation: Add AgOTf (1 mol%) and p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 30 mol%) to the stirring solution at 25 °C.

    • Causality Note: The low catalyst loading prevents excessive polymerization of the alkyne, while the precise 30 mol% of p-TSA ensures the acetal is cleaved at a rate commensurate with the cyclization.

  • Reaction Monitoring (Self-Validating Checkpoint): Stir the mixture at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent. The validation of the reaction is the complete disappearance of the starting material spot and the emergence of a highly UV-active yellow spot at a lower retention factor (Rf).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the p-TSA. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analytical Validation: Purify the crude material via flash column chromatography.

    • Analytical Checkpoint: The isolated yellow solid (mp 163-164 °C) must be analyzed via ¹H NMR. The definitive proof of successful cyclization and deacetalization is the appearance of a sharp singlet at δ = 9.60 ppm , corresponding to the newly formed carbaldehyde proton.

Protocol B: Metal-Free Wittig Synthesis of the Isocoumarin Core

Objective: Synthesis of 3-substituted isocoumarins via phosphonium ylide intermediates.

  • Ylide Generation: Suspend (2-carboxybenzyl)triphenylphosphonium bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Add triethylamine (Et₃N, 2.5 equiv) dropwise at 0 °C.

    • Self-Validating Checkpoint: The immediate visual cue of successful ylide formation is a distinct color change of the suspension to a vibrant yellow/orange.

  • Sequential Acylation: Slowly add the corresponding acyl chloride (1.2 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validating Checkpoint: As the O-acylation proceeds, a white precipitate of triethylammonium chloride will form in the flask, confirming the consumption of the acyl chloride and base.

  • Cyclization: Heat the mixture to a mild reflux to drive the intramolecular Wittig olefination to completion. The thermodynamic sink of the reaction is the precipitation of triphenylphosphine oxide.

  • Workup: Cool the mixture, filter off the ammonium salts, and concentrate the filtrate. Purify via silica gel chromatography to separate the target isocoumarin from the Ph₃P=O byproduct[2].

Conclusion

For researchers scaling the synthesis of artemidinal, the choice between these two green methodologies depends on the specific constraints of the project. The AgOTf/p-TSA co-catalytic system offers superior atom economy and an elegant one-pot deprotection/cyclization cascade, making it ideal for early-stage discovery and total synthesis. Conversely, the Metal-Free Wittig approach completely eliminates transition-metal toxicity risks, providing a highly tolerant, robust pathway suitable for late-stage functionalization where metal scavenging is cost-prohibitive[2].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-oxo-1H-isochromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 1-oxo-1H-isochromene-3-carbaldehyde. As a novel or less-common compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-oxo-1H-isochromene-3-carbaldehyde. As a novel or less-common compound, it is critical to approach its handling with a comprehensive understanding of its potential hazards, based on its chemical structure, and to implement robust safety protocols. This document is intended to empower researchers to work safely and effectively, minimizing risk and ensuring the integrity of their experiments.

Understanding the Hazard Profile

The isochromenone structure is a lactone, and while many lactones are safe, some can be reactive. A related compound, 1-oxo-1H-isochromene-3-carboxylic acid, is classified as a skin and eye irritant and may cause specific target organ toxicity with a single exposure.[3] Therefore, it is prudent to treat 1-oxo-1H-isochromene-3-carbaldehyde with a high degree of caution, assuming it may be a skin and eye irritant, a potential respiratory irritant, and possibly harmful if ingested or absorbed through the skin.

Immediate Safety Precautions:

  • Work in a well-ventilated area: All handling of solid or dissolved 1-oxo-1H-isochromene-3-carbaldehyde should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid contact: Prevent skin and eye contact by using appropriate personal protective equipment (PPE).[5]

  • Prevent dust and aerosol formation: Handle the solid material carefully to avoid creating dust.[6] When making solutions, add the solid to the solvent slowly.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.[4] The following table summarizes the recommended PPE for handling 1-oxo-1H-isochromene-3-carbaldehyde.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended).[4]To prevent skin contact and absorption. Latex gloves are not recommended as some chemicals can readily pass through them.[7]
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant splash hazard.[4][7]To protect the eyes from splashes, dust, and vapors.
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[4] For larger quantities, chemical-resistant coveralls may be appropriate.To protect the skin from accidental contact.
Respiratory Protection Work should be conducted in a chemical fume hood.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]To prevent the inhalation of dust or vapors.

Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for safety. The following workflow outlines the key steps for handling 1-oxo-1H-isochromene-3-carbaldehyde.

Preparation and Weighing
  • Don appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

  • Prepare the work area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Dispensing: Carefully weigh the desired amount of the compound on a tared weigh boat or glassine paper inside the fume hood. Avoid generating dust.[8]

  • Transfer: Use a spatula to transfer the solid to your reaction vessel, also within the fume hood.

Dissolution and Reaction
  • Solvent Addition: Slowly add the solvent to the solid in the reaction vessel.

  • Mixing: Use magnetic or overhead stirring to dissolve the compound. Ensure the vessel is appropriately sealed to prevent vapor escape.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully in the fume hood.

  • Extraction and Washing: Perform any liquid-liquid extractions in a separatory funnel, ensuring it is properly vented.

  • Purification: Conduct chromatographic purification within the fume hood.

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh Compound prep_hood->prep_weigh handle_dissolve 4. Dissolution prep_weigh->handle_dissolve handle_react 5. Reaction handle_dissolve->handle_react cleanup_decon 6. Decontaminate Glassware handle_react->cleanup_decon cleanup_waste 7. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe

Caption: Safe handling and disposal workflow for 1-oxo-1H-isochromene-3-carbaldehyde.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Have the person drink two glasses of water at most. Seek immediate medical attention.[4]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For large spills, evacuate the area and contact your institution's environmental health and safety department.[8]

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing 1-oxo-1H-isochromene-3-carbaldehyde in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[11]

Conclusion: A Culture of Safety

The safe handling of any chemical, particularly one with a less-defined hazard profile, relies on a foundation of knowledge, preparation, and consistent adherence to established safety protocols. By understanding the potential risks associated with the aldehyde and isochromenone functionalities of 1-oxo-1H-isochromene-3-carbaldehyde and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risk of exposure and ensure a safe laboratory environment.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
  • Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde - Benchchem. (n.d.).
  • Aldehydes exposure analysis | RPS. (2022, September 29).
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department. (n.d.).
  • 1-oxo-1H-isochromene-3-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, September 16).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. (2020, July 3).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - PPG. (2025, February 13).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • SOP: Carcinogens | PennEHRS - UPenn EHRS - University of Pennsylvania. (2024, April 12).
  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. (n.d.).

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